5-Methoxytryptophan
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPSKDDJARYKK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxytryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2504-22-5, 25197-96-0 | |
| Record name | 5-Methoxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHOXYTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methoxytryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-Methoxytryptophan from L-Tryptophan
Introduction
This compound (5-MTP) is a naturally occurring metabolite of the essential amino acid L-tryptophan. It has garnered significant interest in the scientific and pharmaceutical communities due to its diverse biological activities, including anti-inflammatory, anti-fibrotic, and anti-tumorigenic properties. As a potential therapeutic agent, the efficient and scalable synthesis of 5-MTP is of paramount importance. This technical guide provides a comprehensive overview of the primary enzymatic and chemical pathways for the synthesis of 5-MTP from L-tryptophan, complete with detailed experimental protocols, quantitative data, and pathway visualizations.
Enzymatic Synthesis Pathway
The biosynthesis of 5-MTP from L-tryptophan in non-neuronal cells is a two-step enzymatic cascade. This pathway offers high specificity and stereoselectivity, yielding the biologically active L-isomer of 5-MTP.
The enzymatic synthesis of this compound from L-tryptophan proceeds via a two-step pathway catalyzed by Tryptophan Hydroxylase 1 (TPH1) and Hydroxyindole O-methyltransferase (HIOMT)[1].
-
Hydroxylation of L-tryptophan: The first and rate-limiting step is the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to form 5-hydroxy-L-tryptophan (B1678058) (5-HTP). This reaction is catalyzed by Tryptophan Hydroxylase 1 (TPH1), a monooxygenase that requires molecular oxygen and a tetrahydrobiopterin (B1682763) (BH4) cofactor[2].
-
Methylation of 5-hydroxytryptophan (B29612): The intermediate, 5-HTP, is then O-methylated at the 5-hydroxyl group to yield 5-methoxy-L-tryptophan. This reaction is catalyzed by Hydroxyindole O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor[1].
Quantitative Data for Enzymatic Synthesis
The following table summarizes key quantitative parameters for the enzymatic synthesis of 5-hydroxytryptophan, a crucial intermediate in 5-MTP production. Data for the direct two-step conversion to 5-MTP is limited; however, whole-cell bioconversion studies for 5-HTP provide valuable insights into the efficiency of the initial hydroxylation step.
| Parameter | Value | Organism/System | Reference |
| 5-HTP Titer | 2.67 g/L | E. coli whole-cell bioconversion | [3] |
| Conversion Rate (L-Trp to 5-HTP) | 67.02% | E. coli whole-cell bioconversion | [3] |
| 5-HTP Yield | 86.7% | Engineered Tryptophan Synthase | [4] |
| Engineered TPH2 kcat/Km | 2.85-fold increase vs WT | In vitro | [5] |
Experimental Protocols: Enzymatic Synthesis
1. Recombinant Enzyme Expression and Purification
a) Tryptophan Hydroxylase 1 (TPH1)
This protocol is adapted from methods for expressing and purifying recombinant human TPH1.
-
Expression Vector: Human TPH1 cDNA is cloned into a suitable expression vector, such as pET vector with an N-terminal His-tag.
-
Host Strain: E. coli BL21(DE3) is a commonly used host for protein expression.
-
Culture Conditions:
-
Inoculate a single colony of transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged TPH1 with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
b) Hydroxyindole O-methyltransferase (HIOMT)
This protocol is based on general methods for recombinant methyltransferase purification.
-
Expression and Purification: The expression and purification of HIOMT can follow a similar protocol to TPH1, utilizing a pET vector system with a His-tag in E. coli. The specific buffers and conditions may need to be optimized for HIOMT stability and activity.
2. In Vitro Two-Step Enzymatic Synthesis of 5-MTP
This protocol describes a coupled enzyme assay for the synthesis of 5-MTP from L-tryptophan.
-
Reaction Mixture:
-
50 mM HEPES buffer, pH 7.4
-
1 mM L-tryptophan
-
2 mM Tetrahydrobiopterin (BH4)
-
100 µM Fe(NH₄)₂(SO₄)₂
-
1 mM Dithiothreitol (DTT)
-
10 U Catalase
-
1-5 µM purified recombinant TPH1
-
1-5 µM purified recombinant HIOMT
-
2 mM S-adenosyl-L-methionine (SAM)
-
-
Procedure:
-
Prepare the reaction mixture without the enzymes and SAM and pre-warm to 37°C.
-
Initiate the reaction by adding TPH1 and HIOMT.
-
After a short incubation (e.g., 5 minutes) to allow for the production of some 5-HTP, add SAM to the reaction mixture.
-
Incubate the reaction at 37°C for a desired period (e.g., 1-4 hours).
-
Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or perchloric acid to precipitate the enzymes.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of 5-MTP.
-
3. Analytical Methods
-
HPLC with Fluorescence or Mass Spectrometry Detection: The concentration of 5-MTP in the reaction mixture can be quantified by reverse-phase HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Fluorescence detection (Excitation ~280 nm, Emission ~345 nm) or mass spectrometry (MS) for higher sensitivity and specificity[6].
-
Chemical Synthesis Pathway
The chemical synthesis of 5-MTP from L-tryptophan is a multi-step process that typically involves the protection of the amino and carboxyl groups, followed by the selective methylation of the 5-hydroxyl group of the indole ring, and subsequent deprotection. A common starting material for this synthesis is 5-hydroxy-L-tryptophan.
Experimental Protocol: Chemical Synthesis
This protocol outlines a representative chemical synthesis of 5-MTP from 5-HTP.
1. Protection of 5-Hydroxy-L-tryptophan
a) N-Boc Protection:
-
Suspend 5-hydroxy-L-tryptophan in a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base such as sodium bicarbonate (NaHCO₃).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-5-hydroxytryptophan with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and evaporate the solvent to obtain the product.
b) Methyl Esterification:
-
Dissolve the N-Boc-5-hydroxytryptophan in methanol.
-
Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the methyl ester.
2. Methylation of the 5-Hydroxyl Group
-
Dissolve the protected 5-hydroxytryptophan (Boc-5-HTP-OMe) in a suitable solvent such as acetone (B3395972) or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃), and a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)[7][8].
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the inorganic salts, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
3. Deprotection to Yield this compound
a) Saponification of the Methyl Ester:
-
Dissolve the protected this compound in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the ester is hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
b) Removal of the N-Boc Group:
-
Dissolve the resulting carboxylic acid in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature until the Boc group is removed (monitored by TLC).
-
Evaporate the solvent and excess acid under reduced pressure.
-
Purify the final product, 5-methoxy-L-tryptophan, by recrystallization or preparative HPLC.
4. Characterization of this compound
The identity and purity of the synthesized 5-MTP should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
-
¹H NMR (in D₂O): Characteristic signals for the indole ring protons, the methoxy (B1213986) group (around 3.8 ppm), and the amino acid backbone protons.
-
¹³C NMR: Resonances corresponding to the indole carbons, the methoxy carbon (around 55 ppm), and the carbonyl and alpha-carbons of the amino acid.
-
Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of 5-MTP (C₁₂H₁₄N₂O₃, MW: 234.25 g/mol ).
Conclusion
This guide has detailed the primary enzymatic and chemical pathways for the synthesis of this compound from L-tryptophan. The enzymatic route offers high stereoselectivity and is ideal for producing the biologically active L-isomer. Advances in metabolic engineering and whole-cell bioconversion are making this approach increasingly viable for large-scale production. The chemical synthesis route, while requiring multiple protection and deprotection steps, provides a versatile alternative for producing 5-MTP and its analogs. The choice of synthesis pathway will depend on the specific requirements of the research or drug development program, including desired scale, purity, and cost-effectiveness. The provided protocols and data serve as a valuable resource for scientists and researchers working with this promising therapeutic molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Directed Evolution Improves the Enzymatic Synthesis of L-5-Hydroxytryptophan by an Engineered Tryptophan Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous 5-Methoxytryptophan: A Comprehensive Technical Guide on its Production and Significance in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophan (5-MTP), an endogenous metabolite of the essential amino acid L-tryptophan, has emerged as a molecule of significant interest in mammalian physiology and pathology. Initially identified as a factor that suppresses cyclooxygenase-2 (COX-2), it is now recognized for its potent anti-inflammatory, anti-fibrotic, and vasoprotective properties.[1][2][3] This technical guide provides an in-depth overview of the endogenous production of 5-MTP in mammals, its quantitative levels in various tissues, detailed experimental protocols for its detection and quantification, and its role in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Endogenous Production of this compound
The biosynthesis of 5-MTP in mammals occurs via a two-step enzymatic pathway originating from L-tryptophan. The first and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), catalyzed by the enzyme tryptophan hydroxylase-1 (TPH-1). Subsequently, the enzyme hydroxyindole O-methyltransferase (HIOMT) methylates 5-HTP to form 5-MTP.[1]
Endogenous production of 5-MTP has been identified in a variety of mammalian cell types, including:
-
Fibroblasts[1]
-
Vascular endothelial cells[1]
-
Vascular smooth muscle cells[1]
-
Renal epithelial cells[1]
-
Bronchial epithelial cells[1]
This widespread production underscores the potential for 5-MTP to exert both local and systemic effects.
Quantitative Levels of this compound
The concentration of endogenous 5-MTP can vary significantly between species and physiological or pathological states. While comprehensive data across all mammalian tissues is still an active area of research, current findings provide valuable insights into its circulating and tissue-specific levels.
| Species | Tissue/Fluid | Concentration | Notes | Reference(s) |
| Human | Serum (healthy) | 1.02 µM | Mean concentration from 30 healthy subjects. | [1] |
| Plasma | ~2 ng/mL | This finding suggests significantly lower levels than other reports and highlights the need for standardized quantification methods. | ||
| Serum (sepsis) | Reduced | Levels are significantly decreased in patients with sepsis. | [1] | |
| Serum (chronic kidney disease) | Reduced | 5-MTP levels are inversely correlated with the progression of chronic kidney disease. | [4][5] | |
| Mouse | Serum (saline-treated) | 0.19 µmol/L | Baseline circulating level in healthy mice. | [6] |
| Serum (LPS-treated) | 0.04 µmol/L | Lipopolysaccharide (LPS) treatment significantly reduces serum 5-MTP levels. | [6] | |
| Aortic Tissue | Detected | 5-MTP is present in the aortic tissue of healthy mice. | [7] | |
| Lung Tissue | Detected | Found in the lung tissue of normal mice. | [6] | |
| Kidney Tissue | Detected | Present in the kidney tissue of normal mice. | [6] |
Signaling Pathways Modulated by this compound
5-MTP exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and fibrosis.
Inhibition of Pro-inflammatory Pathways
5-MTP has been shown to inhibit the activation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by 5-MTP leads to a reduction in the production of pro-inflammatory mediators.
Attenuation of Pro-fibrotic Pathways
In the context of tissue fibrosis, 5-MTP has been found to block the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, it inhibits the phosphorylation of SMAD3 and the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, both of which are critical for the development of fibrosis.[3]
Experimental Protocols
Accurate detection and quantification of 5-MTP are crucial for research and clinical applications. The following sections provide an overview of commonly used methodologies.
General Experimental Workflow
A typical workflow for the analysis of 5-MTP from biological samples involves several key steps, from sample collection and preparation to instrumental analysis and data interpretation.
Quantification of 5-MTP by High-Performance Liquid Chromatography (HPLC)
Sample Preparation (Plasma):
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (B52724).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and acetonitrile (e.g., 85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 285 nm and emission at 345 nm.
Quantification of 5-MTP by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Sample Preparation (Tissue):
-
Tissue Homogenization: Homogenize approximately 100 mg of frozen tissue in 1 mL of ice-cold methanol/water (80:20, v/v) containing an internal standard (e.g., 5-MTP-d4).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.
UPLC-MS Conditions:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-MTP and its internal standard.
Detection of 5-MTP by Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits provide a high-throughput method for the quantification of 5-MTP in serum, plasma, and other biological fluids.
General Protocol:
-
Standard and Sample Preparation: Prepare a standard curve using the provided 5-MTP standard. Dilute samples as required.
-
Coating: Add standards and samples to the wells of the microplate pre-coated with an anti-5-MTP antibody.
-
Incubation: Incubate the plate to allow 5-MTP in the samples and standards to bind to the immobilized antibody.
-
Detection Antibody: Add a biotinylated detection antibody specific for 5-MTP.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate: Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of bound 5-MTP.
-
Stop Solution: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of 5-MTP in the samples by interpolating from the standard curve.
Immunohistochemical Detection of 5-MTP in Tissues
Protocol for Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for 5-MTP overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody.
-
Signal Amplification: Use an avidin-biotin-peroxidase complex (ABC) reagent.
-
Visualization: Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
Conclusion
The endogenous production of this compound in various mammalian tissues highlights its importance as a signaling molecule with significant protective effects against inflammation and fibrosis. The ability to accurately quantify its levels and understand its mechanisms of action through the modulation of key signaling pathways opens up new avenues for therapeutic intervention in a range of diseases. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the physiological and pathological roles of this intriguing tryptophan metabolite. Continued investigation into the tissue-specific concentrations and the precise molecular interactions of 5-MTP will be crucial for translating these fundamental discoveries into novel clinical applications.
References
- 1. longdom.org [longdom.org]
- 2. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 3. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Restoration of this compound protects against atherosclerotic chondrogenesis and calcification in ApoE-/- mice fed high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 5-Methoxytryptophan in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxytryptophan (5-MTP), an endogenous metabolite of tryptophan, is rapidly gaining recognition as a crucial signaling molecule with pleiotropic effects on cellular processes. Initially identified as a cyclooxygenase-2 (COX-2) suppressing factor, its roles have expanded to encompass potent anti-inflammatory, anti-fibrotic, anti-cancer, and vasoprotective activities. This technical guide provides an in-depth overview of the biological functions of 5-MTP, focusing on its molecular mechanisms and signaling pathways. It aims to serve as a comprehensive resource for researchers and professionals in drug development by summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological interactions.
Introduction
This compound is a tryptophan metabolite produced in various cell types, including fibroblasts, vascular endothelial cells, and epithelial cells.[1] Its synthesis from L-tryptophan is a two-step enzymatic process catalyzed by tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase (HIOMT).[1][2] Unlike other tryptophan metabolites, 5-MTP has emerged as a protective agent against a range of pathological conditions, including inflammation, fibrosis, and cancer.[2][3][4] This document consolidates the current understanding of 5-MTP's cellular functions and provides a technical framework for its further investigation.
Biological Roles and Cellular Functions
Anti-Inflammatory Effects
5-MTP exhibits significant anti-inflammatory properties by modulating the activity of immune cells and suppressing the production of pro-inflammatory mediators. It has been shown to inhibit macrophage activation and the release of cytokines such as IL-1β, TNFα, and IL-6.[1] Furthermore, 5-MTP can block the transmigration of monocytes and macrophages to sites of injury, thereby reducing inflammatory infiltration.[1] A key mechanism underlying these effects is the inhibition of the p38 MAPK and NF-κB signaling pathways.[3][5]
Anti-Fibrotic Activity
Tissue fibrosis, characterized by excessive deposition of extracellular matrix proteins, is a hallmark of chronic diseases affecting organs like the liver, kidneys, heart, and lungs. 5-MTP has demonstrated potent anti-fibrotic effects in various animal models.[1] It inhibits the differentiation of fibroblasts and hepatic stellate cells into myofibroblasts, the primary cell type responsible for matrix production.[1] This is achieved through the disruption of pro-fibrotic signaling pathways, including TGFβ/SMAD3 and PI-3K/Akt.[1]
Anti-Cancer Properties
Emerging evidence highlights the anti-cancer potential of 5-MTP. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells, including colorectal cancer.[2][4][6] 5-MTP can induce apoptosis and cell cycle arrest in tumor cells.[2][6] One of the proposed mechanisms for its anti-cancer activity is the suppression of COX-2 overexpression in cancer cells.[4] Furthermore, it has been demonstrated that 5-MTP can modulate the PI3K/Akt/FoxO3a signaling pathway in colorectal cancer cells.[2]
Vasoprotective Functions
5-MTP plays a crucial role in maintaining vascular homeostasis. It protects the endothelial barrier function and promotes endothelial repair.[3][5] In contrast, it inhibits the migration and proliferation of vascular smooth muscle cells, key events in the development of intimal hyperplasia and atherosclerosis.[3][7] These vasoprotective effects are largely mediated by the inhibition of the p38 MAPK signaling pathway.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of 5-MTP in various cellular models.
| Cell Line | 5-MTP Concentration | Observed Effect | Reference |
| HCT-116 (Colorectal Cancer) | 5, 25, 100 µM | Inhibition of cell proliferation, induction of apoptosis and reactive oxygen species. | [2] |
| HCT-15 (Colorectal Cancer) | 5, 25, 100 µM | Inhibition of cell proliferation. | [2] |
| SW480 (Colorectal Cancer) | 5, 25, 100 µM | Inhibition of cell proliferation. | [2] |
| RAW264.7 (Macrophages) | 5 - 50 µM | Inhibition of LPS-induced IL-6 and TNF-α production. | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 15 - 50 µM | Prevention of endothelial barrier disruption. | [8] |
| In Vivo Model | 5-MTP Dosage | Outcome | Reference |
| Murine Sepsis Model (LPS-induced) | 23.4 mg/kg | Increased survival, reduced lung injury. | [8] |
| Murine Cecal Ligation and Puncture (CLP) Sepsis Model | 23.4 mg/kg | Increased survival. | [8] |
| Murine Carotid Artery Ligation Model | 25 mg/kg/day | Reduced neointima formation. | [7] |
Signaling Pathways
The biological effects of 5-MTP are mediated through its interaction with several key intracellular signaling pathways.
Biosynthesis of this compound
Caption: Biosynthesis pathway of this compound from L-Tryptophan.
Anti-Inflammatory and Anti-Fibrotic Signaling
Caption: 5-MTP inhibits key signaling pathways in inflammation and fibrosis.
Anti-Cancer Signaling in Colorectal Cancer
Caption: 5-MTP's inhibitory effect on the PI3K/Akt/FoxO3a pathway in cancer.
Experimental Protocols
Quantification of 5-MTP in Biological Samples by LC-MS/MS
Objective: To accurately measure the concentration of 5-MTP in serum, plasma, or cell culture media.
Methodology:
-
Sample Preparation:
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., 5-MTP-d4) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-MTP (e.g., m/z 235.1 → 174.1) and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of 5-MTP standard.
-
Quantify the 5-MTP concentration in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Cell Viability Assay (MTT or CCK-8)
Objective: To assess the effect of 5-MTP on the proliferation of adherent cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of 5-MTP (e.g., 0, 5, 25, 50, 100 µM) in fresh culture medium.
-
Include a vehicle control (medium with the solvent used to dissolve 5-MTP).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of 5-MTP on the phosphorylation and expression levels of key proteins in a signaling pathway (e.g., p38 MAPK, Akt).
Methodology:
-
Cell Lysis:
-
Treat cells with 5-MTP and/or a stimulant (e.g., LPS, TGF-β) for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion and Future Directions
This compound is a promising endogenous molecule with significant therapeutic potential across a spectrum of diseases driven by inflammation, fibrosis, and aberrant cell proliferation. Its ability to modulate multiple key signaling pathways underscores its importance in cellular homeostasis. The detailed methodologies and summarized data presented in this guide are intended to facilitate further research into the precise mechanisms of 5-MTP action and to accelerate its translation into novel therapeutic strategies. Future research should focus on identifying the specific cellular receptors for 5-MTP, further elucidating its downstream signaling networks, and conducting preclinical and clinical studies to validate its efficacy and safety in human diseases.
References
- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
The Emergence of 5-Methoxytryptophan: A Novel Endogenous Regulator in Health and Disease
A comprehensive overview of the discovery, biosynthesis, and therapeutic potential of the tryptophan metabolite 5-Methoxytryptophan (5-MTP) for researchers, scientists, and drug development professionals.
Introduction
Initially identified as a cyclooxygenase-2 (COX-2) suppressing factor and termed "cytoguardin," this compound (5-MTP) has emerged as a crucial endogenous metabolite of tryptophan with significant anti-inflammatory, anti-cancer, and anti-fibrotic properties.[1][2] This technical guide delves into the core aspects of 5-MTP, from its discovery and biosynthesis to its mechanism of action and the analytical methodologies for its detection. The information presented herein is intended to provide a deep understanding of 5-MTP for researchers and professionals in the field of drug development and biomedical science.
Discovery and Cellular Origin
5-MTP was first discovered as a novel tryptophan metabolite with potent anti-cancer and anti-inflammatory actions.[3] It is endogenously produced by a variety of cells, including human fibroblasts, endothelial cells, vascular smooth muscle cells, and renal and bronchial epithelial cells.[3][4][5] Vascular endothelial cells are a major source of circulating 5-MTP, releasing it into the extracellular milieu via Golgi vesicular trafficking.[4]
Biosynthesis of this compound
The synthesis of 5-MTP from L-tryptophan is a two-step enzymatic process.[6]
-
Hydroxylation of Tryptophan: The first step involves the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). The isoform TPH-1 is predominantly expressed in peripheral tissues and is the key enzyme for 5-MTP production in cells like fibroblasts and vascular endothelial cells.[4]
-
Methylation of 5-Hydroxytryptophan: The second and final step is the methylation of 5-HTP to form 5-MTP. This reaction is catalyzed by hydroxyindole O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT).[4][5]
Physiological Concentrations and Therapeutic Implications
5-MTP has been detected in human blood, with a mean serum concentration of 1.02 µM in healthy individuals.[3] However, serum levels of 5-MTP are observed to be reduced in patients with sepsis, chronic kidney disease, and acute myocardial infarction, suggesting its potential role as a biomarker.[3][7]
| Parameter | Value | Reference |
| Mean Serum Concentration (Healthy Subjects) | 1.02 µM | [3] |
| Effective Concentration (in vitro, anti-inflammatory) | 5-10 µM (inhibits NF-κB and cytokine production) | [6] |
| Effective Concentration (in vitro, cellular events) | 15-50 µM (prevents endothelial barrier disruption) | [6] |
Mechanism of Action: Signaling Pathways
5-MTP exerts its biological effects by modulating key inflammatory and fibrotic signaling pathways. A primary mechanism is the inhibition of p38 mitogen-activated protein kinase (MAPK) activation.[7] By blocking p38 MAPK phosphorylation, 5-MTP can suppress the downstream activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[6][7] This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as COX-2.[6]
Experimental Protocols
The identification and quantification of 5-MTP rely on sensitive analytical techniques. Below are generalized protocols for the detection of 5-MTP and related metabolites.
Sample Preparation for LC-MS/MS Analysis
This protocol is suitable for the analysis of 5-MTP in biological matrices like plasma or serum.
-
Internal Standard Spiking: To 100 µL of the biological sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 5-Hydroxy L-Tryptophan-d4).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[8]
Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 40°C.[8]
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification of the target analytes.
Therapeutic Potential and Future Directions
The discovery of 5-MTP has opened new avenues for therapeutic interventions in a range of diseases characterized by inflammation and fibrosis.[4] Its ability to control macrophage activation, inhibit fibroblast differentiation, and protect endothelial barrier function highlights its potential as a lead compound for the development of novel anti-inflammatory and anti-fibrotic drugs.[4][6] Furthermore, its role in cancer progression and metastasis warrants further investigation for potential cancer chemoprevention strategies.[2] Future research should focus on elucidating the full spectrum of its physiological roles and translating these findings into clinical applications.
References
- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
5-Methoxytryptophan: A Technical Guide to its Immunomodulatory Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxytryptophan (5-MTP), an endogenous metabolite of tryptophan, is emerging as a significant modulator of the immune response. Possessing potent anti-inflammatory and anti-fibrotic properties, 5-MTP presents a promising avenue for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. This technical guide provides an in-depth overview of the current understanding of 5-MTP's immunomodulatory functions, focusing on its effects on key immune cells and signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this area.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and fibrosis. The tryptophan metabolic pathways have garnered significant attention for their role in immune regulation. One such metabolite, this compound (5-MTP), has been identified as an innate anti-inflammatory molecule with significant therapeutic potential.[1] It is produced by various cell types, including endothelial cells, fibroblasts, and epithelial cells, through the tryptophan hydroxylase (TPH) pathway.[1] This guide synthesizes the current knowledge on the mechanisms by which 5-MTP modulates immune responses, providing a valuable resource for researchers in the field.
Immunomodulatory Effects of this compound
5-MTP exerts its immunomodulatory effects primarily by targeting macrophages and T lymphocytes, key players in both innate and adaptive immunity.
Modulation of Macrophage Function
Macrophages are central to the inflammatory process, capable of adopting pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. 5-MTP has been shown to potently suppress the pro-inflammatory functions of macrophages.
-
Inhibition of Pro-inflammatory Cytokine and Chemokine Production: 5-MTP significantly inhibits the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), from activated macrophages.[1] This suppression of the "cytokine storm" is a key aspect of its anti-inflammatory action.[2]
-
Suppression of Inflammatory Mediators: 5-MTP has been identified as a suppressor of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[1][3]
-
Inhibition of Macrophage Migration and Recruitment: By blocking the secretion of chemokines, 5-MTP reduces the recruitment of monocytes and macrophages to sites of inflammation and tissue injury.[1]
Modulation of T Cell Response
Emerging evidence suggests that 5-MTP also plays a role in shaping the adaptive immune response by influencing T cell differentiation and function.
-
Suppression of Th1 Cells: In the context of autoimmune models, 5-MTP has been shown to suppress the differentiation of T helper 1 (Th1) cells, which are key drivers of cell-mediated inflammation.[4]
-
Promotion of Regulatory T Cells (Tregs): Concurrent with the suppression of Th1 cells, 5-MTP has been observed to increase the population of regulatory T cells (Tregs).[4] Tregs are crucial for maintaining immune tolerance and preventing autoimmunity.
Molecular Mechanisms of Action
The immunomodulatory effects of 5-MTP are underpinned by its ability to interfere with key intracellular signaling pathways that govern the inflammatory response.
Inhibition of p38 MAPK and NF-κB Signaling Pathways
A primary mechanism of action for 5-MTP is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][5]
-
p38 MAPK Pathway: The p38 MAPK pathway is a critical regulator of inflammatory cytokine production. 5-MTP has been shown to block the phosphorylation and activation of p38 MAPK in macrophages and other cell types in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3]
-
NF-κB Pathway: The NF-κB transcription factor is a master regulator of genes involved in inflammation and immunity. 5-MTP inhibits the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[5][6]
Interaction with the IDO Pathway and Aryl Hydrocarbon Receptor (AhR)
While direct evidence is still emerging, the structural similarity of 5-MTP to other tryptophan metabolites suggests potential interactions with the Indoleamine 2,3-dioxygenase (IDO) pathway and the Aryl Hydrocarbon Receptor (AhR), both of which are critical regulators of immune tolerance. Pro-inflammatory stimuli can promote the degradation of 5-MTP by IDO-1.[7]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the available quantitative data on the effects of 5-MTP on various immune parameters. It is important to note that comprehensive dose-response data is limited in the current literature.
Table 1: Effect of 5-MTP on Macrophage-Mediated Inflammation
| Parameter | Cell Type | Stimulant | 5-MTP Concentration | Observed Effect | Reference |
| Cytokine Production | |||||
| IL-1β, TNF-α, IL-6 | Macrophages | LPS | Not specified | Inhibition of release | [1] |
| Signaling Pathways | |||||
| p38 MAPK Phosphorylation | RAW264.7 Macrophages | Pam3CSK4 | 25 µM | Inhibition | [3] |
| NF-κB (p65) Phosphorylation | RAW264.7 Macrophages | Pam3CSK4 | 100 µM | Inhibition | [3] |
| Other Inflammatory Markers | |||||
| COX-2 Expression | Cancer cells, Fibroblasts | Inflammatory stimuli | Not specified | Suppression | [8] |
Table 2: Effect of 5-MTP on T Cell Populations
| Parameter | Model System | Observation | Reference |
| T Cell Subsets | |||
| Th1 Cells | Mouse model of lupus | Suppression | [4] |
| Regulatory T cells (Tregs) | Mouse model of lupus | Increased population | [4] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by 5-MTP and a general experimental workflow for its study.
Caption: 5-MTP inhibits inflammatory signaling pathways.
Caption: General experimental workflow for studying 5-MTP.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 5-MTP's immunomodulatory effects.
In Vitro Macrophage Stimulation and 5-MTP Treatment
Objective: To assess the effect of 5-MTP on pro-inflammatory responses in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (5-MTP)
-
Phosphate Buffered Saline (PBS)
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed macrophages into tissue culture plates at a desired density (e.g., 1 x 10^5 cells/well in a 96-well plate) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment with 5-MTP: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of 5-MTP (e.g., 1, 10, 25, 100 µM). A vehicle control (medium with the solvent used to dissolve 5-MTP) should be included. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group of cells treated with 5-MTP but not LPS, and a group of cells treated with LPS but not 5-MTP.
-
Incubation: Incubate the cells for a specified period depending on the endpoint being measured (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein measurement).
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis. The cells can be lysed for protein or RNA extraction for Western blot or qPCR analysis, respectively.
Measurement of Cytokine Levels by ELISA
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.
Materials:
-
ELISA kit for the specific cytokine of interest
-
Cell culture supernatants or serum samples
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine, typically overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add standards (of known cytokine concentrations) and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.
Western Blot for p38 MAPK Phosphorylation
Objective: To determine the effect of 5-MTP on the activation of the p38 MAPK signaling pathway.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated p38 MAPK.
In Vivo Mouse Model of Sepsis (Cecal Ligation and Puncture - CLP)
Objective: To evaluate the therapeutic efficacy of 5-MTP in a clinically relevant model of systemic inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetics
-
Surgical instruments
-
Suture material
-
This compound
-
Saline
Procedure:
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.
-
Surgical Procedure: Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded to induce peritonitis. The cecum is then returned to the peritoneal cavity, and the incision is closed.
-
5-MTP Administration: Administer 5-MTP (e.g., intraperitoneally) at a predetermined dose and time course (e.g., before or after the CLP procedure). A control group should receive vehicle (saline).
-
Monitoring: Monitor the mice for survival, clinical signs of sepsis (e.g., piloerection, lethargy), and body weight.
-
Sample Collection: At specified time points, blood and organs can be collected for analysis of cytokine levels, bacterial load, and histological examination.
Conclusion and Future Directions
This compound has demonstrated significant immunomodulatory properties, primarily through the suppression of pro-inflammatory macrophage activity and the modulation of T cell responses. Its ability to inhibit key inflammatory signaling pathways, such as p38 MAPK and NF-κB, positions it as a promising candidate for the development of novel therapies for a variety of inflammatory and autoimmune conditions.
Future research should focus on:
-
Elucidating the precise dose-response relationships of 5-MTP's effects on various immune cell types and cytokine profiles.
-
Identifying the specific cell surface receptor(s) for 5-MTP and delineating the downstream signaling events.
-
Further investigating the interplay between 5-MTP, the IDO pathway, and AhR signaling in immune tolerance.
-
Conducting more extensive preclinical studies in a wider range of animal models of inflammatory and autoimmune diseases to validate its therapeutic potential.
A deeper understanding of the molecular mechanisms underlying 5-MTP's immunomodulatory actions will be crucial for its successful translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on the cellular immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Regulatory T-Cell Markers in CD4+ T Cells of the Upper Airway Mucosa | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Role of Tryptophan Hydroxylase-1 in 5-Methoxytryptophan Biosynthesis: A Technical Guide
Executive Summary: 5-Methoxytryptophan (5-MTP) is an endogenous metabolite of tryptophan with significant anti-inflammatory and anti-fibrotic properties, making it a molecule of high interest for therapeutic development. The biosynthesis of 5-MTP is critically dependent on the enzyme Tryptophan Hydroxylase-1 (TPH-1). This technical guide provides an in-depth examination of the biochemical pathway, regulatory mechanisms, and experimental methodologies related to the role of TPH-1 in 5-MTP production, tailored for researchers, scientists, and drug development professionals.
The this compound (5-MTP) Biosynthetic Pathway
The synthesis of 5-MTP from the essential amino acid L-tryptophan is a two-step enzymatic process. TPH-1 governs the initial, rate-limiting step in this pathway.[1][2]
-
Hydroxylation of L-Tryptophan: TPH-1, a biopterin-dependent monooxygenase, catalyzes the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to produce 5-Hydroxytryptophan (5-HTP).[3][4] This conversion is the committed step for a series of bioactive molecules. TPH-1 is predominantly expressed in peripheral tissues such as the gut, pineal gland, and endothelial cells, distinguishing it from the TPH-2 isoform found in the central nervous system.[5][6][7][8] Cells that produce 5-MTP, including fibroblasts and vascular endothelial cells, specifically express TPH-1.[5][6]
-
Methylation of 5-HTP: The intermediate 5-HTP is subsequently O-methylated by the enzyme Hydroxyindole O-methyltransferase (HIOMT) to form the final product, this compound.[5][6][9][10]
This pathway represents a crucial branch of tryptophan metabolism, diverting the precursor away from the well-known serotonin (B10506) and melatonin (B1676174) synthesis pathways to produce the protective metabolite 5-MTP.[11]
Regulation of TPH-1 in 5-MTP Synthesis
The production of 5-MTP is tightly regulated through the modulation of TPH-1 expression and activity. Inflammatory signals are key negative regulators of this pathway.
Transcriptional Suppression: Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and various cytokines, have been shown to suppress the expression of TPH-1 in endothelial cells.[9][10] This inhibition leads to a direct reduction in 5-MTP synthesis and release, diminishing its protective effects during inflammatory events.[12] For instance, TPH-1 protein levels in human umbilical vein endothelial cells (HUVECs) are reduced by LPS in a concentration-dependent manner.[12]
Post-Translational Activation: The catalytic activity of TPH-1 can be enhanced through post-translational modifications, notably phosphorylation.[4] Protein Kinase A (PKA), for example, can phosphorylate TPH-1, leading to an increase in its enzymatic activity and subsequently boosting the synthesis of its products.[4][13]
Cofactor Dependency: As a member of the aromatic amino acid hydroxylase family, TPH-1's function is absolutely dependent on the presence of specific cofactors.[14] These include molecular oxygen (O₂), ferrous iron (Fe²⁺), and (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄).[2][7][15] The availability of BH₄, in particular, can be a limiting factor in the catalytic cycle of TPH-1.[7]
Quantitative Data Presentation
The modulation of TPH-1 directly impacts the levels of 5-MTP. The following tables summarize key quantitative and qualitative findings from the literature.
Table 1: Factors Modulating TPH-1 Expression and Activity
| Modulator/Condition | Tissue/Cell Type | Effect on TPH-1 | Net Effect on 5-MTP/Product Level | Citation(s) |
| Lipopolysaccharide (LPS) | Endothelial Cells | Decreased protein expression | Reduced release | [9][10][12] |
| Pro-inflammatory Cytokines | Endothelial Cells | Inhibited expression | Suppressed production | [9][10] |
| Ischemia | Cardiac & Renal Tissues | Suppressed expression | Decreased level | [5][6] |
| cAMP/PKA Signaling | Pineal Gland | Increased activity via phosphorylation | Increased 5-HTP/Serotonin production | [4][13] |
| TPH-1 Overexpression | Kidney | Increased expression | Enhanced synthesis | [1][16][17] |
| TPH-1 Gene Knockout | Mice | Absent expression | Drastically reduced peripheral serotonin | [3] |
Table 2: Reported Concentrations and Levels of 5-MTP
| System/Condition | Analyte | Concentration/Level | Method | Citation(s) |
| Healthy Human Serum | 5-MTP | 1.02 µM (Mean) | Not Specified | [18] |
| Sepsis (Human & Murine) | 5-MTP | Reduced serum level | Not Specified | [10] |
| Chronic Kidney Disease | 5-MTP | Reduced level | Not Specified | [10] |
| Acute Myocardial Infarction | 5-MTP | Reduced level | Not Specified | [10] |
Experimental Protocols
Investigating the role of TPH-1 in 5-MTP biosynthesis requires robust and specific methodologies. Below are detailed protocols for a key in vitro activity assay and a cellular model for studying regulation.
Protocol: In Vitro TPH-1 Activity Assay (Continuous Fluorometric Method)
This assay leverages the different fluorescence spectral properties of tryptophan and its hydroxylated product, 5-HTP, to continuously monitor enzyme activity.[19]
Principle: The hydroxylation of tryptophan to 5-HTP causes a significant increase in fluorescence when excited at 300 nm. The rate of increase in the emission signal at 330 nm is directly proportional to the TPH-1 enzyme concentration.[19]
Reagents and Materials:
-
Purified recombinant TPH-1 enzyme
-
L-tryptophan
-
6-methyltetrahydropterin (BH₄ analog)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate (Fe²⁺ source)
-
MES buffer (pH 7.0)
-
Microplate fluorometer
-
96-well, UV-transparent microplates
Standard Reaction Mixture (per well):
-
50 mM MES, pH 7.0
-
60 µM L-tryptophan
-
300 µM 6-methyltetrahydropterin
-
200 mM Ammonium sulfate
-
7 mM DTT
-
25 µg/mL Catalase
-
25 µM Ferrous ammonium sulfate
-
0-400 nM purified TPH-1 enzyme
Procedure:
-
Prepare a master mix of the reaction buffer containing all components except the enzyme.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Pre-incubate the plate at the desired temperature (e.g., 15°C for TPH-1 stability).[19]
-
Initiate the reaction by adding varying concentrations of the TPH-1 enzyme to the wells.
-
Immediately place the plate in a microplate fluorometer.
-
Measure fluorescence intensity every 1-10 minutes for up to 2 hours, with excitation set at 300 nm and emission at 330 nm.[19]
-
Data Analysis: Calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence vs. time plot for each enzyme concentration. Plot V₀ against enzyme concentration to confirm linearity.
Protocol: Cellular Model for Studying TPH-1 Regulation
This protocol describes the use of a human cell line to study the downregulation of TPH-1 expression by inflammatory stimuli. Human monocytic THP-1 cells or endothelial cells (HUVECs) are suitable models.[12][20]
Principle: Cells are treated with an inflammatory agent (LPS), and subsequent changes in TPH-1 mRNA and protein levels are quantified using qPCR and Western Blot, respectively.
Materials:
-
THP-1 cells or HUVECs
-
Appropriate culture medium (e.g., RPMI-1640 for THP-1) with supplements.[20]
-
Lipopolysaccharide (LPS) from E. coli
-
Reagents for RNA extraction and cDNA synthesis
-
qPCR primers for TPH-1 and a housekeeping gene (e.g., GAPDH)
-
Reagents for protein lysis (e.g., RIPA buffer) and Western Blotting
-
Primary antibody against TPH-1
-
Appropriate secondary antibody
Procedure:
-
Cell Culture: Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂).
-
Stimulation: Treat cells with varying concentrations of LPS (e.g., 0, 10, 100, 1000 ng/mL) for a set time course (e.g., 6, 12, 24 hours).
-
Harvesting:
-
For qPCR analysis , wash cells with PBS and lyse them using an appropriate RNA lysis buffer.
-
For Western Blot analysis , wash cells with PBS and lyse them using ice-cold RIPA buffer with protease inhibitors.
-
-
TPH-1 mRNA Quantification (qPCR):
-
Extract total RNA and verify its integrity.
-
Synthesize cDNA from the RNA template.
-
Perform quantitative PCR using primers for TPH-1 and the housekeeping gene.
-
Analyze data using the ΔΔCt method to determine the relative fold change in TPH-1 expression compared to untreated controls.
-
-
TPH-1 Protein Quantification (Western Blot):
-
Determine the total protein concentration of the cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for TPH-1.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Therapeutic Implications
Tryptophan Hydroxylase-1 is the indispensable, rate-limiting enzyme in the peripheral biosynthesis of this compound, a metabolite with potent anti-inflammatory and anti-fibrotic activities. The production of 5-MTP is tightly controlled, primarily through the transcriptional regulation of TPH-1, which is notably suppressed by pro-inflammatory signals. This regulatory mechanism suggests that during inflammation, a key endogenous protective pathway is dampened.
For drug development professionals, understanding the central role of TPH-1 opens new therapeutic avenues. Strategies aimed at enhancing TPH-1 expression or activity could boost endogenous 5-MTP levels, offering a novel approach to treating a range of complex human inflammatory disorders, including sepsis, chronic kidney disease, and fibrosis.[1][5][9] Conversely, specific inhibition of TPH-1 may be relevant in contexts where its products contribute to pathology. The experimental protocols provided herein offer a robust framework for investigating novel modulators of this critical enzymatic pathway.
References
- 1. Gene - TPH1 [maayanlab.cloud]
- 2. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology [mdpi.com]
- 3. Tryptophan Hydroxylase 1 Regulates Tryptophan and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Posttranslational regulation of TPH1 is responsible for the nightly surge of 5-HT output in the rat pineal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinctive iron requirement of tryptophan 5-monooxygenase: TPH1 requires dissociable ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TPH1 tryptophan hydroxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Tph1 tryptophan hydroxylase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. static.igem.org [static.igem.org]
- 20. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxytryptophan: A Novel Endogenous Modulator of the p38 MAPK Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Methoxytryptophan (5-MTP), a metabolite of L-tryptophan, is emerging as a significant endogenous signaling molecule with potent anti-inflammatory and vasoprotective properties.[1][2] A primary mechanism underlying these effects is its ability to negatively regulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] This pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation is implicated in a range of pathologies, including vascular diseases and cancer.[1][4] This technical guide provides a comprehensive overview of the 5-MTP signaling axis, focusing on its interaction with the p38 MAPK pathway. It includes a summary of key quantitative data, detailed experimental protocols for studying this interaction, and visual diagrams of the signaling cascade and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting this pathway.
The this compound Signaling Pathway
5-MTP is an endothelium-derived molecule that plays a crucial role in maintaining vascular barrier function.[1][5] It exerts its protective effects by counteracting the influence of various pro-inflammatory mediators, such as vascular endothelial growth factor (VEGF), lipopolysaccharide (LPS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1][2] These inflammatory stimuli typically trigger the activation of the p38 MAPK pathway, leading to downstream effects that include the downregulation of vascular endothelial (VE)-cadherin, a key component of endothelial junctions.[1] This disruption of VE-cadherin integrity results in increased endothelial permeability and vascular leakage.[1][5]
5-MTP intervenes in this process by inhibiting the phosphorylation and subsequent activation of p38 MAPK.[1][3] By blocking this central signaling node, 5-MTP preserves VE-cadherin expression and maintains the integrity of the endothelial barrier, thereby preventing hyperpermeability.[1][2] The inhibitory action of 5-MTP on p38 MAPK activation has been shown to be as effective as established chemical inhibitors of the pathway, such as SB202190.[1][2]
The biosynthesis of 5-MTP itself is subject to regulation by pro-inflammatory signals.[1] Tryptophan hydroxylase-1 (TPH-1), a key enzyme in the synthesis of 5-MTP, is downregulated in the presence of pro-inflammatory mediators, leading to a reduction in endogenous 5-MTP levels.[1] This suggests a feedback loop where inflammation can suppress the production of a molecule that would otherwise dampen its effects.
Beyond its effects on vascular permeability, the inhibition of the p38 MAPK pathway by 5-MTP has broader anti-inflammatory consequences. It has been shown to suppress the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are critical for leukocyte adhesion and infiltration into tissues.[3] Furthermore, 5-MTP's influence extends to other cellular processes where p38 MAPK is a key player, including cancer cell growth and migration, and cellular senescence.[3][4]
Signaling Pathway Diagram
Caption: The this compound signaling pathway and its inhibitory effect on p38 MAPK activation.
Quantitative Data Summary
The inhibitory effect of 5-MTP on p38 MAPK activation has been quantified in several studies, primarily through the use of Western blotting to measure the levels of phosphorylated p38 (p-p38), the active form of the kinase. The following tables summarize the key findings from these experiments.
Table 1: Effect of 5-MTP on Pro-inflammatory Mediator-Induced p38 MAPK Phosphorylation
| Treatment | 5-MTP Concentration | p-p38 MAPK Level (Relative to Control) | Reference |
| VEGF | - | Increased | [3] |
| VEGF | + | Reduced | [3] |
| IL-1β | - | Increased | [3] |
| IL-1β | + | Reduced | [3] |
| TNF-α | - | Increased | [3] |
| TNF-α | + | Reduced | [3] |
| LPS | - | Increased | [3] |
| LPS | + | Reduced | [3] |
Table 2: Comparison of 5-MTP and SB202190 on VE-cadherin Expression and Endothelial Permeability
| Treatment | Outcome | Reference |
| IL-1β | Decreased VE-cadherin, Increased Permeability | [1][2] |
| IL-1β + 5-MTP | Preserved VE-cadherin, Blocked Hyperpermeability | [1][2] |
| IL-1β + SB202190 | Preserved VE-cadherin, Blocked Hyperpermeability | [1][2] |
| TNF-α | Decreased VE-cadherin, Increased Permeability | [1][2] |
| TNF-α + 5-MTP | Preserved VE-cadherin, Blocked Hyperpermeability | [1][2] |
| TNF-α + SB202190 | Preserved VE-cadherin, Blocked Hyperpermeability | [1][2] |
| LPS | Decreased VE-cadherin, Increased Permeability | [1][2] |
| LPS + 5-MTP | Preserved VE-cadherin, Blocked Hyperpermeability | [1][2] |
| LPS + SB202190 | Preserved VE-cadherin, Blocked Hyperpermeability | [1][2] |
| VEGF | Decreased VE-cadherin, Increased Permeability | [1][2] |
| VEGF + 5-MTP | Preserved VE-cadherin, Blocked Hyperpermeability | [1][2] |
| VEGF + SB202190 | Preserved VE-cadherin, Blocked Hyperpermeability | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of 5-MTP on the p38 MAPK pathway.
In Vitro p38 MAPK Inhibition Assay (Western Blotting)
This protocol describes the assessment of p38 MAPK activation in cell culture by measuring the levels of phosphorylated p38 via Western blotting.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
This compound (5-MTP)
-
Pro-inflammatory stimulus (e.g., VEGF, IL-1β, TNF-α, or LPS)
-
p38 MAPK inhibitor (e.g., SB202190) as a positive control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer
-
Primary antibodies (anti-p-p38 MAPK, anti-total p38 MAPK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to near confluence in appropriate media.
-
Pre-incubate the cells with various concentrations of 5-MTP or a vehicle control for a specified duration (e.g., 1-2 hours).
-
For a positive control, pre-incubate a separate set of cells with a known p38 MAPK inhibitor (e.g., SB202190).
-
Add the pro-inflammatory stimulus to the cell culture medium and incubate for a time known to induce robust p38 phosphorylation (e.g., 15-30 minutes).[6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay.[6]
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane and then incubate with primary antibodies overnight at 4°C. It is recommended to probe for the phosphorylated target (p-p38), the total protein target (total p38), and a loading control.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[6]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands to quantify the relative levels of p-p38, normalized to total p38 and the loading control.[6]
-
In Vitro Kinase Assay (Radiometric)
This protocol outlines a method for directly measuring the kinase activity of p38 MAPK in the presence of 5-MTP.
Materials:
-
Recombinant human p38 MAPK
-
Kinase assay buffer
-
Substrate peptide (e.g., ATF2)
-
[γ-³²P]ATP
-
This compound (5-MTP)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, the specific p38 isoform, and the substrate peptide.[7]
-
Add Inhibitor: Add 5-MTP at a range of concentrations to the appropriate wells. Include a control with no inhibitor (vehicle only).[7]
-
Initiate Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP to each well.[7]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[7]
-
Stop Reaction and Spot: Stop the reaction and spot the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Measure the incorporation of ³²P into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of 5-MTP to determine the IC50 value.
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the inhibitory effect of 5-MTP on p38 MAPK.
Conclusion and Future Directions
This compound has been identified as a novel and physiologically relevant inhibitor of the p38 MAPK signaling pathway. Its ability to counteract pro-inflammatory stimuli and maintain endothelial barrier function highlights its therapeutic potential for a variety of inflammatory and vascular disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to further explore the mechanisms of 5-MTP action and to develop novel therapeutics targeting this pathway.
Future research should focus on identifying the specific cell surface receptors for 5-MTP and elucidating the precise molecular interactions that lead to the inhibition of p38 MAPK activation.[1][2] Additionally, further in vivo studies are warranted to fully understand the pharmacokinetic and pharmacodynamic properties of 5-MTP and to evaluate its efficacy in various disease models. The development of stable and potent analogs of 5-MTP could also represent a promising avenue for therapeutic innovation.
References
- 1. Endothelium-Derived this compound Protects Endothelial Barrier Function by Blocking p38 MAPK Activation | PLOS One [journals.plos.org]
- 2. Endothelium-Derived this compound Protects Endothelial Barrier Function by Blocking p38 MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Endothelium-Derived this compound Protects Endothelial Barrier Function by Blocking p38 MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Whitepaper: 5-Methoxytryptophan as a Regulator of NF-κB Activation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear factor kappa B (NF-κB) is a pivotal transcription factor family that orchestrates a wide array of genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers. This technical guide provides an in-depth examination of the mechanisms by which 5-Methoxytryptophan (5-MTP), an endogenous metabolite of tryptophan, regulates the NF-κB signaling pathway. 5-MTP has emerged as a potent anti-inflammatory agent, exerting its effects by inhibiting key upstream and downstream events in the NF-κB activation cascade.[1][2] This document summarizes the current understanding of its molecular interactions, presents quantitative data on its inhibitory effects, details relevant experimental protocols for its study, and visualizes the involved signaling pathways.
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary response mechanism to pro-inflammatory stimuli such as lipopolysaccharide (LPS) or the cytokine Tumor Necrosis Factor-alpha (TNF-α).[3][4] In an inactive state, NF-κB dimers, most commonly a heterodimer of p65 (RelA) and p50, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.[5][6]
Upon stimulation, ligand-receptor binding (e.g., LPS to Toll-like receptor 4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[6][7] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.[8] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, facilitating the translocation of the active p65/p50 dimer into the nucleus.[8][9] Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter regions of target genes, recruiting co-activators like p300/CBP to initiate the transcription of pro-inflammatory mediators, including cytokines (IL-1β, TNFα, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2][10][11]
References
- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. This compound: an arsenal against vascular injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Regulation of NF-kappa B signaling [reactome.org]
- 7. HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway | MDPI [mdpi.com]
- 8. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia Induced NF-κB | MDPI [mdpi.com]
A Preliminary Investigation of 5-Methoxytryptophan's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methoxytryptophan (5-MTP), an endogenous metabolite of L-tryptophan, is emerging as a molecule of significant therapeutic interest. Initially identified as a cyclooxygenase-2 (COX-2) suppressing factor, its role has expanded to encompass potent anti-inflammatory, anti-fibrotic, and anti-cancer activities.[1][2] Produced via the tryptophan hydroxylase pathway, 5-MTP is naturally present in human circulation and its levels are often dysregulated in pathological states such as sepsis, chronic kidney disease, and myocardial infarction.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of 5-MTP's mechanisms of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. This document is intended to serve as a foundational resource for professionals engaged in the exploration and development of novel therapeutics based on this promising compound.
Biosynthesis of this compound
5-MTP is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process. This pathway is a branch of tryptophan metabolism distinct from the more widely known serotonin (B10506) and kynurenine (B1673888) pathways.[3][6]
-
Hydroxylation: Tryptophan hydroxylase (TPH), specifically the TPH-1 isoform in peripheral tissues, catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).[1][5]
-
Methylation: Subsequently, hydroxyindole O-methyltransferase (HIOMT) methylates 5-HTP to produce 5-MTP.[1][5]
This synthesis occurs in various cell types, including fibroblasts, vascular endothelial cells, and epithelial cells, which can release 5-MTP into the extracellular environment and systemic circulation.[1][4]
Therapeutic Potential and Mechanisms of Action
Preclinical evidence strongly supports the therapeutic potential of 5-MTP across a range of disease models, primarily through the modulation of key signaling pathways involved in inflammation and fibrosis.
Anti-Fibrotic Activity
5-MTP has demonstrated significant anti-fibrotic effects in models of cardiac, renal, pulmonary, and liver fibrosis.[1][7] Its primary mechanisms include:
-
Inhibition of Myofibroblast Differentiation: 5-MTP blocks the transformation of fibroblasts and hepatic stellate cells into extracellular matrix-secreting myofibroblasts.[1][7]
-
Suppression of Pro-Fibrotic Signaling: It directly interferes with major pro-fibrotic signaling cascades, including Transforming Growth Factor-β (TGF-β)/SMAD3 and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[1][8]
-
Macrophage Modulation: It inhibits the activation and recruitment of pro-inflammatory macrophages, which are key drivers of the fibrotic process.[1]
Anti-Inflammatory and Immunomodulatory Effects
5-MTP acts as a potent anti-inflammatory agent by targeting innate immune responses, particularly in the context of systemic inflammation and sepsis.[3][6] Key actions include:
-
Inhibition of p38 MAPK and NF-κB: 5-MTP suppresses the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), two central pathways that drive the expression of pro-inflammatory genes.[2][3][5]
-
Reduction of Cytokine Storm: It significantly reduces the release of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6 from activated macrophages.[1][6]
-
Endothelial Barrier Protection: 5-MTP protects and restores endothelial barrier function, preventing vascular leakage and inflammatory cell transmigration.[3][5][6]
Anti-Cancer Properties
Emerging evidence suggests 5-MTP has oncostatic potential. Its anti-cancer effects are linked to its ability to:
-
Suppress COX-2 Expression: 5-MTP inhibits the transcriptional activation of COX-2, an enzyme often overexpressed in tumors that promotes inflammation and cell proliferation.[1][9]
-
Inhibit Cell Migration and Metastasis: By suppressing pathways like p38 MAPK, 5-MTP can reduce cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT).[1][2][9]
-
Induce Apoptosis: In colorectal cancer cells, 5-MTP has been shown to promote apoptosis and cell cycle arrest, partly through modulation of the PI3K/Akt/FoxO3a pathway.[10]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies, providing a snapshot of 5-MTP's concentrations and effects.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulus | 5-MTP Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Macrophages (RAW264.7) | LPS | 10-100 µM | Inhibition of IL-6 and TNF-α production | [6] |
| Human Lung Fibroblasts | TGF-β1 | Not Specified | Inhibition of differentiation to myofibroblasts | [8] |
| Vascular Smooth Muscle Cells | Pam3CSK4 | 100 µM | Blocked IL-6 elevation | [11] |
| Colorectal Cancer Cells | - | Not Specified | Promoted apoptosis and cell cycle arrest |[10] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Disease | 5-MTP Administration | Key Outcome | Reference |
|---|---|---|---|---|
| C57BL/6 Mice | LPS-induced Endotoxemia | 23.4 mg/kg (IP) | Suppressed cytokine storm, reduced mortality | [6] |
| C57BL/6 Mice | Bleomycin-induced Pulmonary Fibrosis | Not Specified | Attenuated lung function destruction | [8] |
| C57BL/6 Mice | Unilateral Ureteral Obstruction | Not Specified | Attenuated renal tissue fibrosis | [12] |
| Nude Mice | A549 Xenograft | Not Specified | ~50% reduction in tumor volume at 7 weeks |[9] |
Table 3: Human Serum Concentrations of this compound
| Cohort | Mean Serum Concentration (±SD) | Key Finding | Reference |
|---|---|---|---|
| Healthy Subjects (n=30) | 1.02 µM | Baseline level in healthy individuals | [4] |
| Sepsis Patients | Decreased by 65% vs. healthy | Serum 5-MTP is a potential biomarker for sepsis | [6] |
| Septic Shock Patients | 0.30 ± 0.39 µM | Lower levels associated with severe inflammation |[6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key models used to investigate 5-MTP.
Protocol: Unilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis
-
Objective: To model renal interstitial fibrosis and evaluate the anti-fibrotic effects of 5-MTP.
-
Animal Model: Wild-type C57BL/6 mice.
-
Procedure:
-
Mice are anesthetized. A flank incision is made to expose the left kidney and ureter.
-
The left ureter is completely ligated at two points using silk sutures. The contralateral (right) kidney serves as an internal control.
-
Treatment Group: Mice receive intraperitoneal (IP) injections of 5-MTP at a specified dosage and schedule.
-
Control Group: Mice receive vehicle (e.g., saline) injections.
-
Mice are sacrificed at defined time points (e.g., 7 or 14 days) post-ligation.
-
-
Key Endpoints:
-
Histology: Kidney sections are stained with Masson's trichrome or Sirius Red to quantify collagen deposition (fibrosis).
-
Immunohistochemistry: Staining for α-SMA (myofibroblast marker) and F4/80 (macrophage marker).
-
Gene Expression (RT-qPCR): Analysis of pro-fibrotic (e.g., Tgf-β, Col1a1) and pro-inflammatory (e.g., Il-6, Tnf-α) gene expression in kidney tissue.
-
Protein Analysis (Western Blot): Quantification of phosphorylated SMAD3, AKT, and p38 MAPK levels.
-
Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Objective: To model endotoxemia/sepsis and assess the anti-inflammatory properties of 5-MTP.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Treatment Group: Mice are pre-treated with an IP injection of 5-MTP (e.g., 23.4 mg/kg) or saline for 30 minutes.
-
Induction: All mice (except sham controls) receive a high-dose IP injection of LPS (e.g., 60 mg/kg) to induce systemic inflammation.
-
Animals are monitored for survival over a set period (e.g., 72 hours).
-
-
Key Endpoints:
-
Survival Analysis: Kaplan-Meier survival curves are generated.
-
Cytokine Measurement: Blood is collected at various time points (e.g., 2, 8, 24 hours) post-LPS injection. Serum levels of TNF-α, IL-6, and other cytokines are measured by ELISA.
-
Organ Damage Assessment: Lungs, liver, and kidneys are harvested for histological analysis to assess tissue injury and inflammatory cell infiltration.
-
Clinical Relevance and Future Directions
The consistent observation that circulating 5-MTP levels are reduced in human inflammatory and fibrotic diseases suggests its potential as a theranostic biomarker.[3][5][13] Low levels of 5-MTP may indicate a compromised endogenous protective mechanism, identifying patients who might benefit most from supplementation. A recent clinical study found that plasma 5-MTP levels after myocardial infarction could predict long-term adverse cardiovascular events, further highlighting its prognostic value.[13]
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Establishing the optimal dosing, safety profile, and bioavailability of exogenously administered 5-MTP.
-
Receptor Identification: Identifying the specific cell surface receptor(s) for 5-MTP to fully elucidate its signaling mechanism, which is hypothesized to involve a G protein-coupled receptor.[1]
-
Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the efficacy of 5-MTP in relevant patient populations, such as those with chronic kidney disease, idiopathic pulmonary fibrosis, or sepsis.
Conclusion
This compound is a novel endogenous metabolite with a multifaceted protective profile against inflammation, fibrosis, and cancer. Its mechanisms of action, centered on the inhibition of critical stress-activated signaling pathways like p38 MAPK, NF-κB, and TGF-β/SMAD, are well-supported by a growing body of preclinical evidence. The inverse correlation between its serum levels and several human diseases underscores its physiological importance and potential as both a therapeutic agent and a clinical biomarker. Further investigation into its pharmacology and clinical efficacy is highly warranted to translate these promising preliminary findings into novel therapies for complex human disorders.
References
- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predictive Value of this compound on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 5-Methoxytryptophan in Human Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophan is a methoxy-substituted derivative of the essential amino acid L-tryptophan. It is an important molecule in biomedical research, with potential roles in neurological processes and as a biomarker. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and clinical investigations. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly selective and sensitive method for the determination of this compound in complex biological fluids such as human plasma. This application note provides a detailed protocol for the quantification of this compound using HPLC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Signaling Pathway and Experimental Workflow
The analytical workflow for the quantification of this compound in human plasma involves several key steps, from sample collection to data analysis. A stable isotope-labeled internal standard is crucial for accurate quantification, compensating for variations in sample preparation and instrument response.
Caption: Experimental workflow for the quantification of this compound.
Experimental Protocols
This section details the methodologies for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Drug-free human plasma
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
MS/MS Method Parameters
Mass spectrometry is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The following are representative multiple reaction monitoring (MRM) transitions and parameters. Note: These parameters should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 235.1 | 174.1 | 15 |
| This compound-d4 | 239.1 | 178.1 | 15 |
Quantitative Data
The following table summarizes representative validation parameters for the quantification of this compound in human plasma. Note: These values are illustrative and should be determined during method validation.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (RSD%) | Intra-day: < 10%Inter-day: < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The described method, utilizing protein precipitation for sample preparation and a stable isotope-labeled internal standard, offers a robust, sensitive, and selective approach for accurate determination of this important analyte. The provided experimental parameters and expected performance characteristics serve as a valuable starting point for researchers and scientists in various fields of drug development and biomedical research. Method validation should be performed to ensure the reliability of the results for specific applications.
Application Note & Protocol: Quantitative Detection of 5-Methoxytryptophan (5-MTP) using a Competitive ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxytryptophan (5-MTP) is a metabolite of tryptophan that has garnered significant interest due to its diverse physiological roles, including anti-inflammatory, anti-fibrotic, and anti-tumorigenic properties.[1][2][3] It is considered an endothelium-derived protective molecule that can block systemic inflammation.[3][4] Accurate quantification of 5-MTP in biological samples is crucial for understanding its metabolic pathways, its role in disease pathogenesis, and for the development of novel therapeutics.
This document provides a detailed protocol for the quantitative determination of 5-MTP in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This immunoassay is designed for the sensitive detection of small molecules like 5-MTP.[5][6][7] The principle relies on the competition between 5-MTP in the sample and a fixed amount of labeled 5-MTP (or an antigen coated on the plate) for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of 5-MTP in the sample.[5][8][9]
Assay Principle
The competitive ELISA, also known as an inhibition assay, is an ideal format for detecting small analytes.[5] In this specific protocol, a microtiter plate is pre-coated with a 5-MTP-protein conjugate. When samples or standards are added to the wells, along with a specific anti-5-MTP antibody, the free 5-MTP in the sample competes with the coated 5-MTP for binding to the antibody. A secondary antibody conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the primary antibody captured on the plate. After a final wash, a substrate solution (TMB) is added. The color development is stopped, and the absorbance is measured. The intensity of the color is inversely proportional to the amount of 5-MTP present in the sample; a high concentration of 5-MTP in the sample leads to a lower signal, and vice versa.[8][9]
Materials and Reagents
-
5-MTP Coated Microtiter Plate: 96-well plate pre-coated with 5-MTP-protein conjugate.
-
Anti-5-MTP Antibody: Specific polyclonal or monoclonal antibody.
-
HRP-Conjugated Secondary Antibody: Goat anti-rabbit or anti-mouse IgG-HRP.
-
5-MTP Standard: Lyophilized 5-MTP of known purity (e.g., ≥98%).[10]
-
Standard Diluent Buffer: Typically a buffered solution with protein stabilizers.
-
Wash Buffer (30x Concentrate): A concentrated buffered saline solution with a non-ionic detergent (e.g., Tween-20).[11]
-
TMB Substrate: 3,3',5,5'-Tetramethylbenzidine solution.[11][12]
-
Stop Solution: e.g., 2N Sulfuric Acid or 1M Hydrochloric Acid.[12]
-
Sample Types: Serum, plasma, urine, tissue homogenates, cell culture supernatants.[11][13]
-
Deionized or distilled water.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and pipette tips.
-
Vortex mixer.
-
Incubator set to 37°C.
Sample Preparation
Proper sample collection and preparation are critical to avoid contamination and ensure accurate results.[14]
-
Serum: Use a serum separator tube. Allow samples to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Collect the serum and assay immediately or store samples at -80°C.[13]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection. Assay immediately or store samples at -80°C.[13]
-
Urine: Collect urine in a sterile container. Centrifuge to remove particulate matter. Assay immediately or store at -80°C.
-
Cell Culture Supernatants: Remove particulates by centrifugation (10,000 x g for 10 min). Assay immediately or store at -80°C.
-
Tissue Homogenates: Preparation will vary by tissue type.[13] In general, rinse tissues with ice-cold PBS to remove excess blood. Homogenize in a suitable buffer and centrifuge to remove debris.
-
General Note: For complex matrices like plasma, protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation may be necessary to reduce matrix effects.[14][15] Samples must be free of salts and detergents that can interfere with the assay.[16]
Experimental Protocol
5.1. Reagent Preparation
-
Bring all reagents to room temperature for at least 30 minutes before use.
-
Wash Buffer (1x): Dilute the 30x Wash Buffer Concentrate with deionized water. For example, dilute 20 mL of concentrate into 580 mL of water to prepare 600 mL of 1x Wash Buffer.[11]
-
5-MTP Standard Preparation: Reconstitute the lyophilized 5-MTP standard with the provided Standard Diluent Buffer to create a stock solution. Perform a serial dilution to create a standard curve. A typical range might be 0 ng/mL to 100 ng/mL. (Note: Some kits may use different units like nmol/L).[11]
5.2. Assay Procedure
-
Determine Well Layout: Assign wells for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate or triplicate for statistical validity.[8][9]
-
Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells.
-
Add Primary Antibody: Add 50 µL of the diluted Anti-5-MTP antibody to each well (except for a substrate blank well, if used).
-
Incubate: Gently tap the plate to mix. Cover with a plate sealer and incubate for 1 hour at 37°C.[12]
-
Wash: Aspirate the liquid from each well. Wash the plate 3-5 times with 300 µL of 1x Wash Buffer per well.[12] After the final wash, invert the plate and pat it dry on a clean paper towel.
-
Add Secondary Antibody: Add 100 µL of HRP-Conjugated Secondary Antibody to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C.[12]
-
Wash: Repeat the wash step as described in step 5.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Incubate: Incubate the plate in the dark at room temperature (or 37°C) for 15-20 minutes. Monitor for color development.[12]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[13]
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.[11]
Experimental Workflow
Data Presentation and Analysis
7.1. Calculation of Results
-
Average Duplicates: Calculate the average absorbance for each set of duplicate/triplicate standards and samples.[8][9]
-
Generate Standard Curve: Plot the mean absorbance (Y-axis) against the corresponding 5-MTP concentration (X-axis) for the standards. Because this is a competitive assay, the absorbance values will decrease as the concentration increases.[8][9]
-
Fit Curve: Use a four-parameter logistic (4-PL) curve fit, which is often recommended for immunoassays. Alternatively, a log-log or linear regression can be used if appropriate for the linear range of the assay.[6]
-
Determine Sample Concentration: Interpolate the 5-MTP concentration for each sample from the standard curve using its mean absorbance value.[8]
-
Apply Dilution Factor: If samples were diluted prior to the assay, multiply the interpolated concentration by the dilution factor to obtain the actual concentration in the original sample.[17]
7.2. Example Standard Curve Data
| 5-MTP Conc. (ng/mL) | Mean Absorbance (OD 450nm) | % B/B₀ |
| 0 (B₀) | 2.510 | 100% |
| 0.78 | 2.155 | 85.9% |
| 1.56 | 1.789 | 71.3% |
| 3.13 | 1.352 | 53.9% |
| 6.25 | 0.875 | 34.9% |
| 12.5 | 0.541 | 21.6% |
| 25 | 0.315 | 12.5% |
| 50 | 0.188 | 7.5% |
| 100 | 0.121 | 4.8% |
Note: B/B₀ represents the binding ratio, calculated by dividing the absorbance at each standard concentration (B) by the absorbance of the zero standard (B₀).[9] This normalization is useful for comparing results between assays.
7.3. Assay Performance Characteristics
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Detection Range | 0.78 - 100 ng/mL |
| Sensitivity (LOD) | ~0.5 ng/mL |
| Sample Volume | 50 µL |
| Sample Types | Serum, Plasma, Urine, Cell Culture Supernatants |
| Incubation Time | ~2.5 hours |
| Wavelength | 450 nm |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 12% |
These values are examples and should be determined for each specific assay and laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 4. ahajournals.org [ahajournals.org]
- 5. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Data analysis for ELISA | Abcam [abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. afgsci.com [afgsci.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Human this compound (5-MPT) Elisa Kit – AFG Scientific [afgsci.com]
- 14. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. massspec.unm.edu [massspec.unm.edu]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Extraction of 5-Methoxytryptophan from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of 5-Methoxytryptophan (5-MTP) from biological samples, primarily plasma and serum. The methodologies described are based on established techniques, including protein precipitation and solid-phase extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a metabolite of tryptophan that has garnered interest for its potential biological activities. Accurate quantification of 5-MTP in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. The low endogenous concentrations of 5-MTP, such as the mean human plasma level of approximately 2 ng/mL, necessitate sensitive and robust extraction and analytical methods.[1] This application note details two effective protocols for the extraction of 5-MTP from biological samples, along with a summary of their performance characteristics.
Data Presentation
The selection of an appropriate extraction method is critical for achieving high recovery and minimizing matrix effects. The following table summarizes quantitative data for different extraction methods based on studies of 5-MTP and structurally related indole (B1671886) compounds.
| Extraction Method | Analyte | Biological Matrix | Recovery Rate (%) | Key Advantages | Reference |
| Protein Precipitation | 5-Methoxytryptamine | Plasma | > 80 | Simple, fast, and requires minimal method development. | |
| Protein Precipitation | Tryptophan Metabolites | Serum | 86.9 (mean) | High throughput, suitable for large sample batches. | [2] |
| Solid-Phase Extraction | Zolmitriptan | Plasma | 87 (absolute) | High selectivity, provides cleaner extracts, and reduces matrix effects. | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation
This protocol describes a simple and rapid method for the extraction of 5-MTP from plasma or serum using protein precipitation with acetonitrile (B52724). This method is well-suited for high-throughput screening.
Materials:
-
Plasma or serum samples
-
Acetonitrile (LC-MS grade), ice-cold
-
Internal standard (IS) solution (e.g., a deuterated analog of 5-MTP)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Transfer 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of the internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more selective method for the extraction of 5-MTP, resulting in a cleaner sample extract and potentially reducing matrix effects in the subsequent LC-MS/MS analysis.
Materials:
-
Plasma or serum samples
-
SPE cartridges (e.g., C18)
-
Internal standard (IS) solution
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma or serum samples on ice. For a 1 mL sample, add an appropriate amount of internal standard. Acidify the sample with formic acid to a final concentration of 0.1%.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute the 5-MTP and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical parameters for the analysis of 5-MTP. Method optimization is recommended for specific instrumentation.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high percentage of mobile phase B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for 5-MTP extraction.
Caption: Principle of Solid-Phase Extraction.
References
- 1. The determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Immunohistochemical Localization of 5-Methoxytryptophan in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophan (5-MTP) is an endogenous metabolite of tryptophan that has garnered significant interest for its potent anti-inflammatory and anti-fibrotic properties.[1][2][3][4] It is considered a novel endothelium-derived protective molecule that defends against endothelial barrier dysfunction and excessive systemic inflammation.[2] Studies have shown that 5-MTP can attenuate tissue fibrosis in vital organs such as the liver, kidney, heart, and lungs by inhibiting macrophage activation and blocking the differentiation of fibroblasts into myofibroblasts.[3] Given its therapeutic potential, methods for localizing 5-MTP within tissues are crucial for understanding its physiological and pathological roles.
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of specific molecules within the context of tissue architecture.[5][6][7] However, the detection of small molecules like 5-MTP via IHC presents a significant challenge due to their low immunogenicity and potential for being washed out during tissue processing.
These application notes provide a detailed, albeit theoretical, protocol for the in situ localization of 5-MTP, alongside a standard validated protocol for a related protein marker. Additionally, we present quantitative data on 5-MTP levels from non-IHC studies and illustrate the key signaling pathways influenced by this promising molecule.
Quantitative Data Summary
As direct quantitative immunohistochemistry for 5-MTP is not yet established, the following table summarizes 5-MTP levels in human serum as determined by other quantitative methods, which show a correlation with disease states. This highlights the potential of 5-MTP as a biomarker.
| Condition | Matrix | 5-MTP Concentration | Fold Change vs. Healthy | Reference Method |
| Healthy Subjects | Serum | ~100 µM (example value) | - | Metabolomic Studies |
| Septic Patients | Serum | Decreased by 65% | ↓ | Metabolomic Studies |
| Chronic Kidney Disease | Serum | Inversely correlated with disease progression | ↓ | Metabolomic Studies[8] |
| Acute Myocardial Infarction | Serum | Reduced | ↓ | Not Specified[4] |
Note: The values presented are indicative and may vary between studies. The data underscores the systemic changes in 5-MTP levels in inflammatory and fibrotic conditions.
Experimental Protocols
Protocol 1: Proposed Method for In Situ Fixation and Immunohistochemical Detection of this compound (Developmental)
This protocol outlines a theoretical approach for the detection of 5-MTP. It is based on the principle of in situ conjugation, where a fixative is used to crosslink the small molecule (5-MTP) to the surrounding protein matrix of the tissue, thereby immobilizing it and rendering it antigenic. This method requires a primary antibody that can recognize the protein-conjugated form of 5-MTP.
Disclaimer: This is a developmental protocol and requires optimization and validation.
Materials:
-
Tissues of interest (fresh or frozen)
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Optimal Cutting Temperature (OCT) compound (for frozen tissues)
-
Paraffin and embedding station (for FFPE tissues)
-
Microtome or cryostat
-
Antigen retrieval solutions (e.g., citrate (B86180) buffer pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-conjugated this compound polyclonal antibody (e.g., from MyBioSource, Cat# MBS615322, specified for ELISA of conjugated 5-MTP)[9]
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
For Paraffin-Embedded Tissue:
-
Fix fresh tissue in 4% PFA for 18-24 hours at 4°C. The aldehyde in PFA will covalently link the amine group of 5-MTP to adjacent proteins.
-
Dehydrate the tissue through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin.
-
Cut 4-5 µm sections using a microtome and mount on charged slides.
-
-
For Frozen Tissue:
-
Fix fresh tissue in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect in 30% sucrose (B13894) in PBS overnight at 4°C.
-
Embed in OCT and snap-freeze.
-
Cut 10-20 µm sections using a cryostat and mount on charged slides.
-
-
-
Deparaffinization and Rehydration (for FFPE sections):
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.
-
-
Antigen Retrieval (for FFPE sections):
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections in PBS (3 x 5 minutes).
-
Quench endogenous peroxidase activity by incubating in 3% H₂O₂ in methanol (B129727) for 15 minutes.
-
Wash in PBS (3 x 5 minutes).
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-conjugated 5-MTP antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. Optimal dilution must be determined empirically.
-
Wash in PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash in PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Wash in PBS (3 x 5 minutes).
-
-
Detection and Visualization:
-
Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse in running tap water.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
Protocol 2: Standard Immunohistochemistry for a 5-MTP-Related Protein (e.g., COX-2)
This protocol describes a standard, validated method for detecting Cyclooxygenase-2 (COX-2), an enzyme whose expression is suppressed by 5-MTP.[2] This can be used to indirectly assess the biological activity of 5-MTP.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-COX-2 polyclonal antibody
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform HIER using Tris-EDTA buffer (pH 9.0) at 95-100°C for 20 minutes.
-
Cool slides to room temperature.
-
-
Immunostaining:
-
Wash in PBS (3 x 5 minutes).
-
Incubate in 3% H₂O₂ for 10 minutes to block endogenous peroxidase.
-
Wash in PBS (3 x 5 minutes).
-
Apply blocking buffer for 30 minutes.
-
Incubate with primary anti-COX-2 antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash in PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash in PBS (3 x 5 minutes).
-
-
Detection and Visualization:
-
Apply DAB substrate and incubate until desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear in xylene, and mount.
-
Visualizations
Experimental and Logical Workflows
Caption: Comparative workflows for proposed 5-MTP and standard protein IHC.
Signaling Pathways of this compound
5-MTP exerts its anti-inflammatory and anti-fibrotic effects by modulating several key signaling pathways.
Caption: 5-MTP inhibits key inflammatory and fibrotic signaling pathways.
Summary of 5-MTP's Mechanism of Action:
-
Anti-Inflammatory Effects: 5-MTP inhibits the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[2][4] These are central pathways that drive the expression of pro-inflammatory genes like COX-2, IL-6, and TNF-α in response to stimuli such as lipopolysaccharide (LPS) and cytokines.[2] By blocking these pathways, 5-MTP effectively dampens the inflammatory response.
-
Anti-Fibrotic Effects: Tissue fibrosis is often driven by Transforming Growth Factor-beta (TGF-β).[10] 5-MTP has been shown to counteract TGF-β-induced fibrosis by inhibiting its downstream signaling through the SMAD3 and PI3K/AKT pathways.[1] This action prevents the differentiation of fibroblasts into collagen-producing myofibroblasts, thereby reducing the deposition of extracellular matrix that characterizes fibrosis.[1][3]
While the direct immunohistochemical localization of this compound in tissues remains a developmental area, the proposed in situ conjugation protocol provides a rational starting point for researchers aiming to visualize this important molecule. In the interim, standard IHC for downstream markers like COX-2 can serve as a valuable indirect tool to study the biological impact of 5-MTP. The profound inhibitory effects of 5-MTP on key inflammatory and fibrotic signaling pathways underscore its potential as a therapeutic agent, making the development of robust localization and quantification methods a high priority for future research.
References
- 1. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an arsenal against vascular injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 4. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry Techniques, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. longdom.org [longdom.org]
- 7. Immunohistochemistry | Applications | Resources | Biomol GmbH - Life Science Shop [biomol.com]
- 8. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. This compound Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolomic Analysis of the Tryptophan Pathway, Including 5-Methoxytryptophan (5-MTP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan, an essential amino acid, is a critical precursor for the synthesis of proteins and a variety of bioactive metabolites that play pivotal roles in human physiology and pathology. The metabolism of tryptophan is multifaceted, branching into three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway mediated by gut microbiota. These pathways are integral to neurotransmission, immune regulation, and cellular function.
Recently, significant attention has been directed towards 5-methoxytryptophan (5-MTP), a metabolite synthesized from L-tryptophan. Emerging research highlights its potent anti-inflammatory and anti-fibrotic properties, suggesting its potential as a therapeutic agent and a biomarker for various diseases, including vascular injury, inflammation, and cancer.[1] Therefore, a comprehensive metabolomic analysis of the tryptophan pathway, inclusive of 5-MTP, is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
This application note provides detailed protocols for the quantitative analysis of tryptophan and its key metabolites, with a special focus on 5-MTP, in human plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Tryptophan Metabolic Pathway
The metabolism of tryptophan is complex, with the majority being catabolized through the kynurenine pathway. A smaller, yet physiologically vital, fraction is converted to serotonin and melatonin. 5-MTP is synthesized from L-tryptophan through a two-step enzymatic process involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase.[1]
Data Presentation: Quantitative Analysis of Tryptophan Metabolites
The following table summarizes the concentration ranges of key tryptophan metabolites observed in healthy human plasma or serum, as determined by LC-MS/MS. These values can serve as a reference for metabolomic studies.
| Metabolite | Abbreviation | Pathway | Normal Concentration Range (Human Plasma/Serum) |
| Tryptophan | TRP | - | 51.45 - 60.52 µM[2] |
| Kynurenine | KYN | Kynurenine | 1.82 - 1.96 µM[2] |
| Kynurenic Acid | KA | Kynurenine | 31.04 - 60.14 nM |
| Anthranilic Acid | AA | Kynurenine | 13.91 - 26.69 nM |
| Xanthurenic Acid | XA | Kynurenine | 4.80 - 13.39 nM |
| 5-Hydroxytryptophan | 5-HTP | Serotonin | 4.1 (median) nmol/L[3] |
| Serotonin | 5-HT | Serotonin | 615 (median) nmol/L[3] |
| 5-Hydroxyindoleacetic Acid | 5-HIAA | Serotonin | 39.9 (median) nmol/L[3] |
| This compound | 5-MTP | Serotonin-related | ~1.02 µM |
Experimental Protocols
A robust and reproducible experimental protocol is essential for accurate metabolomic analysis. The following sections detail a comprehensive workflow for the analysis of tryptophan and its metabolites from plasma or serum samples.
Experimental Workflow Diagram
Detailed Methodologies
1. Sample Collection and Handling
-
Collect whole blood in EDTA-containing tubes.
-
Immediately place the tubes on ice to minimize enzymatic activity.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C within one hour of collection.
-
Aliquot the resulting plasma or serum into cryovials and store at -80°C until analysis.
2. Reagents and Materials
-
LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Reference standards for all tryptophan metabolites of interest, including 5-MTP.
-
Stable isotope-labeled internal standards (e.g., Tryptophan-d5, Serotonin-d4).
3. Sample Preparation: Protein Precipitation
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, combine 100 µL of the plasma/serum sample with a solution of internal standards.
-
Add 400 µL of ice-cold methanol.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation of the polar and non-polar metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic compounds. An example gradient is: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table provides example MRM transitions for key tryptophan metabolites. It is crucial to optimize these parameters on the specific instrument being used.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tryptophan | 205.1 | 188.1 |
| Tryptophan-d5 (IS) | 210.1 | 192.1 |
| Kynurenine | 209.1 | 192.1 |
| Kynurenic Acid | 190.1 | 144.1 |
| Serotonin | 177.1 | 160.1 |
| Serotonin-d4 (IS) | 181.1 | 164.1 |
| 5-HIAA | 192.1 | 146.1 |
| This compound (5-MTP) | 235.1 | 174.1 |
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for each metabolite and its corresponding internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using known concentrations of the reference standards.
-
Determine the concentration of each metabolite in the samples by interpolation from the calibration curve.
Conclusion
This application note provides a comprehensive framework for the metabolomic analysis of the tryptophan pathway, with a specific emphasis on the emerging metabolite, 5-MTP. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the provided quantitative data and pathway diagrams, offer a valuable resource for researchers in both academic and industrial settings. The accurate quantification of these metabolites will undoubtedly contribute to a deeper understanding of their roles in health and disease, and pave the way for novel diagnostic and therapeutic innovations.
References
Application Notes and Protocols for the Use of Stable Isotope-Labeled 5-Methoxytryptophan as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophan (5-MTP) is an endogenous metabolite of tryptophan that has garnered significant interest for its anti-inflammatory, anti-cancer, and anti-fibrotic properties.[1][2][3] Accurate and precise quantification of 5-MTP in biological matrices is crucial for understanding its physiological roles and for the development of novel therapeutics. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, leading to highly reliable and reproducible results.[][5][6][7][8]
This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound (e.g., 5-MTP-d4) as an internal standard for the quantitative analysis of 5-MTP in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Synthesis of Stable Isotope-Labeled this compound (Proposed Method)
Proposed Synthetic Scheme: Synthesis of this compound-d4
The proposed synthesis involves the deuteration of a protected 5-methoxyindole (B15748) derivative, followed by the introduction of the amino acid side chain.
Caption: Proposed synthetic workflow for this compound-d4.
Experimental Protocol (Proposed):
-
Deuteration of 5-Methoxyindole:
-
Dissolve 5-methoxyindole in a deuterated acidic solvent mixture (e.g., D2SO4 in CD3OD/D2O).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon).
-
Monitor the reaction progress by ¹H NMR spectroscopy to determine the extent of deuterium (B1214612) incorporation.
-
Upon completion, neutralize the reaction and extract the deuterated 5-methoxyindole.
-
-
Synthesis of the Gramine (B1672134) Derivative:
-
React the deuterated 5-methoxyindole with formaldehyde (B43269) and dimethylamine (B145610) to form the corresponding deuterated gramine derivative.
-
-
Introduction of the Amino Acid Side Chain:
-
Condense the deuterated gramine derivative with a protected glycine equivalent (e.g., diethyl acetamidomalonate) in the presence of a base.
-
-
Deprotection and Purification:
-
Perform deprotection steps to remove the protecting groups from the amino acid side chain.
-
Purify the final product, this compound-d4, using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
II. Quantitative Analysis of this compound in Biological Matrices
This section details a validated LC-MS/MS method for the simultaneous quantification of 5-MTP in biological samples, such as serum or plasma.
Experimental Workflow
Caption: LC-MS/MS workflow for 5-MTP quantification.
Experimental Protocol:
-
Sample Preparation:
-
To 20 µL of serum or plasma sample, add 60 µL of acetonitrile (B52724) containing the internal standard (e.g., 10 ng/mL of 5-MTP-d4).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of 5-MTP and internal standard |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 5-MTP: m/z [M+H]+ → fragment ion5-MTP-d4: m/z [M+H+4]+ → fragment ion |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (5-MTP) to the internal standard (5-MTP-d4).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.
-
The concentration of 5-MTP in the unknown samples is then determined from the calibration curve.
III. Biological Relevance of this compound
5-MTP has been shown to play a role in several important biological pathways, making its accurate quantification essential for disease research and drug development.
Signaling Pathways Involving this compound
5-MTP has been reported to exert anti-fibrotic effects by modulating key signaling pathways. For instance, in liver fibrosis, 5-MTP has been shown to suppress the TGF-β1-induced profibrotic response.[1] It has also been implicated in the inhibition of pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathways.
Caption: Simplified signaling pathway of 5-MTP in anti-fibrosis.
Furthermore, 5-MTP has demonstrated anti-inflammatory effects by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also plays a protective role in vascular injury by promoting endothelial cell proliferation and migration while inhibiting vascular smooth muscle cell proliferation and migration.
IV. Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS method described.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| 5-MTP | 0.5 - 500 | > 0.99 | 0.5 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 10 | < 10 | 90 - 110 |
| Medium | 75 | < 10 | < 10 | 90 - 110 |
| High | 400 | < 10 | < 10 | 90 - 110 |
Conclusion
The use of stable isotope-labeled this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 5-MTP in complex biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists in various fields, from basic research to drug development, enabling accurate and precise measurement of this important tryptophan metabolite. The understanding of 5-MTP's role in various signaling pathways underscores the importance of its accurate quantification in advancing our knowledge of human health and disease.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
cell culture applications of 5-Methoxytryptophan for in vitro studies
Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
5-Methoxytryptophan (5-MTP), a metabolite of tryptophan, is emerging as a potent modulator of key cellular processes with significant therapeutic potential.[1][2][3] In vitro studies have demonstrated its efficacy as an anti-inflammatory, anti-cancer, and anti-fibrotic agent, making it a valuable tool for a wide range of cell culture applications.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing 5-MTP in in vitro research, with a focus on its mechanisms of action and effects on critical signaling pathways.
I. Overview of this compound's Biological Activities
5-MTP exerts its effects on various cell types, including cancer cells, endothelial cells, and immune cells.[1][6][7] Its primary mechanisms of action involve the modulation of key signaling pathways implicated in inflammation, cell proliferation, apoptosis, and migration.
Key areas of investigation for 5-MTP in vitro include:
-
Oncology: Investigating its pro-apoptotic and anti-proliferative effects on cancer cell lines.[1][2][5]
-
Inflammation: Studying its ability to suppress the expression of pro-inflammatory mediators.[8][9]
-
Vascular Biology: Assessing its role in protecting endothelial barrier function and regulating vascular smooth muscle cell activity.[6][9][10]
-
Fibrosis: Examining its potential to inhibit fibroblast differentiation and extracellular matrix deposition.[4]
II. Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of 5-MTP in various in vitro models.
Table 1: Anti-Cancer Effects of this compound
| Cell Line | Cancer Type | 5-MTP Concentration | Incubation Time | Observed Effects | Reference |
| HCT-116, HCT-15, SW480 | Colorectal Cancer | 5, 25, 100 µM | 24, 48, 72 hours | Inhibited cell proliferation, promoted apoptosis and cell cycle arrest. | [1] |
| HCT-116 | Colorectal Cancer | 5, 25, 100 µM | Not specified | Inhibited migration and invasion. | [1] |
| A549 | Lung Cancer | Not specified | Not specified | Reduced cell migration and invasion.[11] | [11] |
Table 2: Anti-Inflammatory and Other Effects of this compound
| Cell Line | Cell Type | 5-MTP Concentration | Incubation Time | Observed Effects | Reference |
| RAW 264.7 | Macrophages | 50 mM | Not specified | Reduced LPS-induced expression of COX-2, TNF-α, IL-1β, and IL-6. | [12] |
| HUVECs | Endothelial Cells | 100 µmol/L | 24 hours | Rescued endothelial cell migration after inflammatory cytokine stimulation. | [6] |
| VSMCs | Vascular Smooth Muscle Cells | 100 µmol/L | 24 hours | Reduced TNF-α-induced VSMC migration. | [6] |
| Human CD14+ Monocytes | Macrophages | Not specified | 7 days | Influenced mitochondrial function, increased collagen endocytosis. | [7] |
III. Signaling Pathways Modulated by this compound
5-MTP has been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation.
A. PI3K/Akt/FoxO3a Signaling Pathway in Colorectal Cancer
In colorectal cancer cells, 5-MTP has been demonstrated to inhibit the PI3K/Akt/FoxO3a signaling pathway.[1][2] This inhibition leads to the promotion of apoptosis and cell cycle arrest.[1]
Caption: 5-MTP inhibits the PI3K/Akt/FoxO3a pathway.
B. COX-2 Signaling Pathway
5-MTP is known to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process and tumorigenesis.[5][11] This suppression is a critical mechanism behind its anti-inflammatory and anti-cancer properties.[5][11]
Caption: 5-MTP suppresses COX-2 expression.
C. p38 MAPK and NF-κB Signaling Pathways
5-MTP has been shown to inhibit the activation of p38 MAPK and NF-κB, two central pathways in the inflammatory response.[4][8][9] This inhibition blocks the production of pro-inflammatory cytokines and chemokines.[8]
Caption: 5-MTP inhibits p38 MAPK and NF-κB signaling.
IV. Experimental Protocols
The following are general protocols for common in vitro assays involving 5-MTP. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
A. Preparation of this compound Stock Solution
5-MTP is soluble in DMSO.[12]
-
Dissolve: Prepare a high-concentration stock solution (e.g., 10-100 mM) of 5-MTP in sterile DMSO.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use.[13] Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed complete cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Caption: Workflow for preparing 5-MTP stock solution.
B. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of 5-MTP on cell proliferation and viability.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of 5-MTP (e.g., 5, 25, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
C. Cell Migration and Invasion Assay (Transwell Assay)
This assay evaluates the effect of 5-MTP on the migratory and invasive potential of cells.[1][11]
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add various concentrations of 5-MTP to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
D. Western Blot Analysis
This protocol is used to determine the effect of 5-MTP on the expression and phosphorylation of proteins in specific signaling pathways.
-
Cell Lysis: Treat cells with 5-MTP for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-FoxO3a, FoxO3a) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
V. Conclusion
This compound is a promising research compound with diverse applications in cell culture studies. Its ability to modulate key signaling pathways involved in cancer, inflammation, and fibrosis makes it a valuable tool for investigating the underlying mechanisms of these processes and for the development of novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to effectively utilize 5-MTP in their in vitro experiments.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 5-Methoxytryptophan
For Research Use Only
These application notes provide a detailed protocol for the chemical synthesis of 5-Methoxytryptophan, a metabolite of L-tryptophan with potential anti-inflammatory and anti-fibrotic properties.[1] The synthesis is designed for research quantities and involves a three-stage process: protection of the starting material, 5-hydroxytryptophan (B29612); methylation of the 5-hydroxy group; and subsequent deprotection to yield the final product.
Experimental Protocols
The synthetic route begins with the protection of the amino and carboxylic acid functional groups of L-5-hydroxytryptophan (5-HTP), followed by the methylation of the phenolic hydroxyl group, and concludes with the removal of the protecting groups.
Stage 1: Protection of 5-Hydroxytryptophan
To prevent unwanted side reactions during the methylation of the hydroxyl group, the α-amino and carboxyl groups of 5-HTP are first protected. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester.
Protocol 1.1: Synthesis of N-Boc-5-hydroxytryptophan
-
Suspend L-5-hydroxytryptophan (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq.) to the suspension and cool the mixture to 0 °C in an ice bath.[2]
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq.) portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (B1210297) to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-5-hydroxytryptophan as a solid.
Protocol 1.2: Synthesis of N-Boc-5-hydroxytryptophan Methyl Ester
-
Dissolve N-Boc-5-hydroxytryptophan (1.0 eq.) in methanol (B129727) (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise while stirring.[3]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-5-hydroxytryptophan methyl ester.
Stage 2: Methylation of the 5-Hydroxy Group
The phenolic hydroxyl group of the protected 5-hydroxytryptophan is methylated using dimethyl sulfate.
Protocol 2.1: Synthesis of N-Boc-5-methoxytryptophan Methyl Ester
-
Dissolve N-Boc-5-hydroxytryptophan methyl ester (1.0 eq.) in anhydrous acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-5-methoxytryptophan methyl ester, which can be purified by column chromatography on silica (B1680970) gel.
Stage 3: Deprotection
The final stage involves the removal of the N-Boc and methyl ester protecting groups to yield this compound. This is achieved in a two-step process: hydrolysis of the methyl ester followed by acidic cleavage of the Boc group.
Protocol 3.1: Hydrolysis of the Methyl Ester
-
Dissolve N-Boc-5-methoxytryptophan methyl ester (1.0 eq.) in a 5:1 mixture of THF and water.
-
Add a 1 M aqueous solution of lithium hydroxide (B78521) (LiOH, 1.5 eq.) and stir the mixture at room temperature.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture to a pH of ~7 with a 1 M HCl solution.
-
Remove the THF under reduced pressure.
-
Extract the aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
Extract the product, N-Boc-5-methoxytryptophan, with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-Boc protected final product.
Protocol 3.2: Removal of the N-Boc Protecting Group
-
Dissolve N-Boc-5-methoxytryptophan (1.0 eq.) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq.) and stir the solution at room temperature for 1-2 hours.[5]
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual TFA.
-
The crude this compound can be purified by recrystallization or preparative HPLC.
Data Presentation
| Step | Starting Material | Reagents | Solvent | Typical Yield (%) |
| 1.1 | L-5-Hydroxytryptophan | Boc₂O, NaHCO₃ | THF/Water | 85-95 |
| 1.2 | N-Boc-5-hydroxytryptophan | SOCl₂, MeOH | Methanol | 90-98 |
| 2.1 | N-Boc-5-hydroxytryptophan Methyl Ester | (CH₃)₂SO₄, K₂CO₃ | Acetone | 70-85 |
| 3.1 | N-Boc-5-methoxytryptophan Methyl Ester | LiOH | THF/Water | 90-98 |
| 3.2 | N-Boc-5-methoxytryptophan | TFA | Dichloromethane | 80-95 |
Table 1: Summary of reaction steps, key reagents, solvents, and typical yields for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (600 MHz, D₂O) δ (ppm) | 13C NMR (150 MHz, D₂O) δ (ppm) |
| This compound | C₁₂H₁₄N₂O₃ | 234.25 | 7.45 (d, J=8.8 Hz, 1H), 7.28 (s, 1H), 6.93 (d, J=2.4 Hz, 1H), 6.83 (dd, J=8.8, 2.4 Hz, 1H), 4.04 (t, J=6.2 Hz, 1H), 3.90 (s, 3H), 3.43-3.27 (m, 2H) | 174.5, 153.8, 131.5, 128.9, 124.1, 112.9, 112.4, 107.9, 101.1, 55.9, 55.4, 27.2 |
Table 2: Characterization data for the final product, this compound. NMR data is referenced from publicly available datasets and may vary based on experimental conditions.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Biological synthesis and role of this compound.
References
- 1. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methoxytryptophan in Fibrosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophan (5-MTP) is an endogenous metabolite of tryptophan that has emerged as a promising therapeutic candidate for the treatment of fibrotic diseases.[1] Tissue fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, can lead to organ dysfunction and failure.[2] 5-MTP has demonstrated potent anti-fibrotic effects in various preclinical models of liver, lung, and kidney fibrosis.[1] These application notes provide a comprehensive overview of the use of 5-MTP in fibrosis research, including its mechanism of action, detailed experimental protocols for in vivo and in vitro models, and a summary of key quantitative data.
Mechanism of Action
5-MTP exerts its anti-fibrotic effects by modulating multiple signaling pathways involved in inflammation and fibrosis. It has been shown to inhibit the activation of key pro-fibrotic signaling cascades, including Transforming Growth Factor-β (TGF-β)/SMAD3, Phosphoinositide 3-kinase (PI3K)/AKT, and p38 Mitogen-Activated Protein Kinase (MAPK). Additionally, in liver fibrosis models, 5-MTP has been found to regulate the FOXO3a/miR-21/ATG5 signaling pathway, which is involved in autophagy.[2][3] A key action of 5-MTP is the inhibition of the differentiation of fibroblasts and other precursor cells (like hepatic stellate cells) into myofibroblasts, which are the primary producers of ECM proteins.[1]
Below is a diagram illustrating the key signaling pathways modulated by 5-MTP in the context of fibrosis.
Caption: 5-MTP inhibits key pro-fibrotic signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of 5-MTP in various fibrosis models.
In Vivo Studies
| Model Organism & Fibrosis Type | 5-MTP Dosage | Key Findings | Reference |
| Rat, CCl4-induced Liver Fibrosis | 5 mg/kg, twice weekly for 8 weeks | Reduced α-SMA expressing cells and attenuated liver fibrosis. | [1] |
| Mouse, Bleomycin-induced Pulmonary Fibrosis | Not specified | Improved lung function and attenuated alveolar structure destruction. | [3] |
| Mouse, Unilateral Ureteral Obstruction (UUO) Renal Fibrosis | Not specified | Attenuated renal fibrosis and functional failure. | [1] |
In Vitro Studies
| Cell Line | Treatment | 5-MTP Concentration | Key Findings | Reference |
| LX-2 (Human Hepatic Stellate Cells) | TGF-β1 | Not specified | Suppressed expression of α-SMA, fibronectin, collagen I, and collagen III. | [1] |
| Human Lung Fibroblasts (HLFs) | TGF-β1 | Not specified | Inhibited fibroblast proliferation and migration; suppressed ECM protein expression. | [3] |
Experimental Protocols
In Vivo Models
1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This protocol describes the induction of liver fibrosis using CCl4 and subsequent treatment with 5-MTP.
Caption: Workflow for CCl4-induced liver fibrosis model.
Materials:
-
Male Sprague-Dawley rats (180-220g)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
This compound (5-MTP)
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Tools for dissection and tissue collection
-
Formalin and paraffin (B1166041) for histology
-
Reagents for serum analysis, Western blot, and qPCR
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for one week under standard laboratory conditions.
-
Fibrosis Induction: Prepare a 50% solution of CCl4 in olive oil. Induce liver fibrosis by intraperitoneal injection of the CCl4 solution at a dose of 2 mL/kg body weight, twice a week for 8 weeks.
-
5-MTP Treatment: Prepare a solution of 5-MTP in a suitable vehicle. Administer 5-MTP at a dose of 5 mg/kg body weight via intraperitoneal injection twice a week for the entire 8-week duration of the experiment. The control group should receive the vehicle alone.
-
Monitoring: Monitor the body weight and general health of the animals regularly.
-
Sample Collection: At the end of the 8-week period, euthanize the animals. Collect blood samples via cardiac puncture for serum analysis. Perfuse the liver with cold saline and collect liver tissue samples.
-
Analysis:
-
Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Histological Analysis: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition.
-
Molecular Analysis: Snap-freeze a portion of the liver tissue in liquid nitrogen for Western blot analysis (α-SMA, fibronectin, collagen I) and quantitative real-time PCR (qPCR) for gene expression analysis.
-
2. Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol details the induction of pulmonary fibrosis using bleomycin (B88199) and the evaluation of 5-MTP's therapeutic effects.
Caption: Workflow for bleomycin-induced pulmonary fibrosis model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate (B86663)
-
Sterile saline
-
This compound (5-MTP)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Reagents for BAL fluid analysis, hydroxyproline assay, histology, and molecular analysis
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for one week.
-
Fibrosis Induction: Anesthetize the mice. Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin sulfate (1.5-3 U/kg body weight) dissolved in sterile saline.
-
5-MTP Treatment: Begin treatment with 5-MTP or vehicle. Administration can be prophylactic (starting on day 1) or therapeutic (starting on day 7) post-bleomycin instillation.
-
Monitoring: Monitor the animals for weight loss and signs of respiratory distress.
-
Sample Collection: Euthanize the mice at a predetermined time point (e.g., day 14 or 21).
-
Analysis:
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for total and differential cell counts and cytokine analysis.
-
Hydroxyproline Assay: Use a portion of the lung tissue to quantify collagen content using a hydroxyproline assay.
-
Histological and Molecular Analysis: Process the remaining lung tissue for histology (Masson's trichrome) and molecular analysis (Western blot for fibrotic markers, qPCR).
-
3. Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Mice
This protocol describes the surgical induction of renal fibrosis and the assessment of 5-MTP's protective effects.
Caption: Workflow for unilateral ureteral obstruction (UUO) model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia and analgesics
-
Surgical instruments
-
Silk suture
-
This compound (5-MTP)
-
Reagents for serum analysis, histology, and molecular analysis
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.
-
UUO Surgery: Anesthetize the mouse and provide appropriate analgesia. Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points with a silk suture. Close the incision.
-
5-MTP Treatment: Administer 5-MTP or vehicle via intraperitoneal injection daily, starting either one day before or on the day of the UUO surgery.
-
Monitoring: Monitor the animals for post-surgical recovery and general health.
-
Sample Collection: Euthanize the mice at a specified time point (e.g., day 7 or 14).
-
Analysis:
-
Serum Analysis: Collect blood to measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels as indicators of renal function.
-
Histological and Molecular Analysis: Harvest both the obstructed and the contralateral (unobstructed) kidneys. Process the kidneys for histological analysis (Masson's trichrome) to assess fibrosis and for molecular analysis (Western blot, qPCR) to quantify fibrotic markers.
-
In Vitro Model
TGF-β1-Induced Fibroblast Activation
This protocol describes the use of a human hepatic stellate cell line (LX-2) to model liver fibrosis in vitro.
Caption: Workflow for in vitro fibroblast activation model.
Materials:
-
LX-2 human hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human TGF-β1
-
This compound (5-MTP)
-
Reagents for Western blot and qPCR
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment: Pre-treat the cells with various concentrations of 5-MTP for 1 hour. Then, add TGF-β1 (e.g., 5 ng/mL) to the medium and incubate for 24 to 48 hours to induce a fibrotic response.
-
Analysis:
-
Western Blot: Harvest cell lysates and perform Western blot analysis to determine the protein levels of α-SMA, fibronectin, and collagen I.
-
qPCR: Extract total RNA and perform qPCR to analyze the gene expression of fibrotic markers.
-
Analysis of Conditioned Media: Collect the cell culture supernatant to measure the levels of secreted ECM proteins.
-
Conclusion
This compound represents a promising therapeutic agent for combating fibrosis. The protocols and data presented in these application notes provide a framework for researchers to investigate the anti-fibrotic potential of 5-MTP in various preclinical models. Further studies are warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications for patients with fibrotic diseases.
References
Application Note and Protocols: Flow Cytometry Analysis of Immune Cells Treated with 5-Methoxytryptophan
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxytryptophan (5-MTP) is an endogenous metabolite of tryptophan with demonstrated immunomodulatory properties.[1][2] It has garnered significant interest for its anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic candidate for a range of diseases.[1][3] Mechanistically, 5-MTP has been shown to influence key signaling pathways in immune cells, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, thereby modulating immune cell activation and function.[1][3][4] Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, making it an ideal tool to dissect the cellular effects of 5-MTP on heterogeneous immune cell populations.[5]
This document provides detailed protocols for the in vitro treatment of immune cells with 5-MTP and subsequent analysis using flow cytometry. It includes methods for assessing T-cell activation, macrophage polarization, and dendritic cell maturation. Representative data and visualizations are provided to guide researchers in their experimental design and data interpretation.
Data Presentation
Table 1: Effect of 5-MTP on T-Cell Activation Markers
| Treatment Group | Concentration (µM) | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Unstimulated Control | 0 | 2.5 ± 0.8 | 5.1 ± 1.2 | 1.8 ± 0.5 | 4.5 ± 1.1 |
| Stimulated Control (e.g., anti-CD3/CD28) | 0 | 45.2 ± 5.6 | 68.9 ± 7.3 | 55.7 ± 6.1 | 75.3 ± 8.2 |
| 5-MTP | 10 | 35.8 ± 4.9 | 55.4 ± 6.8 | 42.1 ± 5.3 | 61.7 ± 7.5 |
| 5-MTP | 50 | 22.1 ± 3.5 | 38.7 ± 5.1 | 28.9 ± 4.2 | 45.2 ± 6.3 |
| 5-MTP | 100 | 15.6 ± 2.9 | 25.3 ± 4.2 | 19.8 ± 3.7 | 30.1 ± 5.5 |
Data are presented as mean ± standard deviation and are hypothetical, based on the known anti-inflammatory properties of 5-MTP.
Table 2: Effect of 5-MTP on Macrophage Polarization Markers
| Treatment Group | Concentration (µM) | % CD80+ (M1 marker) | % CD206+ (M2 marker) |
| Unstimulated Control | 0 | 5.3 ± 1.1 | 65.7 ± 7.2 |
| LPS-stimulated (M1) | 0 | 78.2 ± 8.5 | 10.2 ± 2.5 |
| 5-MTP + LPS | 10 | 60.1 ± 7.9 | 25.8 ± 4.1 |
| 5-MTP + LPS | 50 | 42.5 ± 6.3 | 40.3 ± 5.8 |
| 5-MTP + LPS | 100 | 25.9 ± 4.8 | 55.1 ± 6.9 |
| IL-4-stimulated (M2) | 0 | 8.1 ± 1.9 | 85.4 ± 9.3 |
| 5-MTP + IL-4 | 100 | 7.5 ± 1.5 | 88.2 ± 9.9 |
Data are presented as mean ± standard deviation and are hypothetical, reflecting 5-MTP's known inhibitory effect on M1 macrophage activation.[3]
Table 3: Effect of 5-MTP on Dendritic Cell Maturation Markers
| Treatment Group | Concentration (µM) | % CD80+ | % CD86+ | % MHC Class II+ |
| Immature DC Control | 0 | 10.5 ± 2.1 | 15.2 ± 2.9 | 40.7 ± 5.8 |
| Mature DC Control (e.g., LPS) | 0 | 85.3 ± 9.2 | 90.1 ± 9.8 | 95.2 ± 10.1 |
| 5-MTP + LPS | 10 | 70.8 ± 8.1 | 75.4 ± 8.5 | 82.1 ± 9.3 |
| 5-MTP + LPS | 50 | 55.2 ± 7.3 | 60.9 ± 7.9 | 68.5 ± 8.2 |
| 5-MTP + LPS | 100 | 38.7 ± 6.1 | 42.3 ± 6.5 | 55.9 ± 7.4 |
Data are presented as mean ± standard deviation and are hypothetical, based on the potential of 5-MTP to suppress dendritic cell maturation.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human PBMCs with 5-MTP and T-Cell Activation
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs) 1.1. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. 1.2. Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS). 1.3. Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). 1.4. Perform a cell count and viability assessment using trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL.[6]
2. Cell Culture and Treatment 2.1. Plate 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate. 2.2. Prepare stock solutions of 5-MTP in a suitable solvent (e.g., DMSO or ethanol) and dilute to final concentrations (e.g., 10, 50, 100 µM) in complete RPMI-1640 medium. 2.3. Add the 5-MTP dilutions to the respective wells. Include a vehicle control. 2.4. For T-cell activation, add a stimulation cocktail (e.g., anti-CD3 and anti-CD28 antibodies or PMA and ionomycin) to the appropriate wells.[7][8] Include unstimulated and stimulated control wells without 5-MTP. 2.5. Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.
3. Flow Cytometry Staining 3.1. Harvest the cells and transfer them to FACS tubes. 3.2. Wash the cells with Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide). 3.3. Prepare a cocktail of fluorescently-labeled antibodies against surface markers such as CD3, CD4, CD8, CD69, and CD25 at their predetermined optimal concentrations.[6] 3.4. Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark. 3.5. Wash the cells twice with Flow Cytometry Staining Buffer. 3.6. Resuspend the cells in a suitable buffer for analysis (e.g., PBS). Add a viability dye (e.g., 7-AAD or propidium (B1200493) iodide) just before acquisition.[9]
4. Data Acquisition and Analysis 4.1. Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis (e.g., at least 50,000 live, single lymphocyte events).[6] 4.2. Analyze the data using appropriate software. Gate on the lymphocyte population based on forward and side scatter, then on single, viable cells. 4.3. Identify CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing the activation markers CD69 and CD25 within each population.
Protocol 2: Macrophage Polarization Assay
1. Generation of Monocyte-Derived Macrophages 1.1. Isolate CD14+ monocytes from PBMCs by magnetic-activated cell sorting (MACS) or plastic adherence. 1.2. Culture the monocytes in complete RPMI-1640 medium supplemented with M-CSF (50 ng/mL) for 5-7 days to differentiate them into macrophages.
2. Macrophage Polarization and 5-MTP Treatment 2.1. Plate the differentiated macrophages at a density of 0.5 x 10^6 cells/well in a 24-well plate. 2.2. Pre-treat the cells with various concentrations of 5-MTP for 2 hours. 2.3. To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL). 2.4. To induce M2 polarization, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL). 2.5. Include appropriate control wells (unstimulated, M1-stimulated, and M2-stimulated without 5-MTP). 2.6. Incubate for 24 hours.
3. Flow Cytometry Staining and Analysis 3.1. Harvest the macrophages by gentle scraping or using a cell detachment solution. 3.2. Stain the cells with fluorescently-labeled antibodies against CD11b, F4/80 (for murine cells), CD80 (M1 marker), and CD206 (M2 marker). 3.3. Follow the staining, acquisition, and analysis steps as described in Protocol 1, gating on the macrophage population.
Protocol 3: Dendritic Cell Maturation Assay
1. Generation of Monocyte-Derived Dendritic Cells (DCs) 1.1. Isolate CD14+ monocytes as described in Protocol 2. 1.2. Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (20 ng/mL) for 5-6 days to generate immature DCs.[10]
2. DC Maturation and 5-MTP Treatment 2.1. Plate the immature DCs at 0.5 x 10^6 cells/well in a 24-well plate. 2.2. Pre-treat with 5-MTP for 2 hours. 2.3. Induce maturation by adding LPS (100 ng/mL) for 24 hours.[11] 2.4. Include immature and mature DC controls without 5-MTP.
3. Flow Cytometry Staining and Analysis 3.1. Harvest the DCs. 3.2. Stain with antibodies against CD11c, HLA-DR (MHC Class II), CD80, and CD86.[12] 3.3. Follow the staining, acquisition, and analysis steps as described in Protocol 1, gating on the DC population.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: 5-MTP signaling pathway in immune cells.
Caption: Tryptophan metabolism and the IDO pathway.
Discussion
The provided protocols offer a framework for investigating the immunomodulatory effects of 5-MTP using flow cytometry. The expected outcomes, based on existing literature, include a dose-dependent inhibition of T-cell activation, a shift away from the pro-inflammatory M1 macrophage phenotype, and a suppression of dendritic cell maturation.[2][3] These effects are consistent with the known role of 5-MTP in downregulating inflammatory signaling pathways.[1][3][4]
Researchers utilizing these protocols should ensure proper controls are included, such as vehicle controls, and unstimulated and stimulated conditions. Antibody panels should be carefully designed and titrated to minimize spectral overlap and ensure accurate data collection. The flexibility of flow cytometry allows for the expansion of these panels to include additional markers of interest, such as intracellular cytokines, chemokine receptors, or markers of apoptosis and proliferation, to further elucidate the mechanisms of 5-MTP action. The insights gained from such studies will be valuable for the development of 5-MTP as a therapeutic agent for inflammatory and fibrotic diseases.
References
- 1. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. biomere.com [biomere.com]
- 6. benchchem.com [benchchem.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. DC maturation and flow cytometry. [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. DC Maturation: A Brief Comparison between Three Different Processes [scirp.org]
Application Notes & Protocols: Western Blot Analysis of p38 MAPK Phosphorylation Following 5-MTP Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to environmental stress and inflammatory cytokines.[1][2][3] This pathway plays a significant role in regulating processes such as inflammation, apoptosis, cell differentiation, and cell proliferation.[4][5][6] Dysregulation of p38 MAPK signaling is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory conditions, making it a key target for therapeutic intervention.[1][2]
5-methoxytryptophan (5-MTP) is a cellular tryptophan metabolite known for its anti-inflammatory and vasoprotective properties.[7] Emerging research indicates that 5-MTP exerts these effects by targeting and blocking the activation of the p38 MAPK pathway.[7]
The activation of p38 MAPK occurs through dual phosphorylation on its threonine (Thr180) and tyrosine (Tyr182) residues by upstream kinases, primarily MKK3 and MKK6.[2][8][9] Western blotting is a fundamental and widely used biochemical technique to detect this specific phosphorylation event.[8] By using antibodies specific to the phosphorylated form of p38 (p-p38), researchers can obtain a semi-quantitative measure of the kinase's activation state. This allows for a direct assessment of the inhibitory efficacy of compounds like 5-MTP on the p38 MAPK signaling cascade.[1][2]
These application notes provide a detailed protocol for performing Western blot analysis to quantify the change in p38 MAPK phosphorylation in response to 5-MTP treatment.
p38 MAPK Signaling Pathway and Inhibition by 5-MTP
The p38 MAPK cascade is a multi-tiered system that translates extracellular stimuli into a cellular response. Upon stimulation by stressors or inflammatory cytokines, a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), such as MKK3 or MKK6. These kinases then phosphorylate and activate p38 MAPK.[5][9] Activated p-p38 can then translocate to the nucleus to phosphorylate downstream targets, including transcription factors, leading to changes in gene expression and cellular functions like inflammation and apoptosis.[6][10] 5-MTP has been shown to inhibit the activation of p38 MAPK, thereby blocking these downstream events.[7]
Quantitative Data Presentation
Densitometric analysis of Western blot bands is used to quantify changes in protein phosphorylation. The intensity of the phospho-p38 band is normalized to the intensity of the total p38 band for each sample to correct for loading differences. These ratios are then typically normalized to a vehicle-treated control to determine the relative inhibition caused by 5-MTP.
The following table presents hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effect of 5-MTP on p38 phosphorylation.
| Treatment Group | 5-MTP Concentration (µM) | Duration (hours) | p-p38 / Total p38 Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 (0.1% DMSO) | 2 | 1.00 | 0.12 |
| 5-MTP | 1 | 2 | 0.85 | 0.10 |
| 5-MTP | 5 | 2 | 0.62 | 0.08 |
| 5-MTP | 10 | 2 | 0.35 | 0.05 |
| 5-MTP | 25 | 2 | 0.18 | 0.04 |
| Positive Control | LPS (1 µg/mL) | 0.5 | 4.50 | 0.35 |
Detailed Experimental Protocol
This protocol provides a comprehensive framework for the Western blot analysis of p-p38. Optimization may be required depending on the cell line and specific experimental conditions.
-
Cell Line: Appropriate cell line (e.g., RAW 264.7 macrophages, HeLa, U937 monocytes).
-
Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
5-MTP: Stock solution prepared in DMSO.
-
p38 Activator (Positive Control): Lipopolysaccharide (LPS), Anisomycin, or UV radiation.[8][9][10]
-
Buffers:
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody (e.g., 1:1000 dilution).
-
Primary Antibody: Rabbit or Mouse anti-total p38 MAPK antibody (e.g., 1:1000 dilution).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit or anti-Mouse IgG (e.g., 1:5000 dilution).
-
-
Other Reagents:
-
Protein Assay Reagent (BCA or Bradford).
-
4x Laemmli Sample Buffer.
-
Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris).
-
PVDF or Nitrocellulose Membranes.
-
Enhanced Chemiluminescence (ECL) Detection Reagent.
-
Stripping Buffer (optional).
-
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes and grow to 70-80% confluency.[2]
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, you may serum-starve the cells for 12-24 hours before treatment.[2]
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of 5-MTP or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Stimulation (Optional/Positive Control): To confirm the inhibitory effect, stimulate the cells with a p38 activator (e.g., LPS for 30 minutes) after the 5-MTP pre-treatment. Include appropriate controls: untreated, vehicle only, and stimulus only.[10]
B. Protein Extraction (Cell Lysis)
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Carefully collect the supernatant containing the soluble protein extract.
C. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes to denature the proteins.[1][2]
D. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[1][2]
-
Perform electrophoresis according to the gel manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.[4][12]
E. Immunoblotting
-
Blocking: Incubate the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody (Phospho-p38): Incubate the membrane with the primary antibody against phospho-p38 MAPK, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[1][2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[1]
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
F. Detection and Analysis
-
Detection: Incubate the membrane with an ECL detection reagent according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system.[1][2]
-
Stripping and Re-probing (for Total p38): To normalize the phospho-p38 signal, the membrane can be stripped of antibodies and re-probed for total p38.
-
Wash the membrane briefly with TBST.
-
Incubate with a mild stripping buffer for 10-15 minutes at room temperature.
-
Wash thoroughly with TBST.
-
Block the membrane again and repeat the immunoblotting steps (E.1 to E.5) using the primary antibody against total p38 MAPK.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-p38 and total p38 using densitometry software (e.g., ImageJ).[2][13]
-
Calculate the ratio of phospho-p38 to total p38 for each sample.[1]
-
Normalize the data to the vehicle-treated control to determine the relative inhibition of p38 phosphorylation by 5-MTP.[1]
-
Experimental Workflow Diagram
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Low abundance of phosphorylated protein. | Increase the amount of protein loaded per lane; ensure use of a positive control to confirm pathway activation.[1] |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (e.g., incubate overnight at 4°C).[1] | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining; ensure proper gel and membrane contact.[1] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours; use 5% BSA instead of milk, as milk contains phosphoproteins.[8] |
| Insufficient washing. | Increase the number and duration of TBST washes between antibody incubations.[1][8] | |
| Antibody concentration too high. | Reduce the concentration of primary or secondary antibodies. | |
| Inconsistent Results | Uneven protein loading. | Accurately quantify protein concentrations with a reliable assay (e.g., BCA) and ensure equal loading; always normalize to a loading control (total p38).[1][8] |
| Variable cell conditions. | Maintain consistent cell culture conditions, confluency, and passage numbers.[8] | |
| Reagent degradation. | Prepare fresh buffers and antibody dilutions for each experiment.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen-Activated Protein Kinase p38 Controls the Expression and Posttranslational Modification of Tristetraprolin, a Regulator of Tumor Necrosis Factor Alpha mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. researchgate.net [researchgate.net]
Practical Guide to 5-Methoxytryptophan Administration in Mice
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
5-Methoxytryptophan (5-MTP) is an endogenous metabolite of tryptophan that has garnered significant interest for its therapeutic potential in a range of diseases.[1][2][3] Preclinical studies in murine models have demonstrated its anti-inflammatory, anti-fibrotic, and anti-tumorigenic properties.[1][2][4][5] This document provides a practical guide for the administration of 5-MTP in mice, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways.
Mechanism of Action
5-MTP exerts its biological effects by modulating several key signaling pathways involved in inflammation and fibrosis. Notably, it has been shown to inhibit the TGF-β/SMAD3 and PI3K/AKT signaling pathways, which are crucial in the pathogenesis of pulmonary fibrosis.[1] Additionally, 5-MTP can attenuate the activation of p38 MAPK and NF-κB, key regulators of the inflammatory response.[6][7] In the context of vascular injury, 5-MTP has been observed to promote the recovery of endothelial cells while inhibiting the proliferation and migration of vascular smooth muscle cells.[8][9] It also plays a role in modulating macrophage function, reducing the expression of pro-inflammatory mediators.[2][6][10]
Quantitative Data Summary
The following tables summarize the reported dosages and significant effects of 5-MTP administration in various mouse models.
Table 1: this compound Dosage and Administration in Murine Models
| Disease Model | Mouse Strain | Route of Administration | Dosage | Vehicle | Reference |
| Bleomycin-induced Pulmonary Fibrosis | C57BL/6 | Intraperitoneal injection | Not specified in abstract | Not specified in abstract | [1] |
| Lipopolysaccharide (LPS)-induced Sepsis | Not specified | Intraperitoneal injection | 23.4 mg/kg | Saline | [11][12] |
| Femoral Artery Denudation | Not specified | Not specified | Not specified | PBS | [9][13] |
| Carbon tetrachloride (CCl4)-induced Liver Fibrosis | Rat Model | Not specified | Not specified | Not specified | [14] |
| A549 Mouse Xenograft Model | Not specified | Not specified | 100 mg/kg | Not specified | [15] |
| LPS-induced Cardiac Injury | C57BL/6J | Intraperitoneal injection | 25 mg/kg and 50 mg/kg | Not specified | [16] |
Table 2: Summary of Significant In Vivo Effects of this compound in Mice
| Disease Model | Key Findings | Quantitative Changes | Reference |
| Bleomycin-induced Pulmonary Fibrosis | Improved lung function, attenuated alveolar structure destruction, decreased myofibroblast accumulation and ECM deposition. | Not specified in abstract | [1] |
| Lipopolysaccharide (LPS)-induced Sepsis | Suppressed cytokine storm, reduced serum kynurenine (B1673888) levels, rescued mice from mortality, and reduced lung and spleen damage. | Dose-dependent prevention of IL-1β, TNF-α, IL-6, and IFN-γ elevation. | [7][11][12] |
| Femoral Artery Denudation | Accelerated endothelium recovery, reduced vascular leakage and intimal thickening. | Intima/media ratio reduced from 1.73±0.35 to 0.73±0.17. | [9][13] |
| LPS-induced Cardiac Injury | Attenuated pathological lung damage, decreased inflammatory cytokines and oxidative stress levels. | Not specified | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
DL-5-Methoxytryptophan (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional)
-
Phosphate-buffered saline (PBS), pH 7.2 or isotonic saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Solubilization:
-
Aqueous Solution: Directly dissolve the crystalline DL-5-MTP in PBS (pH 7.2) or isotonic saline to the desired concentration. The solubility in PBS is approximately 1 mg/ml.[15] It is not recommended to store the aqueous solution for more than one day.[15]
-
DMSO Stock Solution: For higher concentrations, a stock solution can be prepared by dissolving DL-5-MTP in DMSO (approximately 1 mg/ml).[15] Ensure the final concentration of DMSO in the administered solution is insignificant to avoid physiological effects.[15]
-
-
Dilution (if using DMSO stock):
-
Perform serial dilutions of the DMSO stock solution with sterile PBS or isotonic saline to achieve the final desired concentration for injection.
-
-
Sterilization:
-
Filter the final 5-MTP solution through a 0.22 µm sterile syringe filter into a sterile tube to ensure sterility before administration.
-
-
Storage:
-
Store the crystalline solid at -20°C for long-term stability (≥4 years).[15] Prepare fresh solutions for each experiment.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
Materials:
-
Prepared sterile 5-MTP solution
-
Mouse restraint device
-
Sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)
-
70% Ethanol for disinfection
Procedure:
-
Animal Handling:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a commercial restraint device.
-
-
Injection Site Preparation:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the 5-MTP solution. The typical injection volume for a mouse is 100-200 µl.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
5-MTP has been shown to influence multiple intracellular signaling cascades, primarily inhibiting pro-inflammatory and pro-fibrotic pathways.
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for In Vivo Administration
A typical workflow for assessing the efficacy of 5-MTP in a mouse model of disease is outlined below.
Caption: General experimental workflow for 5-MTP administration in mice.
References
- 1. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 3. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: an arsenal against vascular injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 9. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - Figure f1 | Aging [aging-us.com]
- 14. This compound alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Methoxytryptophan (5-MTP) Detection in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 5-Methoxytryptophan (5-MTP) using mass spectrometry.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound (5-MTP) by LC-MS/MS.
Question: I am observing a weak or no signal for 5-MTP. What are the potential causes and solutions?
Answer:
A weak or absent signal for 5-MTP can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Poor 5-MTP Signal
Caption: Troubleshooting logic for poor 5-MTP signal.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Sample Preparation | |
| Inefficient Extraction | Optimize your sample preparation method. For plasma or serum, protein precipitation is a common starting point. Consider solid-phase extraction (SPE) for cleaner samples. Ensure all solvents are of high purity (LC-MS grade). |
| Analyte Degradation | 5-MTP, like other tryptophan metabolites, can be susceptible to degradation. Minimize freeze-thaw cycles by preparing single-use aliquots. Consider the addition of antioxidants to your samples upon collection. |
| LC Separation | |
| Poor Peak Shape | Broad or tailing peaks can lead to a lower apparent signal-to-noise ratio. Ensure your analytical column is not clogged or degraded. Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak for 5-MTP. |
| Mass Spectrometry | |
| Suboptimal Ionization | 5-MTP is expected to ionize well in positive electrospray ionization (ESI+) mode. Optimize ESI source parameters such as spray voltage, nebulizer gas flow, and source temperature to maximize the [M+H]⁺ ion signal. |
| Incorrect MRM Transitions | Verify the precursor and product ions for 5-MTP. The protonated molecule [M+H]⁺ should be selected as the precursor ion. Perform a product ion scan to identify the most abundant and stable fragment ions for use in Multiple Reaction Monitoring (MRM). |
| Inefficient Fragmentation | The collision energy (CE) is critical for generating product ions. The optimal CE is instrument-dependent and must be determined empirically. A collision energy that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of signal for the desired product ion. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of 5-MTP. Improve sample cleanup to remove interfering substances. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
Question: I am observing high background noise or interfering peaks in my chromatogram. How can I resolve this?
Answer:
High background noise or the presence of interfering peaks can compromise the accurate quantification of 5-MTP.
| Potential Cause | Recommended Action |
| Contaminated Solvents/Reagents | Use only high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | Implement a robust needle and injection port washing procedure between samples. Injecting a blank solvent after a high-concentration sample can help identify carryover. |
| Inadequate Sample Cleanup | Complex matrices can introduce a multitude of interfering compounds. Enhance your sample preparation protocol. If using protein precipitation, consider a subsequent solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step. |
| Matrix Effects | As mentioned previously, matrix components can contribute to background noise. An effective sample cleanup strategy is the primary solution. |
| In-Source Fragmentation | In-source fragmentation of co-eluting compounds can generate ions that interfere with your 5-MTP signal. Optimize the cone/declustering potential to minimize in-source fragmentation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for 5-MTP in positive ion mode ESI-MS/MS?
A1: For this compound (Molecular Weight: 234.25 g/mol ), the expected precursor ion in positive ion mode is the protonated molecule, [M+H]⁺, with an m/z of 235.1 . Common product ions result from the fragmentation of the tryptophan structure. Based on experimental data for 5-MTP and fragmentation patterns of similar molecules, likely product ions include:
| Ion Type | m/z (approximate) | Description |
| Precursor Ion | 235.1 | [M+H]⁺ |
| Product Ion 1 (Quantifier) | 176.1 | Loss of the carboxyl group and ammonia |
| Product Ion 2 (Qualifier) | 148.1 | Further fragmentation of the indole (B1671886) ring |
| Product Ion 3 | 218.1 | Loss of NH₃ |
Note: These values should be empirically confirmed on your specific mass spectrometer.
Q2: How should I optimize the collision energy and cone voltage for 5-MTP analysis?
A2: Collision energy (CE) and cone voltage (or declustering potential) are critical parameters that need to be optimized for your specific instrument.
Workflow for CE and Cone Voltage Optimization
Caption: Workflow for optimizing MS parameters for 5-MTP.
A general approach involves infusing a standard solution of 5-MTP directly into the mass spectrometer and monitoring the signal intensity of the precursor and product ions while varying these parameters. Automated optimization software provided by the instrument manufacturer can streamline this process. For a structurally similar compound, 5-methoxy-N,N-dimethyltryptamine, a collision energy of 30 V was found to be effective, which can serve as a starting point for 5-MTP optimization.[1]
Q3: What type of sample preparation is recommended for 5-MTP in biological matrices like plasma or serum?
A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
| Method | Description | Pros | Cons | Typical Recovery * |
| Protein Precipitation | Addition of a cold organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Less effective at removing other matrix components (salts, phospholipids), which can lead to ion suppression. | >75%[1] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Provides cleaner extracts, reduces matrix effects, and can concentrate the analyte. | More time-consuming and expensive. Requires method development to select the appropriate sorbent and solvents. | >85% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases to separate it from interferences. | Can provide very clean extracts. | Can be labor-intensive and may require larger solvent volumes. | Variable, depends on solvent system. |
*Recovery data is based on similar tryptophan metabolites and should be experimentally verified for 5-MTP.
Q4: What is a suitable internal standard for 5-MTP quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as This compound-d4 . A SIL internal standard has nearly identical chemical and physical properties to 5-MTP, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for experimental variability. If a SIL standard is not available, a structurally similar compound that is not endogenously present in the sample can be considered, though this is a less ideal approach.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation
This protocol is a general guideline and should be optimized for your specific application.
-
Aliquoting: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound-d4 at a concentration to yield a response similar to the expected analyte concentration). Vortex briefly.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Signaling Pathways Involving this compound
This compound has been shown to have anti-inflammatory and anti-fibrotic effects by modulating several key signaling pathways.
5-MTP's Role in Inhibiting Pro-inflammatory Signaling
Caption: 5-MTP inhibits key pro-inflammatory pathways.
References
Troubleshooting Low Signal in 5-Methoxytryptophan ELISA Assays
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues of low signal intensity in 5-Methoxytryptophan ELISA experiments. By systematically addressing potential causes and providing clear solutions, this guide aims to help you achieve reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or no signal in my this compound ELISA?
A weak or absent signal can stem from several factors throughout the experimental workflow. The most frequent culprits include issues with reagent preparation and storage, procedural errors during the assay, and problems with the reagents themselves.[1][2][3][4][5] A systematic review of each step is crucial for accurate diagnosis.[5]
Q2: My standard curve is flat or has very low optical density (OD) values. What should I do?
A poor standard curve is a primary indicator of a problem with the assay.[6][7] This could be due to an improperly reconstituted or degraded standard, incorrect dilution series preparation, or expired reagents.[1][7][8] It's also possible that the range of your standard curve is not appropriate for your samples.[3]
Q3: Can the incubation times and temperatures affect my signal?
Yes, incubation times and temperatures are critical parameters. Insufficient incubation times can lead to incomplete binding of antibodies and other reagents, resulting in a weaker signal.[1][9][10] Conversely, temperatures that are too low can slow down the reaction kinetics.[7] Always adhere to the manufacturer's recommended incubation conditions, but be aware that some optimization may be necessary.[10][11]
Q4: How critical is the washing step in a this compound ELISA?
The washing step is crucial for removing unbound reagents and reducing background noise. However, overly aggressive or excessive washing can also elute weakly bound antibodies or antigen, leading to a decreased signal.[5][6] Insufficient washing, on the other hand, can cause high background, which can mask a low signal.[3][4]
Q5: Could there be an issue with my samples?
Yes, the nature of your samples can significantly impact the assay's outcome. The concentration of this compound in your samples might be below the detection limit of the kit.[1][12] Additionally, the sample matrix itself can interfere with the assay. It's also important to ensure proper sample collection and storage to prevent degradation of the analyte.[11][12]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving the root cause of low signal in your this compound ELISA.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting low signal issues.
Caption: A logical workflow for diagnosing and resolving low signal issues in ELISA experiments.
Common Causes and Solutions
The table below summarizes common causes of low signal and provides actionable solutions.
| Potential Cause | Specific Issue | Recommended Solution(s) |
| Reagent Issues | Expired or improperly stored reagents. | Check expiration dates on all kit components. Ensure all reagents are stored at the recommended temperatures.[11][13] |
| Incorrect reagent preparation (e.g., dilutions). | Double-check all calculations and pipetting for dilutions.[1][6][11] Prepare fresh reagents. | |
| Degraded standard. | Reconstitute a fresh vial of the standard. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][8] | |
| Inactive enzyme conjugate or substrate. | Use fresh substrate solution.[10] Protect the TMB substrate from light.[9] Ensure the enzyme conjugate has not expired and has been stored correctly.[5] | |
| Procedural Errors | Insufficient incubation times or incorrect temperatures. | Strictly follow the protocol's incubation times and temperatures.[1][7] Consider optimizing by increasing incubation time.[9] |
| Inadequate washing. | Ensure the correct volume of wash buffer is used and that wells are completely aspirated between washes.[4][11] | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques.[1][7] Ensure no air bubbles are introduced into the wells.[7] | |
| Plates allowed to dry out. | Keep plates covered during incubations.[6][10] | |
| Sample-Related Issues | Low analyte concentration. | Concentrate the sample if possible, or use a larger sample volume if the protocol allows.[1] |
| Sample matrix interference. | Perform a spike and recovery experiment to assess matrix effects. If necessary, dilute the sample in the assay buffer. | |
| Equipment & Materials | Incorrect plate reader settings. | Ensure the correct wavelength is used for the substrate (e.g., 450 nm for TMB).[5][12] |
| Improper plate type. | Use high-binding plates to ensure efficient coating of the capture antibody.[5] |
Experimental Protocols
Protocol: Standard Dilution Series Preparation
Accurate preparation of the standard curve is fundamental for reliable results.
-
Reconstitute the Standard: Briefly centrifuge the vial of lyophilized this compound standard. Reconstitute with the volume of standard diluent specified in the kit's manual. Mix gently by inversion or light vortexing.
-
Prepare Serial Dilutions:
-
Label a set of microcentrifuge tubes according to the desired concentrations.
-
Pipette the appropriate amount of standard diluent into each tube.
-
Transfer the specified volume from the reconstituted standard to the first tube to create the highest concentration of the standard curve. Mix thoroughly.
-
Perform a serial dilution by transferring the specified volume from the previous tube to the next, mixing thoroughly at each step.
-
-
Use Freshly Prepared Standards: Standards should be prepared no more than two hours before use.[1]
Workflow for Optimizing Incubation Time
If you suspect that insufficient incubation time is the cause of a low signal, you can perform an optimization experiment.
Caption: A workflow for optimizing incubation times to enhance signal strength in an ELISA.
By systematically evaluating these potential issues and implementing the suggested solutions, you can effectively troubleshoot and resolve low signal problems in your this compound ELISA experiments, leading to more accurate and reproducible data.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. biocompare.com [biocompare.com]
- 3. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 4. 2 - ELISA Weak/No Signal? Causes & Solutions for Reliable Results - MULTI SCIENCES [multisciences.net]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. arp1.com [arp1.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. arp1.com [arp1.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. iacld.com [iacld.com]
- 11. Human this compound (5-MPT) Elisa Kit – AFG Scientific [afgsci.com]
- 12. arp1.com [arp1.com]
- 13. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
improving the stability of 5-Methoxytryptophan in plasma samples for analysis
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on improving the stability of 5-Methoxytryptophan (5-MTP) in plasma samples for analysis.
Frequently Asked Questions (FAQs)
Q1: My 5-MTP recovery from plasma samples is consistently low. What are the potential causes?
A1: Low recovery of 5-MTP can be attributed to several factors:
-
Degradation during sample handling and storage: 5-MTP is susceptible to degradation, especially at room temperature and when exposed to light. Immediate processing and proper storage are crucial.
-
Inefficient protein precipitation: The protein precipitation method used may not be optimal for 5-MTP, leading to its loss in the protein pellet.
-
Suboptimal solid-phase extraction (SPE) protocol: If using SPE, the choice of sorbent, wash, and elution solvents may not be appropriate for 5-MTP, resulting in poor recovery.
-
Adsorption to labware: 5-MTP may adsorb to certain types of plasticware. Using low-adsorption tubes and pipette tips is recommended.
Q2: I am observing a high degree of variability in my 5-MTP measurements between replicate samples. What could be the reason?
A2: High variability can stem from:
-
Inconsistent sample processing: Variations in the timing of sample processing, temperature exposure, and vortexing can lead to differential degradation of 5-MTP.
-
Matrix effects in LC-MS/MS analysis: Components of the plasma matrix can interfere with the ionization of 5-MTP, leading to ion suppression or enhancement.
-
Imprecise pipetting: Inaccurate pipetting of plasma, internal standard, or solvents will introduce variability.
-
Incomplete protein precipitation: Residual proteins in the supernatant can interfere with the analytical column and detector.
Q3: Can I store my plasma samples at -20°C for long-term analysis of 5-MTP?
A3: While -20°C is a common storage temperature for many analytes, for sensitive compounds like 5-MTP, storage at -80°C is highly recommended to minimize degradation over time. Studies on other plasma analytes have shown that -80°C provides better long-term stability.[1] For short-term storage (up to 24 hours), 4°C is acceptable, but freezing is necessary for longer durations.
Q4: What is the best anticoagulant to use for blood collection when analyzing 5-MTP?
A4: The choice of anticoagulant can influence analyte stability. While specific studies on 5-MTP are limited, EDTA is a commonly used anticoagulant for the analysis of small molecules in plasma. It is crucial to process the blood sample (centrifugation to obtain plasma) as soon as possible after collection to minimize enzymatic degradation.
Q5: Are there any known degradation products of 5-MTP in plasma that I should be aware of?
A5: The indole (B1671886) ring of tryptophan and its metabolites is susceptible to oxidation. While specific degradation products in plasma are not extensively documented in the literature, it is plausible that oxidative products could form. Additionally, in cellular environments, 5-MTP can be degraded by the enzyme indoleamine 2,3-dioxygenase (IDO).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 5-MTP in plasma samples.
| Problem | Potential Cause | Recommended Solution |
| Low 5-MTP Signal Intensity | 1. Degradation: Sample left at room temperature for an extended period. | 1. Process samples immediately on ice and store at -80°C. Minimize light exposure. |
| 2. Ion Suppression: Co-eluting matrix components interfering with ionization. | 2. Optimize chromatographic separation to resolve 5-MTP from interfering peaks. Consider a more rigorous sample cleanup method (e.g., SPE). | |
| 3. Inefficient Extraction: Poor recovery from protein precipitation or SPE. | 3. Evaluate different protein precipitation solvents (e.g., acetonitrile, methanol) and ratios. Optimize the SPE protocol (sorbent, wash, and elution steps). | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. | 1. Dilute the sample or reduce the injection volume. |
| 2. Column Contamination: Buildup of matrix components on the column. | 2. Implement a column wash step after each run. Use a guard column. | |
| 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte's pKa. | 3. Adjust the mobile phase pH to ensure 5-MTP is in a single ionic form. | |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. | 1. Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| 2. Dirty Ion Source: Contamination of the mass spectrometer's ion source. | 2. Clean the ion source according to the manufacturer's instructions. | |
| 3. Carryover: Residual 5-MTP from a previous high-concentration sample. | 3. Optimize the autosampler wash protocol. Inject a blank solvent after high-concentration samples. | |
| Inconsistent Retention Time | 1. Unstable Column Temperature: Fluctuations in the column oven temperature. | 1. Ensure the column oven is functioning correctly and has reached thermal equilibrium before starting the analysis. |
| 2. Changes in Mobile Phase Composition: Inaccurate solvent mixing or evaporation of a volatile solvent. | 2. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. | |
| 3. Column Degradation: Loss of stationary phase over time. | 3. Replace the analytical column. |
Quantitative Data Summary
Limited public data exists on the specific stability of 5-MTP in human plasma under various conditions. Therefore, it is highly recommended that researchers perform their own stability studies. The following table is a template illustrating how to present such data.
Table 1: Example Stability of this compound in Human Plasma
| Storage Condition | Time Point | Mean Concentration (% of Initial) | Standard Deviation |
| Room Temperature (25°C) | 0 hr | 100% | 0.0 |
| 2 hr | 85.2% | 4.1 | |
| 6 hr | 65.7% | 5.3 | |
| 24 hr | 30.1% | 6.8 | |
| Refrigerated (4°C) | 0 hr | 100% | 0.0 |
| 24 hr | 95.8% | 2.5 | |
| 48 hr | 88.4% | 3.1 | |
| 7 days | 75.2% | 4.9 | |
| Frozen (-20°C) | 0 days | 100% | 0.0 |
| 30 days | 92.1% | 3.7 | |
| 90 days | 81.5% | 4.5 | |
| Frozen (-80°C) | 0 days | 100% | 0.0 |
| 30 days | 99.5% | 1.8 | |
| 90 days | 98.9% | 2.1 | |
| 180 days | 97.6% | 2.4 |
Table 2: Example Effect of Ascorbic Acid on 5-MTP Stability in Plasma at 4°C
| Time Point | Mean Concentration (% of Initial) - No Antioxidant | Mean Concentration (% of Initial) - With Ascorbic Acid (1 mg/mL) |
| 0 hr | 100% | 100% |
| 24 hr | 95.8% | 99.1% |
| 48 hr | 88.4% | 97.5% |
| 7 days | 75.2% | 94.3% |
Note: The data in these tables are for illustrative purposes only and should not be considered as experimental results.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling for 5-MTP Analysis
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to clearly labeled low-adsorption polypropylene (B1209903) tubes.
-
(Optional) Addition of Antioxidant: For enhanced stability, add an antioxidant solution (e.g., ascorbic acid to a final concentration of 1 mg/mL) to the plasma and gently mix.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: 5-MTP Extraction from Plasma using Protein Precipitation
-
Thawing: Thaw frozen plasma samples on ice.
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard: Add 10 µL of the internal standard solution (e.g., a stable isotope-labeled 5-MTP) to each sample, standard, and quality control.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 3: Stability Testing of 5-MTP in Plasma
-
Sample Pooling: Pool plasma from several healthy donors to create a homogenous matrix.
-
Spiking: Spike the pooled plasma with a known concentration of 5-MTP.
-
Aliquoting: Aliquot the spiked plasma into multiple tubes for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time Points: Store the aliquots and analyze them at predefined time points (e.g., 0, 2, 4, 8, 24 hours for room temperature; 0, 1, 2, 7 days for 4°C; 0, 1, 3, 6 months for frozen conditions).
-
Analysis: At each time point, extract 5-MTP from three replicate aliquots for each condition using a validated extraction method and analyze by LC-MS/MS.
-
Data Evaluation: Calculate the mean concentration and standard deviation at each time point and express the stability as a percentage of the initial (time 0) concentration.
Visualizations
Caption: Potential degradation pathways of 5-MTP in plasma.
Caption: Recommended workflow for ensuring 5-MTP stability during plasma analysis.
References
Technical Support Center: Analysis of 5-Methoxytryptophan by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5-Methoxytryptophan.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Key sources of matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. Ideally, the MF should be close to 1.
Another qualitative method is post-column infusion. Here, a constant flow of this compound solution is infused into the mass spectrometer after the analytical column, while a blank matrix extract is injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2] A SIL-IS, such as this compound-d4, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[2]
Q4: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a general comparison:
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other interferences. It may be suitable for less demanding applications or as a starting point.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. The choice of solvent is critical for achieving good recovery of this compound.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[3] It provides the cleanest extracts by utilizing specific sorbent chemistries to retain the analyte while washing away interfering compounds.[3] For this compound, a reversed-phase or mixed-mode cation exchange sorbent could be effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor sensitivity for this compound | Significant ion suppression from matrix components. | - Optimize sample preparation: Switch from PPT to LLE or SPE for a cleaner extract.- Chromatographic separation: Modify the LC gradient to better separate this compound from co-eluting interferences.- Dilute the sample: This can reduce the concentration of interfering compounds, but may compromise the limit of quantitation. |
| High variability in results between samples | Inconsistent matrix effects across different sample lots or individuals. | - Use a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for sample-to-sample variations.- Standardize the sample collection and handling procedures to minimize variability. |
| Poor peak shape for this compound | Matrix components interfering with the chromatography. | - Implement a guard column to protect the analytical column.- Use a divert valve to direct the early-eluting, unretained matrix components to waste. |
| Inaccurate quantification despite using an internal standard | The chosen internal standard does not co-elute with this compound and therefore does not adequately compensate for matrix effects. | - Ensure the internal standard is a stable isotope-labeled version of the analyte.- If using a structural analog, verify that it has a very similar retention time and ionization behavior to this compound. |
Quantitative Data Summary
The following table provides illustrative data on the effectiveness of different sample preparation methods for the analysis of tryptophan-related compounds in plasma, which can serve as a guide for what to expect when developing a method for this compound.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Relative Cleanliness |
| Protein Precipitation (Acetonitrile) | 85 - 105 | 40 - 80 (Suppression) | Low |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 - 95 | 75 - 95 (Suppression) | Medium |
| Solid-Phase Extraction (Reversed-Phase C18) | 80 - 100 | 90 - 110 (Minimal Effect) | High |
Note: These are typical values and will vary depending on the specific protocol, matrix, and analyte.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol).
-
Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE using a reversed-phase cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent.
-
Sample Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of 2% phosphoric acid in water) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for developing an LC-MS/MS method with minimal matrix effects.
Caption: Comparison of three common sample preparation workflows for bioanalysis.
Caption: A decision-making diagram for troubleshooting inaccurate LC-MS/MS results.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 5-Methoxytryptophan (5-MTP) Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Methoxytryptophan (5-MTP) immunoassays, with a special focus on identifying and mitigating issues related to cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-MTP) and why is it a significant analyte in research?
A1: this compound (5-MTP) is a naturally occurring metabolite of the essential amino acid L-tryptophan.[1][2] It has garnered significant interest in the scientific community due to its potent anti-inflammatory and anti-fibrotic properties.[1][3] Research indicates that 5-MTP plays a protective role against tissue fibrosis in vital organs and may ameliorate intimal hyperplasia after arterial injury, making it a promising therapeutic target for a range of diseases, including cardiovascular and chronic kidney diseases.[3][4]
Q2: What is cross-reactivity in the context of an immunoassay?
A2: Cross-reactivity is a phenomenon where an antibody binds to molecules that are structurally similar, but not identical, to the target analyte.[5][6] This occurs because the antibody's binding site (paratope) recognizes a shared structural feature (epitope) on both the target analyte and the other molecule.[6] This can lead to inaccurate quantification, as the assay signal will reflect the presence of both the target analyte and the cross-reacting substance.[6][7]
Q3: Why is addressing cross-reactivity particularly critical for 5-MTP immunoassays?
A3: Addressing cross-reactivity is crucial for 5-MTP immunoassays due to the presence of several structurally related endogenous molecules in biological samples. 5-MTP is part of the tryptophan metabolic pathway, which includes other indoleamines like tryptophan, 5-hydroxytryptophan (B29612) (a precursor), serotonin, and melatonin.[8] Given their similar core structures, antibodies raised against 5-MTP may exhibit varying degrees of binding to these related compounds, potentially leading to an overestimation of the actual 5-MTP concentration.[7][9]
Q4: What are the most common potential cross-reactants in a 5-MTP immunoassay?
A4: The most common potential cross-reactants are other indolealkylamines that share a similar molecular structure. Based on the metabolic pathway, these include:
-
L-Tryptophan
-
5-Hydroxytryptophan (5-HTP)
-
Serotonin (5-Hydroxytryptamine, 5-HT)
-
N-Acetyl-5-methoxytryptamine (Melatonin)
It is essential to validate the specificity of the anti-5-MTP antibody against these and other relevant metabolites present in the sample matrix.[8]
Q5: What general strategies can be employed to minimize cross-reactivity?
A5: Several strategies can be used to minimize interference from cross-reacting molecules:
-
Antibody Selection: Choose a highly specific monoclonal antibody, as they recognize a single epitope, which generally reduces the likelihood of cross-reactivity compared to polyclonal antibodies.[7]
-
Sample Preparation: Implement sample purification steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SLE), to remove interfering compounds before analysis.[10]
-
Assay Optimization: Adjusting assay conditions, such as incubation times, temperature, and buffer composition (e.g., pH), can help favor the specific binding of the antibody to the target analyte.[11] Reducing the contact time between the sample and the antibody can sometimes minimize low-affinity cross-reactive interactions.[7]
-
Confirmation with an Orthogonal Method: When possible, confirm immunoassay results with a different analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which provides a higher degree of specificity.[5]
Troubleshooting Guide
This guide addresses common problems encountered during 5-MTP immunoassays, with a focus on issues arising from cross-reactivity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Cross-reactivity: The detection antibody is binding to other molecules in the sample matrix.[12] 2. Non-specific binding: Antibodies are adhering to the well surface.[13] 3. Sub-optimal blocking: The blocking buffer is not effectively preventing non-specific binding.[12][14] 4. Reagent concentration: The concentration of the primary or secondary antibody is too high.[12] | 1. Test for cross-reactivity: Run a competitive ELISA with potential cross-reactants (see Protocol 1). If confirmed, implement sample purification (see Protocol 2). 2. Optimize blocking: Test different blocking buffers (e.g., BSA, non-fat dry milk, commercial blockers). Ensure adequate incubation time and temperature.[14] 3. Titrate antibodies: Perform a dilution series for both capture and detection antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[15] |
| False Positive Results | 1. High concentration of a cross-reactant: A structurally similar molecule is present at a high enough concentration to generate a significant signal.[6] 2. Matrix effect: Components in the biological sample (e.g., lipids, proteins) are interfering with the assay.[7] | 1. Perform sample cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[10] 2. Confirm with LC-MS/MS: Use a mass spectrometry-based method to confirm the identity and quantity of 5-MTP.[5] 3. Dilute the sample: Serial dilution of the sample can help mitigate matrix effects. Perform a parallelism test to ensure the diluted sample response is parallel to the standard curve.[16] |
| Poor Replicate Data (High CV%) | 1. Inconsistent sample matrix: High variability in interfering substances between sample wells. 2. Pipetting inconsistency: Inaccurate or inconsistent dispensing of samples, standards, or reagents.[17][18] 3. Uneven temperature: Temperature gradients across the plate during incubation can lead to variable reaction rates.[17] | 1. Homogenize samples: Ensure all samples are thoroughly mixed before plating. 2. Improve pipetting technique: Use calibrated pipettes, change tips for each sample and standard, and ensure no air bubbles are present.[18] 3. Ensure uniform incubation: Avoid stacking plates and use a plate sealer to prevent evaporation and ensure a stable temperature across all wells.[17] |
| Poor Standard Curve | 1. Degraded standard: The 5-MTP standard has degraded due to improper storage or handling. 2. Incorrect dilution series: Errors made during the preparation of the standard curve.[18] 3. Matrix mismatch: The buffer used for the standard curve does not match the sample matrix, leading to different binding kinetics. | 1. Prepare fresh standards: Use a new aliquot of the 5-MTP standard and prepare it immediately before use. 2. Verify calculations and pipetting: Double-check all calculations for the dilution series and ensure precise pipetting.[17] 3. Match matrices: If possible, prepare the standard curve in a matrix that closely resembles the biological sample fluid (e.g., stripped serum or a similar buffer). |
Quantitative Data on Cross-Reactivity
The specificity of an anti-5-MTP antibody should be determined by testing its reactivity against structurally related compounds. The table below provides an example of how to present such cross-reactivity data. The values are calculated as:
% Cross-Reactivity = (IC50 of 5-MTP / IC50 of Potential Cross-Reactant) x 100%
| Compound | Antibody Clone | % Cross-Reactivity (Example) |
| This compound (5-MTP) | MAB-123 | 100% |
| 5-Hydroxytryptophan (5-HTP) | MAB-123 | < 1.0% |
| Serotonin (5-HT) | MAB-123 | < 0.5% |
| L-Tryptophan | MAB-123 | < 0.1% |
| Melatonin | MAB-123 | < 0.1% |
| 5-Methoxytryptamine | MAB-123 | < 2.5% |
Note: This table is for illustrative purposes. Users must determine the cross-reactivity profile for their specific antibody and assay conditions.
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a method to determine the percentage of cross-reactivity of a 5-MTP antibody with potentially interfering compounds.
Materials:
-
ELISA plate pre-coated with a capture antibody specific to 5-MTP.
-
5-MTP standard.
-
Potential cross-reactant compounds.
-
Anti-5-MTP antibody conjugated to Horseradish Peroxidase (HRP).
-
Assay Buffer.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
TMB Substrate Solution.
-
Stop Solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
Procedure:
-
Prepare Standards and Cross-Reactants:
-
Create a serial dilution of the 5-MTP standard in Assay Buffer (e.g., from 5000 pg/mL to 39 pg/mL).
-
Separately, create a serial dilution of each potential cross-reactant. The concentration range for the cross-reactants should typically be wider than the standard, often starting at least 10-fold higher than the highest standard concentration.[19]
-
-
Assay Procedure:
-
Add 50 µL of each standard and cross-reactant dilution to the appropriate wells in duplicate.
-
Add 50 µL of the HRP-conjugated anti-5-MTP antibody to each well.
-
Cover the plate and incubate at room temperature for 2 hours.
-
Wash the plate 4-5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance values against the log of the concentration for both the 5-MTP standard and each cross-reactant.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for 5-MTP and for each cross-reactant.
-
Calculate the % Cross-Reactivity using the formula provided in the data table section.
-
Protocol 2: Sample Preparation via Solid-Phase Extraction (SLE/SPE)
This protocol provides a general workflow for cleaning biological samples (e.g., serum, plasma) to reduce matrix effects and remove potential cross-reactants.
Materials:
-
SLE or SPE cartridge/plate (choose a phase appropriate for the analyte, e.g., a mixed-mode or polymer-based sorbent).
-
Biological fluid sample (e.g., plasma).
-
Acidic solution (e.g., 0.1% Formic Acid in water).
-
Organic solvent for elution (e.g., Methanol or Acetonitrile).
-
Centrifuge.
-
Nitrogen evaporator (optional).
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the biological sample (e.g., plasma) to pellet any particulates.
-
Dilute the supernatant 1:1 with the acidic solution to adjust pH and reduce viscosity.[10] This helps in disrupting protein binding.
-
-
Loading:
-
Condition the SLE/SPE plate according to the manufacturer's instructions.
-
Load the pre-treated sample onto the plate and allow it to absorb into the stationary phase.
-
-
Washing (SPE only):
-
If using SPE, wash the cartridge with a weak solvent to remove hydrophilic impurities while retaining the analyte of interest.
-
-
Elution:
-
Apply an appropriate organic solvent to elute 5-MTP from the sorbent into a clean collection plate.
-
-
Dry-down and Reconstitution:
-
Evaporate the elution solvent to dryness, typically under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the immunoassay's Assay Buffer. The sample is now ready for analysis.
-
Visualizations
// Nodes Tryptophan [label="L-Tryptophan"]; TPH1 [label="Tryptophan\nHydroxylase-1 (TPH-1)", shape=ellipse, fillcolor="#FBBC05"]; FiveHTP [label="5-Hydroxytryptophan\n(5-HTP)"]; HIOMT [label="Hydroxyindole\nO-methyltransferase", shape=ellipse, fillcolor="#FBBC05"]; FiveMTP [label="this compound\n(5-MTP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLR2 [label="Toll-like Receptor 2\n(TLR2) Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation &\nFibrosis"];
// Edges Tryptophan -> TPH1; TPH1 -> FiveHTP; FiveHTP -> HIOMT; HIOMT -> FiveMTP; FiveMTP -> TLR2 [label="Inhibits", style=dashed, arrowhead=tee]; TLR2 -> Inflammation; } } Caption: Simplified biosynthesis and inhibitory signaling pathway of 5-MTP.
// Nodes start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_standards [label="Prepare Serial Dilutions:\n1. 5-MTP Standard\n2. Potential Cross-Reactants"]; add_to_plate [label="Add Standards & Cross-Reactants\nto Pre-coated Plate"]; add_conjugate [label="Add HRP-Conjugated\nAnti-5-MTP Antibody to all wells"]; incubate1 [label="Incubate at Room Temp"]; wash1 [label="Wash Plate (4-5 times)"]; add_substrate [label="Add TMB Substrate"]; incubate2 [label="Incubate in Dark"]; add_stop [label="Add Stop Solution"]; read_plate [label="Read Absorbance at 450 nm"]; analyze [label="Analyze Data:\n- Plot Dose-Response Curves\n- Determine IC50 Values"]; calculate [label="Calculate % Cross-Reactivity"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_standards; prep_standards -> add_to_plate; add_to_plate -> add_conjugate; add_conjugate -> incubate1; incubate1 -> wash1; wash1 -> add_substrate; add_substrate -> incubate2; incubate2 -> add_stop; add_stop -> read_plate; read_plate -> analyze; analyze -> calculate; calculate -> end; } } Caption: Experimental workflow for assessing antibody cross-reactivity.
// Nodes start [label="High Background Signal\nObserved?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_blocking [label="Is Blocking\nOptimized?"]; optimize_blocking [label="Action: Test alternative\nblocking buffers and\nincubation times.", shape=rect_node]; check_wash [label="Are Wash Steps\nSufficient?"]; optimize_wash [label="Action: Increase number\nof washes and/or include\na soak step.", shape=rect_node]; check_concentration [label="Is Antibody\nConcentration Too High?"]; titrate_ab [label="Action: Titrate primary and\nsecondary antibodies to find\noptimal dilution.", shape=rect_node]; check_crossreact [label="Potential Cross-Reactivity\nor Matrix Effect?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify_sample [label="Action: Implement sample\npurification (SPE/LLE)\nand re-assay.", shape=rect_node];
// Edges start -> check_blocking; check_blocking -> check_wash [label="Yes"]; check_blocking -> optimize_blocking [label="No"]; optimize_blocking -> check_wash; check_wash -> check_concentration [label="Yes"]; check_wash -> optimize_wash [label="No"]; optimize_wash -> check_concentration; check_concentration -> check_crossreact [label="No"]; check_concentration -> titrate_ab [label="Yes"]; titrate_ab -> check_crossreact; check_crossreact -> purify_sample; } } Caption: Troubleshooting logic for high background signal in immunoassays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.averhealth.com [blog.averhealth.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Antisera against the indolealkylamines: tryptophan, 5-hydroxytryptophan, 5-hydroxytryptamine, this compound, and 5-methoxytryptamine tested by an enzyme-linked immunosorbent assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elgalabwater.com [elgalabwater.com]
- 10. biotage.com [biotage.com]
- 11. mdpi.com [mdpi.com]
- 12. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 13. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 14. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Human this compound (5-MPT) Elisa Kit – AFG Scientific [afgsci.com]
- 19. discovery-sci.com [discovery-sci.com]
Technical Support Center: Protocol Refinement for Reproducible 5-Methoxytryptophan Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the reproducible quantification of 5-Methoxytryptophan (5-MTP).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow for 5-MTP quantification.
Issue 1: Poor Peak Shape or Low Signal Intensity
-
Question: My chromatogram for 5-MTP shows poor peak shape (e.g., tailing, fronting, or broad peaks) or the signal intensity is very low. What are the possible causes and solutions?
-
Answer:
-
Possible Causes:
-
Suboptimal Mobile Phase: The pH or organic solvent composition of the mobile phase may not be ideal for 5-MTP, which is an indolealkylamine.
-
Column Contamination or Degradation: Accumulation of matrix components from biological samples on the analytical column can lead to poor peak shape. The column itself may also be degraded.
-
Improper Sample Preparation: Incomplete protein precipitation or extraction can lead to a "dirty" sample, affecting chromatographic performance.[1][2]
-
Low Analyte Concentration: The concentration of 5-MTP in the sample may be below the lower limit of quantification (LLOQ) of the method.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of 5-MTP in the mass spectrometer source.
-
-
Solutions:
-
Optimize Mobile Phase: Adjust the pH of the aqueous mobile phase (e.g., using 0.1% formic acid) to ensure 5-MTP is in a consistent ionic state. Experiment with different organic solvents (e.g., acetonitrile (B52724) or methanol) and gradient conditions.
-
Column Maintenance: Use a guard column to protect the analytical column.[3] If contamination is suspected, wash the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Refine Sample Preparation: Ensure complete protein precipitation by using a sufficient volume of ice-cold organic solvent (e.g., acetonitrile or methanol) and vortexing thoroughly.[4][5] Consider solid-phase extraction (SPE) for cleaner samples if matrix effects are significant.
-
Sample Concentration: If the 5-MTP concentration is too low, consider a sample concentration step after extraction, such as evaporation and reconstitution in a smaller volume of mobile phase.[5]
-
Address Ion Suppression: Modify the chromatographic gradient to separate 5-MTP from co-eluting interferences. A more thorough sample cleanup can also mitigate this issue.
-
-
Issue 2: High Background Noise in the Chromatogram
-
Question: I am observing a high background signal in my chromatograms, which is interfering with the integration of the 5-MTP peak. What could be the cause and how can I fix it?
-
Answer:
-
Possible Causes:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase solvents, water, or additives (e.g., formic acid) can contribute to high background noise.
-
Contaminated LC-MS System: The tubing, injector, or ion source of the LC-MS system may be contaminated.
-
Plasticizers and Other Leachables: Contaminants can leach from plastic tubes, pipette tips, or collection plates.
-
-
Solutions:
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives.
-
System Cleaning: Flush the LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water) to remove contaminants. Clean the ion source of the mass spectrometer according to the manufacturer's protocol.
-
Use High-Quality Consumables: Utilize polypropylene (B1209903) tubes and plates that are certified to be free of leachables.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for 5-MTP is shifting between injections or between analytical runs. What is causing this variability?
-
Answer:
-
Possible Causes:
-
Inadequate Column Equilibration: The column may not be sufficiently equilibrated with the initial mobile phase conditions before each injection.
-
Fluctuations in Pump Pressure or Flow Rate: Issues with the LC pumps can lead to an unstable flow rate.
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the organic component can alter its composition over time.
-
Temperature Fluctuations: Changes in the column oven temperature can affect retention times.
-
-
Solutions:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before the first injection and between runs. A stable baseline is a good indicator of equilibration.
-
Check LC System Performance: Monitor the pump pressure for any unusual fluctuations. If necessary, purge the pumps to remove air bubbles.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase for each analytical run and keep the solvent bottles capped to prevent evaporation.
-
Maintain Consistent Temperature: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable sample preparation method for quantifying 5-MTP in biological matrices like plasma or serum?
A1: Protein precipitation is a common, simple, and effective method for preparing plasma or serum samples for 5-MTP analysis.[4][5] This typically involves adding a cold organic solvent, such as acetonitrile or methanol (B129727) (often containing 0.1% formic acid), to the sample in a 3:1 or 4:1 ratio (solvent:sample).[4][5] After vortexing and centrifugation to pellet the precipitated proteins, the supernatant is collected for LC-MS/MS analysis.[5] For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) can be employed.
Q2: What type of internal standard should be used for accurate quantification of 5-MTP?
A2: The use of a stable isotope-labeled (SIL) internal standard is highly recommended for accurate and precise quantification of endogenous compounds like 5-MTP.[6] A suitable SIL internal standard would be this compound-d4 or this compound-13C11,15N2. These internal standards are chemically identical to 5-MTP but have a different mass, allowing them to be distinguished by the mass spectrometer.[6] They co-elute with the analyte and experience similar matrix effects and ionization suppression, thus providing a reliable means of correction for variations in sample preparation and instrument response.[6]
Q3: What are the typical LC-MS/MS parameters for 5-MTP analysis?
A3: 5-MTP is typically analyzed using a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing an acid modifier like 0.1% formic acid. Detection is achieved using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[4] The specific MRM transitions will depend on the instrument, but a common transition for 5-MTP is m/z 219.2 → 174.2.[4]
Q4: How should biological samples be stored to ensure the stability of 5-MTP?
A4: To ensure the stability of 5-MTP, biological samples such as plasma, serum, or urine should be processed as quickly as possible.[7] If immediate analysis is not possible, samples should be stored at -80°C.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[7][8] It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Q5: How can I mitigate potential interference from isomers of 5-MTP?
A5: While less common for 5-MTP itself, interference from isomers can be a significant issue for other tryptophan metabolites. To mitigate this, chromatographic separation is key.[9] Optimization of the analytical column, mobile phase composition, and gradient profile can help resolve isomers from the analyte of interest. Using a high-resolution mass spectrometer can also help differentiate between compounds with the same nominal mass but different elemental compositions.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for 5-MTP and Related Analytes
| Parameter | Setting |
| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| 5-MTP MRM Transition | Q1: 219.2 m/z, Q3: 174.2 m/z (example)[4] |
| Internal Standard | Stable Isotope-Labeled 5-MTP (e.g., 5-MTP-d4) |
Table 2: Summary of a Typical Protein Precipitation Protocol for Plasma/Serum
| Step | Description |
| 1. Sample Aliquoting | Aliquot 50 µL of plasma/serum into a microcentrifuge tube. |
| 2. Add Internal Standard | Add 10 µL of the internal standard working solution. |
| 3. Protein Precipitation | Add 200 µL of ice-cold acetonitrile with 0.1% formic acid.[5] |
| 4. Vortexing | Vortex vigorously for 1 minute. |
| 5. Centrifugation | Centrifuge at 14,000 x g for 10 minutes at 4°C.[5] |
| 6. Supernatant Transfer | Carefully transfer the supernatant to a new tube or autosampler vial. |
| 7. Injection | Inject a small volume (e.g., 5 µL) into the LC-MS/MS system. |
Table 3: Representative Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Recovery | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy |
Experimental Protocols
Detailed Protocol for 5-MTP Quantification in Human Plasma
-
Preparation of Standards and Quality Controls (QCs)
-
Prepare a 1 mg/mL stock solution of 5-MTP in methanol.
-
Prepare a 1 mg/mL stock solution of a stable isotope-labeled internal standard (e.g., 5-MTP-d4) in methanol.
-
From the 5-MTP stock solution, prepare a series of working standard solutions by serial dilution in methanol:water (50:50).
-
Prepare calibration standards by spiking the working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of each calibration standard, QC, and unknown sample into separate 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the internal standard working solution to each tube and briefly vortex.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.[5]
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to autosampler vials for analysis.
-
-
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject 5 µL of the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution profile.
-
Detect 5-MTP and the internal standard using the predetermined MRM transitions.
-
-
Data Analysis
-
Integrate the peak areas for 5-MTP and the internal standard.
-
Calculate the peak area ratio (5-MTP area / internal standard area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression with a 1/x or 1/x² weighting.
-
Determine the concentration of 5-MTP in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for 5-MTP quantification.
Caption: Simplified metabolic pathway of Tryptophan.
References
- 1. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of targeted metabolite profiles of urine samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxytryptophan Synthesis and Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Methoxytryptophan (5-MTP).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound (5-MTP)?
While the biosynthesis from L-tryptophan is well-documented, common chemical synthesis strategies for 5-MTP include:
-
Methylation of 5-Hydroxytryptophan (5-HTP): This is a direct approach where the hydroxyl group of 5-HTP is methylated. This requires careful selection of a methylating agent and protection of the amino and carboxylic acid groups to prevent side reactions.
-
Synthesis from 5-Methoxyindole (B15748): This involves building the alanine (B10760859) side chain onto the 5-methoxyindole core. This can be a multi-step process requiring specialized reagents.
-
Fischer Indole (B1671886) Synthesis: This classic method can be adapted to produce 5-methoxy-substituted indoles, which can then be converted to 5-MTP. However, this method can be sensitive to reaction conditions and substituent effects.[1][2]
Q2: What are the critical protecting groups to use during 5-MTP synthesis?
To avoid unwanted side reactions on the tryptophan core, protecting groups are essential.
-
Indole Nitrogen: The indole nitrogen can be protected with groups like formyl (CHO) or tert-butyloxycarbonyl (Boc). The formyl group can be removed during HF cleavage, while the Boc group is cleaved with trifluoroacetic acid (TFA).[3][4]
-
Amino Group: The alpha-amino group is commonly protected with Boc or benzyloxycarbonyl (Z).
-
Carboxylic Acid Group: The carboxylic acid is often protected as a methyl or ethyl ester.
Q3: How can I monitor the progress of my 5-MTP synthesis reaction?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) to separate the starting materials, intermediates, and the final product. Visualizing the spots under a UV lamp will show the consumption of reactants and the formation of the product.
Q4: What are the best methods for purifying crude 5-MTP?
The primary purification techniques for 5-MTP are:
-
Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.[5]
-
Column Chromatography: This technique is used to separate the desired product from impurities based on their different affinities for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent mixture).[6][7]
Q5: Which analytical techniques are recommended for characterizing the purity and structure of synthesized 5-MTP?
A combination of analytical methods should be used for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.[8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Suboptimal reaction conditions (temperature, time, catalyst). | Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal conditions. |
| Instability of reactants or intermediates. | Ensure the purity of starting materials. Consider using protecting groups for sensitive functionalities.[1] | |
| Incomplete reaction. | Monitor the reaction closely using TLC. If the reaction stalls, consider adding more reagent or catalyst. | |
| Side reactions consuming starting materials. | Electron-donating or withdrawing groups on the indole ring can influence the reaction pathway.[2] Adjust the synthetic strategy or protecting groups to minimize side reactions. | |
| Formation of Multiple Products/Impurities | Non-selective reaction. | Use appropriate protecting groups to ensure the reaction occurs at the desired position. |
| Degradation of product under reaction conditions. | Monitor the reaction for the appearance of degradation products. If observed, try milder reaction conditions or a shorter reaction time. | |
| Impure starting materials. | Purify all starting materials before use.[1] |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Difficulty in Recrystallization | Incorrect solvent choice. | Screen a variety of solvents to find one in which 5-MTP is soluble when hot but sparingly soluble when cold.[10] |
| Product is an oil or fails to crystallize. | Try adding a seed crystal to induce crystallization. If it remains an oil, consider converting it to a salt (e.g., hydrochloride) which may be more crystalline. | |
| Co-precipitation of impurities. | If the product is still impure after recrystallization, a second recrystallization or purification by column chromatography may be necessary. | |
| Poor Separation in Column Chromatography | Incorrect eluent system. | Use TLC to determine an optimal solvent system that provides good separation between the product and impurities (aim for a product Rf of ~0.3). |
| Column overloading. | Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). | |
| Cracks or channels in the column packing. | Pack the column carefully as a slurry to ensure a uniform stationary phase. | |
| Product is insoluble in the loading solvent. | Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude 5-MTP in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude 5-MTP in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Protocol for Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system (mobile phase) that separates the product from impurities.
-
Column Packing: Pack a chromatography column with silica gel (stationary phase) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude 5-MTP in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Run the chosen solvent system through the column, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-MTP.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common issues in 5-MTP synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
common pitfalls in the analysis of 5-Methoxytryptophan and how to avoid them
Welcome to the technical support center for the analysis of 5-Methoxytryptophan (5-MTP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 5-MTP, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no recovery of 5-MTP from my biological samples?
Possible Causes:
-
Inadequate Sample Storage and Handling: 5-MTP, like other tryptophan metabolites, can be sensitive to degradation. Improper storage, including exposure to light and repeated freeze-thaw cycles, can lead to significant loss of the analyte.[1] Stock solutions of 5-MTP are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month, and should be protected from light.[1] For biological samples like plasma, freezing at -20°C immediately after separation is recommended.[2] Aqueous solutions of 5-MTP are not recommended to be stored for more than one day.[3]
-
Inefficient Extraction: The method used to extract 5-MTP from the sample matrix may not be optimal. Protein precipitation is a common method for preparing plasma samples for the analysis of tryptophan metabolites.[4][5] Solid phase extraction (SPE) is another technique that has been successfully used for the determination of 5-MTP in human plasma.[6]
-
Analyte Degradation During Sample Preparation: Tryptophan and its metabolites can be prone to degradation under certain conditions, such as in acidic media or in the presence of oxidative agents.[7]
Solutions:
-
Optimize Storage and Handling: Aliquot samples and standards to minimize freeze-thaw cycles.[1] Always store samples and stock solutions at the recommended temperatures and protect them from light.[1] Dried metabolite extracts should be stored at -80°C, and if possible, under an inert atmosphere (argon or nitrogen) to prevent oxidation.[8]
-
Validate Extraction Method: Perform recovery experiments by spiking a known amount of 5-MTP standard into a blank matrix and processing it alongside your samples. This will help determine the efficiency of your extraction method.
-
Use appropriate solvents: For sample preparation, LC/MS-grade solvents are recommended.[8] 5-MTP is soluble in DMSO and PBS (pH 7.2) at approximately 1 mg/mL.[3]
-
Consider Antioxidants: For methods involving harsh conditions like alkaline hydrolysis, the addition of an antioxidant such as ascorbic acid can prevent the degradation of tryptophan metabolites.[7]
Question 2: I am seeing unexpected peaks or high background noise in my HPLC chromatogram. What could be the cause?
Possible Causes:
-
Contaminated Mobile Phase or Solvents: Impurities in the mobile phase can lead to a rising baseline and spurious peaks, especially in gradient elution.[9]
-
Matrix Effects: Components of the biological matrix can co-elute with 5-MTP, causing ion suppression or enhancement in mass spectrometry, or interfering peaks in UV detection.
-
Sample Carryover: Residual analyte from a previous, high-concentration injection can appear in subsequent runs.[10]
-
Improper Sample Preparation: Insufficient removal of proteins and other macromolecules can lead to a noisy baseline and column contamination.
Solutions:
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents for your mobile phase and sample preparation.[8] Degas the mobile phase to prevent air bubbles.[9]
-
Improve Sample Cleanup: Optimize your sample preparation protocol. This could involve using a more effective protein precipitation method or incorporating a solid-phase extraction (SPE) step.[6][11]
-
Implement a Column Wash Step: Include a high-organic wash at the end of your gradient to elute any strongly retained compounds from the column.
-
Address Carryover: If carryover is suspected, inject a blank solvent after a high-concentration sample to confirm. To mitigate carryover, use a needle wash with a strong solvent.[10]
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants in the sample.[11]
Question 3: My mass spectrometry data for 5-MTP shows unexpected fragments or poor sensitivity. How can I troubleshoot this?
Possible Causes:
-
In-Source Fragmentation: Tryptophan-derived metabolites can undergo fragmentation in the electrospray ionization (ESI) source of the mass spectrometer.[12][13] This can lead to a lower abundance of the precursor ion and the appearance of fragment ions in the MS1 spectrum.
-
Suboptimal MS Parameters: The cone voltage, collision energy, and other MS parameters may not be optimized for 5-MTP, leading to either insufficient fragmentation for MS/MS or excessive in-source fragmentation.
-
Matrix Effects: As mentioned previously, co-eluting matrix components can suppress the ionization of 5-MTP, leading to poor sensitivity.[5]
Solutions:
-
Optimize ESI Conditions: To minimize in-source fragmentation, it may be necessary to use "softer" ESI conditions.[13] This can involve reducing the capillary voltage.
-
Develop a Robust MS/MS Method: Use a tool like Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion and one or more product ions, which can significantly improve sensitivity and selectivity.[12]
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[4][14]
-
Tune MS Parameters: Systematically optimize the cone voltage and collision energy for 5-MTP using a pure standard to achieve the desired fragmentation pattern and intensity.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for 5-MTP and samples containing it?
A1: For solid 5-MTP, storage at -20°C is recommended for long-term stability (≥4 years).[3] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month and protected from light.[1] Biological samples such as plasma should be frozen immediately after processing, with -20°C or -80°C being common storage temperatures.[2][8] It is crucial to avoid repeated freeze-thaw cycles.[1]
| Sample Type | Storage Temperature | Duration | Additional Notes |
| Solid 5-MTP | -20°C | ≥ 4 years | Crystalline solid.[3] |
| Stock Solution | -80°C | 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[1] | |
| Aqueous Solution | Not Recommended | < 1 day | [3] |
| Biological Samples (e.g., Plasma) | -20°C or -80°C | Long-term | Freeze immediately after separation.[2][8] |
| Dried Metabolite Extracts | -80°C | Long-term | Store under inert gas (Ar/N₂) to prevent oxidation.[8] |
Q2: What are some common solvents for dissolving 5-MTP?
A2: 5-MTP has solubility in the following solvents:
-
DMSO: Approximately 1 mg/mL.[3]
-
PBS (pH 7.2): Approximately 1 mg/mL.[3]
-
1M HCl / DMSO: Can be used to prepare stock solutions.[1]
When preparing solutions for biological experiments, it is important to ensure that the final concentration of organic solvents like DMSO is low, as they can have physiological effects.[3]
Q3: Are there any known interferences in the analysis of 5-MTP?
A3: Yes, a significant pitfall in 5-MTP analysis has been the discrepancy between results from different analytical methods. For instance, studies using enzyme-linked immunosorbent assays (ELISAs) have reported much higher concentrations of 5-MTP in human plasma than those using more specific methods like HPLC with fluorometric or voltammometric detection.[6][15] This suggests that ELISAs may suffer from cross-reactivity with other structurally related molecules. Therefore, it is crucial to use a highly specific and validated method, such as LC-MS/MS, for accurate quantification.
Experimental Protocols & Workflows
General Sample Preparation Workflow for 5-MTP Analysis from Plasma
Caption: A generalized workflow for the preparation of plasma samples for 5-MTP analysis.
Troubleshooting Decision Tree for Low Analyte Signal
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. idexxbioanalytics.com [idexxbioanalytics.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Lysis for Intracellular 5-Methoxytryptophan Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis for the accurate measurement of intracellular 5-Methoxytryptophan (5-MTP).
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step before cell lysis for metabolite analysis?
A1: The most critical first step is quenching, which is the rapid halting of all enzymatic activity to preserve the metabolic state of the cells at the time of harvesting.[1][2] Ineffective or slow quenching can lead to significant changes in metabolite levels.[2]
Q2: What are the recommended methods for quenching metabolism in cell cultures?
A2: The most common and effective methods involve rapidly exposing the cells to a cold solvent mixture.[2] A widely used quenching solution is a cold methanol-water mixture (e.g., 80:20 ratio) chilled to as low as -70°C.[2] For adherent cells, a common practice is to quickly aspirate the culture medium and add the ice-cold quenching solution directly to the culture dish.[2][3] Some protocols also utilize snap-freezing in liquid nitrogen to rapidly stop metabolism before adding extraction solvents.[2][4]
Q3: What are the main categories of cell lysis methods?
A3: Cell lysis methods can be broadly categorized as mechanical/physical, chemical, and enzymatic.[5][6]
-
Mechanical/Physical methods use physical force to break open cells. Examples include sonication, bead beating, freeze-thaw cycles, and high-pressure homogenization.[5]
-
Chemical methods employ agents like detergents or solvents to disrupt the cell membrane.[6]
-
Enzymatic methods use enzymes such as lysozyme (B549824) to digest the cell wall, often in combination with other techniques.[5][6][7]
Q4: Which cell lysis method is generally preferred for metabolomics studies?
A4: For metabolomics, methods that effectively disrupt the cell while simultaneously quenching enzymatic activity and precipitating proteins are often favored. Lysis with cold solvents like methanol (B129727) or acetonitrile (B52724) is a very common approach.[8] This method not only breaks the cell membrane through osmotic and temperature shock but also inactivates enzymes.[8] While effective, the choice can depend on the specific cell type and the location of the target metabolite.[9] Strong detergents like SDS should generally be avoided as they can interfere with mass spectrometry analysis.[2]
Q5: How can I be sure that my cell lysis is complete?
A5: You can verify the completeness of cell lysis through several methods:
-
Microscopic Examination: This is the most direct way to visually confirm the disruption of cells.[10]
-
Protein Quantification: A high concentration of protein in the supernatant after centrifugation of the lysate suggests significant release of intracellular contents.[10]
-
Nucleic Acid Release: Measuring the amount of DNA or RNA in the lysate supernatant using spectrophotometry can also indicate cell disruption.[10]
Q6: Can the method used to detach adherent cells affect the final metabolite profile?
A6: Yes, research indicates that the detachment method for adherent cells can have a significant impact on the final metabolic profile, potentially more so than the lysis method itself.[10] Therefore, maintaining a consistent detachment protocol is crucial for reproducible results.[10]
Troubleshooting Guides
Low this compound Yield
| Potential Cause | Recommended Solution | Verification |
| Incomplete Cell Lysis | Optimize the lysis method. For solvent-based lysis, ensure complete coverage and sufficient incubation time. For mechanical methods like sonication, adjust the power and duration. For bead beating, ensure the correct bead size and material for your cell type.[10][11] | Use a microscope to check for intact cells after lysis.[10] Perform a protein assay on the lysate to quantify protein release.[10] |
| Metabolite Degradation | Ensure rapid and effective quenching at low temperatures (e.g., on ice or at 4°C) throughout the lysis and extraction process.[9][11] Add protease and phosphatase inhibitors to your lysis buffer if enzymatic degradation is suspected.[9][11][12] | Spike a known amount of a 5-MTP standard into a sample before lysis and measure its recovery. |
| Inefficient Extraction | Use a solvent mixture optimized for the extraction of polar metabolites. A common mixture is acetonitrile:methanol:water (e.g., 40:40:20).[2] Perform sequential extractions to maximize yield. | Compare the 5-MTP yield from different solvent systems. |
| Loss during Sample Handling | Minimize the number of transfer steps. Ensure all equipment is pre-chilled. Use appropriate tubes and pipette tips to prevent sample adhesion. | Use stable isotope-labeled internal standards to correct for sample loss.[1][3] |
High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Numbers | Accurately count cells before harvesting to ensure equal starting material for each replicate.[2] |
| Inconsistent Quenching or Lysis | Standardize the timing and procedure for quenching and lysis across all samples.[2] Ensure rapid and uniform exposure to the quenching/lysis solution. |
| Variable Extraction Efficiency | Ensure consistent and thorough vortexing/mixing during the extraction step for all samples. Use a consistent volume of extraction solvent for each sample. |
| Matrix Effects in Mass Spectrometry | Use stable isotope-labeled internal standards for each analyte to correct for matrix effects.[3] |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction with Cold Methanol
This protocol is designed to minimize metabolite loss and is suitable for both adherent and suspension cells.
-
Preparation:
-
Quenching:
-
For adherent cells: Quickly aspirate the culture medium. Wash the cell monolayer once with ice-cold saline solution and aspirate immediately.[3] Add 1 mL of the cold 80% methanol solution to each well.[3]
-
For suspension cells: Quickly centrifuge the cell suspension at a low speed, aspirate the supernatant, and resuspend the cell pellet in the cold 80% methanol solution.
-
-
Cell Lysis and Extraction:
-
Sample Processing:
-
Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.[3]
-
Carefully transfer the supernatant containing the metabolites to a new tube.[3]
-
Dry the metabolite extract using a vacuum concentrator.[3]
-
Store the dried metabolite pellet at -80°C until mass spectrometry analysis.[3]
-
Protocol 2: Sonication-Assisted Lysis
This method is effective for tougher cells like bacteria and yeast.[9]
-
Preparation:
-
Harvest and wash cells as described in Protocol 1, resuspending the cell pellet in an appropriate ice-cold lysis buffer (e.g., PBS with protease inhibitors).
-
-
Sonication:
-
Place the cell suspension in an ice bath to prevent overheating.[9]
-
Sonicate the sample using short bursts (e.g., 10-20 seconds) followed by cooling periods (e.g., 30 seconds). The optimal power and number of cycles should be determined empirically for your specific cell type.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant for further analysis.
-
Visualizations
Workflow for Intracellular 5-MTP Measurement
Caption: A generalized workflow for intracellular 5-MTP measurement.
Troubleshooting Logic for Low 5-MTP Yield
References
- 1. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. bosterbio.com [bosterbio.com]
- 6. betalifesci.com [betalifesci.com]
- 7. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. mpbio.com [mpbio.com]
- 12. goldbio.com [goldbio.com]
improving the recovery of 5-Methoxytryptophan during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 5-Methoxytryptophan during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for SPE method development?
A1: this compound is a polar, zwitterionic molecule. Its key physicochemical properties are:
-
pKa1 (strongest acidic): 2.22 (carboxylic acid group)
-
pKa2 (strongest basic): 9.42 (amino group)
-
XLogP3: -0.8
These properties indicate that at neutral pH, the molecule will have both a positive and a negative charge. To achieve good retention on reversed-phase media, the pH of the sample should be adjusted to suppress the ionization of at least one of these groups, making the molecule more hydrophobic. For ion-exchange SPE, the pH can be manipulated to ensure the molecule carries a net positive or negative charge for retention on a cation or anion exchanger, respectively.
Q2: Which type of SPE sorbent is best for this compound?
A2: The optimal sorbent depends on the sample matrix and the desired cleanup. Three main types can be considered:
-
Reversed-Phase (e.g., C18, C8): Suitable for retaining this compound from aqueous samples. The pH of the sample should be adjusted to ~3-4 to neutralize the carboxylic acid group and enhance retention.
-
Ion-Exchange (e.g., SCX, SAX): Can be very selective. Strong Cation Exchange (SCX) can be used to retain the protonated amino group at a low pH, while Strong Anion Exchange (SAX) can retain the deprotonated carboxylic acid group at a high pH.
-
Mixed-Mode (e.g., C8/SCX): These sorbents offer dual retention mechanisms (reversed-phase and ion-exchange) and can provide very clean extracts, which is particularly useful for complex matrices like plasma or urine.
Q3: How can I improve the retention of this compound on a reversed-phase sorbent?
A3: To improve retention on a reversed-phase sorbent, you need to make this compound less polar. This can be achieved by:
-
Adjusting the pH: Lower the pH of your sample to approximately 3-4. This will protonate the carboxylic acid group, neutralizing its negative charge and increasing the molecule's hydrophobicity.
-
Diluting the sample: If your sample is in a solvent with a high organic content, dilute it with water or an aqueous buffer to ensure the analyte can partition onto the non-polar sorbent.
Q4: What is a good starting point for the elution solvent?
A4: For reversed-phase SPE, a good starting point for elution is a mixture of methanol (B129727) or acetonitrile (B52724) and water. You can start with a low percentage of organic solvent and gradually increase it to find the optimal concentration for eluting this compound while leaving interfering compounds behind. Adding a small amount of acid or base to the elution solvent can also improve recovery by ensuring the analyte is in its more polar, ionized form. For ion-exchange SPE, elution is typically achieved by using a buffer with a high salt concentration or a pH that neutralizes the charge of the analyte or the sorbent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Analyte did not retain on the sorbent (found in the load and/or wash fractions). | * Reversed-Phase: Ensure the sample pH is adjusted to ~3-4 to suppress ionization of the carboxyl group. Dilute the sample if it has a high organic content. Consider using a more retentive sorbent (e.g., C18 instead of C8). * Ion-Exchange: Verify the sample pH is appropriate to ensure the analyte is charged (pH < 7 for cation exchange, pH > 4 for anion exchange). Ensure the ionic strength of the sample is low. |
| Analyte is retained on the sorbent but does not elute. | * Reversed-Phase: Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). Add a small amount of base (e.g., 0.1% ammonium (B1175870) hydroxide) to the elution solvent to ionize the carboxylic acid group. * Ion-Exchange: Increase the ionic strength of the elution buffer or use a buffer with a pH that neutralizes the charge on the analyte or sorbent. For cation exchange, elute with a basic solution; for anion exchange, elute with an acidic solution. | |
| Inconsistent or poor wetting of the sorbent. | Ensure proper conditioning and equilibration of the SPE cartridge. Do not let the sorbent bed dry out before loading the sample. | |
| Poor Reproducibility | Variable flow rate during sample loading or elution. | Use a vacuum manifold or positive pressure manifold to maintain a consistent and slow flow rate (1-2 mL/min). |
| Inconsistent sample pre-treatment. | Ensure all samples are treated identically, especially regarding pH adjustment and dilution. | |
| Sorbent bed drying out before sample loading. | After conditioning and equilibration, immediately load the sample. Do not allow the sorbent to dry. | |
| Presence of Interferences in the Final Eluate | Wash step is not effective. | Optimize the wash solvent. For reversed-phase, try a wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) at the same pH as the loading solution. For ion-exchange, wash with a buffer of the same pH but low ionic strength. |
| Elution is not selective enough. | Use a step-wise elution with increasing solvent strength to fractionate the eluate. Consider using a mixed-mode SPE sorbent for higher selectivity. |
Data Presentation
Table 1: Expected Recovery of this compound and Analogs with Different SPE Strategies
| Analyte | SPE Sorbent | Sample Pre-treatment | Wash Solvent | Elution Solvent | Expected Recovery (%) | Reference |
| 5-Hydroxyindole-3-acetic acid (analog) | Hydrophobic Polystyrene Resin | Urine diluted with water | Water | Methanol | 87-114 | [1][2][3] |
| Tryptophan Metabolites | C18 | Serum with 0.3 mM formic acid | 0.3 mM formic acid | Diethyl ether | 40-60 | [4][5] |
| Serotonin (B10506) (analog) | Weak Cation Exchange | Plasma/Urine | Acidic buffer | Basic organic solvent | >90 | [6][7] |
| Tryptophan & 5-Hydroxytryptophan | Mixed-Mode Cation Exchange | Plasma | Acidic buffer and organic solvent | Basic organic solvent | 71-95 | [8] |
Note: The recovery data presented is for analogous compounds and should be used as a guideline. Actual recovery of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Reversed-Phase SPE of this compound
This protocol is a starting point for the extraction of this compound from an aqueous sample using a C18 sorbent.
-
Conditioning: Pass 3 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 3 mL of water (pH adjusted to 3-4 with formic acid) through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Adjust the sample pH to 3-4 with formic acid. Load the sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of water (pH 3-4).
-
Elution: Elute the this compound with 2 x 1 mL of methanol:water (80:20, v/v) containing 0.1% ammonium hydroxide (B78521).
Protocol 2: Mixed-Mode SPE (Reversed-Phase and Cation Exchange) of this compound
This protocol is designed for higher selectivity and is suitable for complex matrices.
-
Conditioning: Pass 3 mL of methanol through the mixed-mode cartridge.
-
Equilibration: Pass 3 mL of 0.1 M formic acid through the cartridge.
-
Sample Loading: Acidify the sample with formic acid to a pH of ~3. Load the sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing 1 (Polar Interferences): Wash the cartridge with 3 mL of 0.1 M formic acid.
-
Washing 2 (Non-polar Interferences): Wash the cartridge with 3 mL of methanol.
-
Elution: Elute the this compound with 2 x 1 mL of 5% ammonium hydroxide in methanol.
Mandatory Visualization
Caption: Reversed-Phase SPE Workflow for this compound.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. Automated on-line solid-phase extraction coupled with HPLC for measurement of 5-hydroxyindole-3-acetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC-MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 5-Methoxytryptophan in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for 5-Methoxytryptophan (5-MTP) quantification in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound in preclinical samples?
A1: The most common and robust technique for quantifying this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of analytes in complex biological samples.
Q2: What are the key parameters that need to be validated for a bioanalytical method according to regulatory guidelines?
A2: According to guidelines from regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), a full validation of a bioanalytical method should include the following parameters: selectivity, specificity, matrix effect, calibration curve, range (Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[3][4]
Q3: Why is a stable isotope-labeled (SIL) internal standard recommended for 5-MTP quantification?
A3: A stable isotope-labeled internal standard (SIL-IS), such as a deuterated form of 5-MTP, is considered the gold standard in quantitative bioanalysis.[5] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it can effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[5]
Q4: What are common sample preparation techniques for analyzing 5-MTP in plasma?
A4: A widely used sample preparation technique is protein precipitation.[5] This involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analyte is further processed for LC-MS/MS analysis.[5] Solid Phase Extraction (SPE) is another method that can be used for sample clean-up and concentration.[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Low Signal Intensity
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution:
-
Optimize the mobile phase composition. A typical mobile phase for tryptophan metabolites consists of water with 0.1% formic acid (Solvent A) and methanol (B129727) (Solvent B) using a gradient elution.[1]
-
Ensure the analytical column is appropriate for the analyte. A C18 column is commonly used for the separation of tryptophan and its metabolites.[7]
-
-
-
Possible Cause: Inefficient ionization in the mass spectrometer.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for 5-MTP.
-
-
Possible Cause: Analyte degradation during sample preparation.
-
Solution: Evaluate the stability of 5-MTP under the conditions of your sample preparation workflow.[5] Consider keeping samples on ice and minimizing the time between extraction and analysis.
-
Issue 2: High Variability in Results (Poor Precision)
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent pipetting of the sample, internal standard, and precipitation solvent. Use of automated liquid handlers can improve reproducibility.
-
-
Possible Cause: Lack of an appropriate internal standard.
-
Solution: Incorporate a stable isotope-labeled internal standard for 5-MTP. A SIL-IS can compensate for variations in sample extraction and injection volume.[5]
-
-
Possible Cause: Matrix effects.
-
Solution: Evaluate and minimize matrix effects. This can be achieved by optimizing the sample cleanup procedure (e.g., using SPE instead of protein precipitation) or by modifying the chromatographic conditions to separate 5-MTP from interfering matrix components.[5]
-
Issue 3: Inaccurate Results (Poor Accuracy)
-
Possible Cause: Incorrect preparation of calibration standards and quality control (QC) samples.
-
Solution: Prepare calibration standards and QCs from separate stock solutions to avoid bias.[4] Verify the concentration and purity of the 5-MTP reference standard.
-
-
Possible Cause: Analyte instability in the biological matrix.
Experimental Protocols & Data
Experimental Workflow for Method Validation
The following diagram outlines a typical workflow for bioanalytical method validation.
Caption: A typical workflow for bioanalytical method validation.
Protocol: Accuracy and Precision Assessment
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
On at least three different days, analyze six replicates of each QC concentration level.[5]
-
Calculate the concentration of 5-MTP in each QC sample using the calibration curve.
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration. The mean value should be within ±15% of the nominal value.
-
Precision: Expressed as the coefficient of variation (CV%). The CV% should not exceed 15%.
Protocol: Stability Assessment
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period (e.g., 4-24 hours).
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the preclinical study.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Quantitative Data Summary
The following tables provide example acceptance criteria for key validation parameters based on regulatory guidelines.
Table 1: Acceptance Criteria for Accuracy and Precision
| Parameter | Concentration Level | Acceptance Criteria |
| Accuracy | LLOQ | Within ±20% of nominal |
| Low, Mid, High QC | Within ±15% of nominal | |
| Precision (CV%) | LLOQ | ≤20% |
| Low, Mid, High QC | ≤15% |
Table 2: Example Linearity and Range for a Tryptophan Metabolite Assay
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 200 | >0.99 |
Note: The specific linearity range for 5-MTP should be determined experimentally based on the expected concentrations in preclinical study samples.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues in 5-MTP quantification.
Caption: A troubleshooting decision tree for 5-MTP quantification.
References
- 1. A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. The determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Analysis of 5-Methoxytryptophan in Tissue
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxytryptophan (5-MTP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dealing with the low abundance of 5-MTP in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-MTP) and why is it important?
This compound is an endogenous metabolite of L-tryptophan.[1][2][3] It is synthesized via the enzymes tryptophan hydroxylase (TPH) and hydroxyindole O-methyltransferase (HIOMT).[3][4] Emerging research has identified 5-MTP as a molecule with significant anti-inflammatory, anti-fibrotic, and cytoprotective properties.[1][4][5][6][7] It has been shown to be effective in animal models of cardiac, renal, hepatic, and pulmonary fibrosis.[5][7] 5-MTP exerts these effects by modulating key signaling pathways, such as inhibiting p38 MAPK and NF-κB activation.[4][5][6] Due to its protective functions, serum levels of 5-MTP are being investigated as a potential biomarker for conditions like coronary artery disease, sepsis, and chronic kidney disease.[2][4]
Q2: I am not detecting a 5-MTP signal in my tissue samples. What are the potential reasons?
The inability to detect 5-MTP is a common issue due to its naturally low abundance. Several factors could be responsible:
-
Insufficient Sample Amount: The starting tissue mass may be too low to yield a detectable concentration of 5-MTP.
-
Inefficient Extraction: The protocol used may result in poor recovery of the analyte from the tissue matrix. This could be due to the choice of solvent, pH, or homogenization technique.
-
Analyte Degradation: 5-MTP, like other indoleamines, can be sensitive to light, temperature, and oxidative stress during sample processing.
-
Low Analytical Sensitivity: The LC-MS/MS method may not be sensitive enough. This can be due to suboptimal ionization, incorrect mass transitions, or matrix effects suppressing the signal.
-
Matrix Effects: Co-eluting compounds from the tissue extract can suppress the ionization of 5-MTP in the mass spectrometer source, leading to a weaker or absent signal.
Q3: My blank or negative control samples show a 5-MTP peak. What are common sources of contamination?
Contamination can lead to false positive signals and inaccurate quantification. Common sources include:[8][9]
-
Labware: Plastic tubes, pipette tips, and glassware can leach contaminants that may interfere with the analysis.[8] Always use high-quality, low-binding labware.
-
Reagents: Solvents, water, and acids used in sample preparation can contain trace impurities.[9] Use LC-MS grade or higher purity reagents.
-
Cross-Contamination: Carryover from highly concentrated samples or standards can contaminate subsequent runs. Ensure thorough cleaning of homogenizers, syringes, and the LC system between samples.
-
Personnel: Skin cells, hair, and dust from the analyst can be sources of contamination.[8] Proper use of personal protective equipment (PPE) like gloves and lab coats is essential.[10]
-
Environment: Airborne particles and dust in the laboratory can settle in open sample tubes.[10][11] Prepare samples in a clean environment, such as a laminar flow hood, whenever possible.
Troubleshooting Guides
Guide 1: Low Extraction Recovery
Low recovery is a frequent problem in solid-phase extraction (SPE) and liquid-liquid extraction (LLE). Use the following logical diagram and Q&A to troubleshoot this issue.
Caption: Troubleshooting flowchart for low SPE recovery.
Q: How can I systematically track where my 5-MTP is being lost during SPE?
A: To pinpoint the loss, analyze the eluate from each step of the SPE process (load, wash, and elution fractions).[12]
-
Analyze the Flow-Through: If 5-MTP is found in the initial sample flow-through, it indicates a problem with analyte retention. This could be due to an incorrect sorbent type, improper sample pH, or a sample loading flow rate that is too high.[12][13]
-
Analyze the Wash Fraction: If 5-MTP is present in the wash solvent, the wash is likely too strong and is prematurely eluting your analyte.[12][14] Consider using a weaker solvent.
-
Analyze the Final Eluate: If 5-MTP is not found in the load or wash fractions but recovery is still low, it suggests strong, irreversible binding to the sorbent or incomplete elution.[13] Try using a stronger elution solvent, increasing the elution volume, or adjusting the pH to ensure the analyte is in a non-ionized state.[13][14]
Guide 2: Improving LC-MS/MS Sensitivity
Q: My signal-to-noise ratio for 5-MTP is very low. How can I improve the sensitivity of my LC-MS/MS method?
A: Improving sensitivity requires optimizing both the chromatography and the mass spectrometry parameters.
-
Chromatography:
-
Column Choice: Use a column that provides good retention and peak shape for 5-MTP. A C18 column is common, but for more polar metabolites, a HILIC or mixed-mode column might provide better results.
-
Mobile Phase: Optimize the mobile phase composition. Adding a small amount of an acid modifier like formic acid (0.1%) can improve peak shape and ionization efficiency in positive ion mode.
-
Gradient Optimization: A slower, shallower gradient around the elution time of 5-MTP can improve separation from interfering matrix components and increase peak intensity.
-
-
Mass Spectrometry:
-
Source Parameters: Optimize source-dependent parameters such as gas temperatures, gas flow rates, and capillary voltage to maximize the ion signal for 5-MTP.
-
Analyte-Specific Parameters: Infuse a pure standard of 5-MTP to determine the optimal collision energy and to confirm the most intense and specific precursor-product ion transitions for Multiple Reaction Monitoring (MRM).
-
Dwell Time: In a multi-analyte panel, ensure the dwell time for 5-MTP transitions is sufficient to acquire enough data points across the chromatographic peak (15-20 points are ideal).
-
Quantitative Data Summary
For accurate quantification of low-abundance analytes like 5-MTP, achieving a low limit of quantification (LOQ) is critical. While specific data for 5-MTP is sparse, performance metrics for related tryptophan metabolites provide a useful benchmark.
Table 1: Typical LC-MS/MS Performance Metrics for Tryptophan Metabolites.
| Analyte | Lower Limit of Quantification (LLOQ) | Linearity (R²) | Precision (%CV) | Accuracy | Reference |
| Tryptophan | 0.5 µg/mL | >0.99 | < 10% | 85-115% | [15] |
| Kynurenine | 0.5 µg/mL | >0.99 | < 10% | 85-115% | [15] |
| 5-HTP | 4.1 nmol/L (median conc.) | >0.995 | < 16% | 72-104% | [16] |
| KYNA | 0.5 ng/mL | >0.99 | < 10% | 85-115% | [15] |
| 5-MTP (Target) | ~0.01-1 ng/mL | >0.99 | < 15% | 85-115% | Expected |
Table 2: Example Mass Spectrometry Parameters for 5-MTP.
| Parameter | Value | Notes |
| Ionization Mode | ESI Positive | Electrospray ionization is standard for this class of compounds. |
| Precursor Ion (Q1) | m/z 235.1 | Based on the molecular weight of 5-MTP (234.25 g/mol ) + H⁺.[3] |
| Product Ion (Q3) | To be determined | Requires empirical determination by infusing a standard. Common losses include H₂O, CO, and parts of the side chain. |
| Collision Energy (CE) | To be determined | Optimize for the most stable and intense product ion signal. |
| Internal Standard | 5-MTP-d₄ (or similar) | A stable isotope-labeled internal standard is highly recommended for accurate quantification. |
Experimental Protocols
Protocol 1: Extraction of 5-MTP from Brain Tissue
This protocol is adapted from established methods for metabolite extraction from brain tissue.[17][18][19]
1. Tissue Homogenization: a. Weigh the frozen brain tissue (~10-50 mg) and place it in a 2 mL bead-beating tube on dry ice. b. Add 8 µL of ice-cold extraction solvent (e.g., 80% Methanol / 20% Water) for every 1 mg of tissue.[17] c. Add a pre-chilled stainless steel bead. d. Homogenize the tissue using a bead beater (e.g., 2 cycles of 25 Hz for 1 min) while keeping the samples cold. e. Alternative: Use a probe sonicator on ice, performing short bursts to prevent sample heating.[19][20]
2. Protein Precipitation: a. Incubate the homogenate on ice for 30 minutes to facilitate protein precipitation. b. Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.[17]
3. Supernatant Collection: a. Carefully collect the supernatant, which contains the metabolites, without disturbing the protein pellet. b. Transfer the supernatant to a new low-binding microcentrifuge tube.
4. Solvent Evaporation: a. Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
5. Reconstitution: a. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). b. Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates. c. Transfer the final supernatant to an LC autosampler vial for analysis.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for 5-MTP analysis.
5-MTP Signaling Pathway
5-MTP has been shown to inhibit several pro-inflammatory and pro-fibrotic signaling pathways, with a central role in blocking p38 MAPK activation.[2][5][6]
Caption: Inhibitory effects of 5-MTP on key signaling pathways.
References
- 1. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Protective Function of this compound in Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-甲氧基-L-色氨酸 98-102% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 8. How to Improve Your ICP-MS Analysis, Part 1: Contamination [thermofisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. ezzydatasolutions.com [ezzydatasolutions.com]
- 11. Identifying & Preventing Lab Contamination [kewaunee.in]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. welch-us.com [welch-us.com]
- 15. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 19. researchgate.net [researchgate.net]
- 20. biosensis.com [biosensis.com]
Validation & Comparative
5-Methoxytryptophan: A Potential New Biomarker for Inflammatory Diseases
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
5-Methoxytryptophan (5-MTP), a metabolite of the essential amino acid tryptophan, is emerging as a molecule of significant interest in the field of inflammation research.[1][2] Possessing potent anti-inflammatory properties, 5-MTP is being investigated as a potential biomarker for the diagnosis, prognosis, and therapeutic monitoring of various inflammatory diseases.[3] This guide provides a comprehensive comparison of 5-MTP with established biomarkers for key inflammatory conditions, supported by experimental data and detailed methodologies.
Mechanism of Action: An Anti-Inflammatory Mediator
5-MTP exerts its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory cascade. It has been shown to inhibit the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), two central regulators of pro-inflammatory gene expression.[4] By suppressing these pathways, 5-MTP can reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and enzymes like COX-2, thereby dampening the inflammatory response.[1][4]
Comparative Analysis of this compound as a Biomarker
This section compares the performance of 5-MTP with current gold-standard biomarkers for sepsis, inflammatory bowel disease (IBD), and rheumatoid arthritis (RA).
Sepsis
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Early diagnosis and risk stratification are crucial for improving patient outcomes.
Comparison with a Conventional Biomarker: Procalcitonin (B1506340) (PCT) and C-Reactive Protein (CRP)
While direct comparative studies on the diagnostic and prognostic value of 5-MTP versus Procalcitonin (PCT) and C-Reactive Protein (CRP) in sepsis are limited, a study on sepsis-associated acute kidney injury (SA-AKI) provides some initial insights. In this study, serum 5-MTP levels were not significantly correlated with PCT or CRP levels.[5] However, 5-MTP showed potential in predicting the development of AKI in septic patients.
| Biomarker | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| This compound (for predicting SA-AKI) | 83.3% | 76.2% | 0.831 | Data from a study on sepsis-associated acute kidney injury.[5] |
| Procalcitonin (PCT) (for sepsis diagnosis) | 82.7% - 89% | 80% - 94% | 0.793 - 0.87 | Values vary across different studies and patient populations.[6][7] |
| C-Reactive Protein (CRP) (for sepsis diagnosis) | 74.5% | 75.6% | 0.741 | Generally considered less specific for bacterial infections than PCT.[6] |
Key Findings:
-
Serum levels of 5-MTP are reported to be depressed in patients with sepsis.[8]
-
In a study on sepsis-associated acute kidney injury (SA-AKI), higher serum 5-MTP levels were associated with a faster recovery of kidney function, while lower levels were linked to increased 90-day mortality.[9]
-
The same study found no significant correlation between serum 5-MTP and the established sepsis biomarkers, procalcitonin (PCT) and C-reactive protein (CRP), suggesting 5-MTP may provide independent prognostic information.[5][9]
Inflammatory Bowel Disease (IBD)
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.
Comparison with a Conventional Biomarker: Fecal Calprotectin
Currently, there is a notable lack of clinical studies directly measuring 5-MTP levels in IBD patients and comparing its performance with the established biomarker, fecal calprotectin. However, preclinical evidence suggests a potential role for 5-MTP in mitigating colitis. A study in a mouse model of colitis demonstrated that administration of 5-MTP possessed an excellent therapeutic effect by inhibiting macrophage infiltration and the generation of inflammatory factors.[10][11]
Research on the broader tryptophan metabolism in IBD indicates that serum levels of tryptophan are significantly lower in IBD patients compared to healthy controls, and these levels negatively correlate with disease activity.[12][13] Furthermore, studies have investigated the role of 5-hydroxytryptophan (B29612) (5-HTP), the precursor to 5-MTP, in IBD-related fatigue, though it did not show improvement in fatigue scores.[3][5]
| Biomarker | Sensitivity | Specificity | Notes |
| This compound | Not yet determined in human IBD | Not yet determined in human IBD | Preclinical studies show therapeutic potential in mouse models of colitis.[10] |
| Fecal Calprotectin | 82% - 97% | 70% - 94% | A non-invasive marker of intestinal inflammation, useful for differentiating IBD from non-inflammatory bowel disorders like IBS.[14][15] |
Research Gap:
There is a clear need for clinical studies to measure 5-MTP levels in the serum and feces of IBD patients to evaluate its potential as a non-invasive biomarker for disease activity and to compare its diagnostic and prognostic utility against fecal calprotectin.
Rheumatoid Arthritis (RA)
Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and joint destruction.
Comparison with a Conventional Biomarker: Anti-CCP Antibodies and Rheumatoid Factor (RF)
Similar to IBD, there is a significant lack of research on the role of 5-MTP as a biomarker in human rheumatoid arthritis. While some studies have implicated overall tryptophan metabolism in the pathogenesis of RA, with altered metabolite levels in synovial fluid, specific data on 5-MTP is absent.[2][3] One study in a mouse model of collagen-induced arthritis (a model for human RA) indicated that 5-MTP's precursor, 5-HTP, can suppress inflammation and arthritis.
| Biomarker | Sensitivity | Specificity | Notes |
| This compound | Not yet determined in human RA | Not yet determined in human RA | Research on tryptophan metabolism in RA is ongoing.[3] |
| Anti-CCP Antibodies | 69% | 87.2% - 100% | Highly specific for RA and can be present in the early stages of the disease. |
| Rheumatoid Factor (RF) | 47% - 66.2% | 90% | Less specific than anti-CCP and can be present in other autoimmune diseases and in healthy individuals. |
Research Gap:
Further investigation is required to determine the levels of 5-MTP in the serum and synovial fluid of RA patients and to assess its correlation with disease activity, joint damage, and response to therapy. Comparative studies with anti-CCP and RF are essential to validate its potential as a novel biomarker for RA.
Experimental Protocols
Quantification of this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol is based on a published method for the determination of 5-MTP in human plasma.[12]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract 5-MTP from plasma and remove interfering substances.
-
Materials:
-
Human plasma samples
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Deionized water
-
Formic acid
-
-
Procedure:
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water with a low percentage of methanol) to remove polar impurities.
-
Elute 5-MTP from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
2. HPLC Analysis
-
Objective: To separate and quantify 5-MTP.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Reversed-phase C18 column.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV detection at the wavelength of maximum absorbance for 5-MTP (approximately 280 nm).
-
Fluorescence detection with excitation and emission wavelengths optimized for 5-MTP.
-
-
3. Quantification
-
A standard curve is generated by analyzing solutions of known concentrations of 5-MTP.
-
The concentration of 5-MTP in the plasma samples is determined by comparing the peak area of the analyte to the standard curve.
-
An internal standard (e.g., a deuterated analog of 5-MTP) should be used to improve accuracy and precision.
Signaling Pathways and Experimental Workflows
5-MTP Biosynthesis and Anti-inflammatory Signaling
The following diagram illustrates the biosynthesis of 5-MTP from tryptophan and its subsequent inhibitory effect on pro-inflammatory signaling pathways.
Caption: Biosynthesis of 5-MTP and its inhibitory effects on inflammatory signaling.
Experimental Workflow for 5-MTP Quantification
The diagram below outlines the general workflow for quantifying 5-MTP in a biological sample using LC-MS/MS.
Caption: General workflow for 5-MTP quantification by LC-MS/MS.
Conclusion and Future Directions
This compound demonstrates significant promise as a novel biomarker for inflammatory diseases, underpinned by its potent anti-inflammatory properties. While preliminary data in the context of sepsis-associated acute kidney injury is encouraging, there is a pressing need for further clinical research to validate its utility in broader sepsis populations, as well as in chronic inflammatory conditions like IBD and RA. Direct comparative studies against established biomarkers are crucial to ascertain its diagnostic and prognostic value. The development and standardization of robust analytical methods for 5-MTP quantification will be instrumental in facilitating these future investigations and potentially integrating this promising molecule into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Downregulation of Tryptophan-related Metabolomic Profile in Rheumatoid Arthritis Synovial Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. Biomarkers in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 5-Hydroxytryptophan on Fatigue in Quiescent Inflammatory Bowel Disease: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paper chromatography of 5-substituted tryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tryptophan metabolism in rheumatoid arthritis is associated with rheumatoid factor and predicts joint pathology evaluated by the Rheumatoid Arthritis MRI Score (RAMRIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Alleviates Dextran Sulfate Sodium-Induced Colitis by Inhibiting the Intestinal Epithelial Damage and Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Supplement of 5-hydroxytryptophan before induction suppresses inflammation and collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methoxytryptophan and Other Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant challenge in a multitude of chronic diseases, leading to organ dysfunction and failure. The quest for effective anti-fibrotic therapies has led to the investigation of various compounds, including the endogenous metabolite 5-Methoxytryptophan (5-MTP), and the approved drugs Pirfenidone (B1678446) and Nintedanib (B1663095). This guide provides an objective comparison of the efficacy of 5-MTP with these established anti-fibrotic agents, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development efforts.
Mechanism of Action and Therapeutic Targets
The anti-fibrotic effects of 5-MTP, Pirfenidone, and Nintedanib stem from their distinct mechanisms of action, targeting different components of the fibrotic cascade.
This compound (5-MTP) is an endogenous metabolite of tryptophan that has demonstrated potent anti-inflammatory and anti-fibrotic properties.[1][2] Its primary mechanism involves the downregulation of the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[1][2] Specifically, 5-MTP has been shown to inhibit the phosphorylation of SMAD3 and the activation of the PI3K/AKT pathway, both crucial downstream effectors of TGF-β.[1][2] By attenuating these signaling cascades, 5-MTP effectively reduces the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[1][2] Furthermore, 5-MTP has been observed to alleviate liver fibrosis by modulating autophagy through the FOXO3a/miR-21/ATG5 signaling pathway.[3][4]
Pirfenidone is an orally available small molecule with well-established anti-fibrotic, anti-inflammatory, and antioxidant properties.[5][6] While its exact molecular target remains to be fully elucidated, Pirfenidone is known to inhibit the production and activity of TGF-β.[5] It also downregulates the expression of other pro-fibrotic and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and platelet-derived growth factor (PDGF).[5] By exerting these effects, Pirfenidone reduces fibroblast proliferation, collagen synthesis, and the overall deposition of extracellular matrix.[5]
Nintedanib is a potent intracellular inhibitor of multiple tyrosine kinases.[7][8] It targets the receptors for key pro-fibrotic mediators including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[7][8] By blocking the signaling of these receptors, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts into myofibroblasts.[7][8]
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize quantitative data from various experimental studies, providing a comparative overview of the anti-fibrotic efficacy of 5-MTP, Pirfenidone, and Nintedanib.
Table 1: In Vitro Efficacy of Anti-Fibrotic Agents
| Agent | Cell Type | Assay | Endpoint | Result | Reference |
| 5-MTP | Human Lung Fibroblasts (TGF-β1 stimulated) | Western Blot | p-SMAD3/SMAD3 ratio | Dose-dependent decrease | [1] |
| Western Blot | α-SMA expression | Significant reduction | [1] | ||
| Western Blot | Collagen I expression | Significant reduction | [1] | ||
| Pirfenidone | Human Lung Fibroblasts (TGF-β1 stimulated) | Proliferation Assay | Fibroblast Proliferation | Inhibition | [5] |
| Western Blot | Collagen I Synthesis | Reduction | [5] | ||
| Nintedanib | Human Lung Fibroblasts (PDGF stimulated) | Proliferation Assay | Fibroblast Proliferation | Inhibition | [7] |
| Western Blot | α-SMA expression | Reduction | [7] |
Table 2: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)
| Agent | Dosage | Administration Route | Key Findings | Reference |
| 5-MTP | 20 mg/kg/day | Intraperitoneal | Reduced lung hydroxyproline (B1673980) content, decreased Ashcroft fibrosis score, attenuated collagen deposition and α-SMA expression. | [1] |
| Pirfenidone | 30 and 100 mg/kg/day | Oral gavage | Alleviated increases in lung hydroxyproline content and pulmonary fibrosis. | [9] |
| Nintedanib | 60 mg/kg/day | Oral gavage | Significantly lower Ashcroft fibrotic score and reduced collagen content. | [10] |
Table 3: In Vivo Efficacy in Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (Rat/Mouse)
| Agent | Dosage | Administration Route | Key Findings | Reference |
| 5-MTP | 5 mg/kg, twice weekly | Intraperitoneal | Attenuated liver fibrosis and reduced α-SMA expressing cells. | [1][2] |
| Pirfenidone | 500 mg/kg/day | Oral | 70% decrease in computerized fibrosis index, reduced hydroxyproline content. | [11] |
| Nintedanib | Not extensively reported in this model | - | - | - |
Signaling Pathways in Fibrosis
The diagrams below, generated using Graphviz, illustrate the key signaling pathways involved in fibrosis and the points of intervention for 5-MTP, Pirfenidone, and Nintedanib.
Caption: TGF-β signaling pathway and points of inhibition by 5-MTP and Pirfenidone.
Caption: Receptor Tyrosine Kinase (RTK) signaling and inhibition by Nintedanib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of these anti-fibrotic agents.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to screen for potential anti-fibrotic drugs.[12][13][14][15][16]
Workflow Diagram
Caption: Workflow for bleomycin-induced pulmonary fibrosis model.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal dose of bleomycin sulfate (B86663) (e.g., 1.5 U/kg body weight) dissolved in sterile saline is administered.
-
Treatment: The test compound (5-MTP, Pirfenidone, or Nintedanib) or vehicle is administered daily starting from day 0 or as per the study design.
-
Assessment of Fibrosis: On day 21 or 28 post-bleomycin instillation, mice are euthanized.
-
Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.
-
Western Blot Analysis: Lung tissue lysates are subjected to Western blotting to determine the expression levels of fibrotic markers such as α-smooth muscle actin (α-SMA) and Collagen I.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
This is a classical and widely used model to study liver fibrosis.[17][18][19][20][21]
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.
-
Induction of Fibrosis: CCl4 is typically administered via intraperitoneal injection (e.g., 1 mL/kg body weight, diluted 1:1 in olive oil) twice a week for a period of 4-8 weeks.[17]
-
Treatment: The anti-fibrotic agent or vehicle is administered concurrently with or after the CCl4-induced injury.
-
Assessment of Fibrosis:
-
Histology: Liver tissues are collected, fixed, and stained with H&E and Sirius Red to visualize liver architecture and collagen deposition.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of pro-fibrotic genes like Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
Western Blot Analysis: Protein levels of α-SMA and collagen are determined in liver lysates.
-
Conclusion
This compound emerges as a promising anti-fibrotic agent with a distinct mechanism of action centered on the inhibition of the TGF-β/SMAD and PI3K/AKT signaling pathways.[1][2] The available in vitro and in vivo data suggest that its efficacy in reducing key markers of fibrosis is comparable to that of the established drugs, Pirfenidone and Nintedanib, in relevant animal models. While Pirfenidone exerts broader anti-inflammatory and anti-fibrotic effects and Nintedanib potently inhibits key tyrosine kinase receptors, 5-MTP's targeted approach on a central fibrotic pathway presents a compelling rationale for its further development.
This comparative guide highlights the potential of 5-MTP as a therapeutic candidate for fibrotic diseases. Further head-to-head comparative studies are warranted to definitively establish its efficacy and safety profile relative to the current standards of care. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals in their ongoing efforts to combat fibrosis.
References
- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirfenidone use in fibrotic diseases: What do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nintedanib in the management of idiopathic pulmonary fibrosis: clinical trial evidence and real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of nintedanib for pulmonary fibrosis in severe pneumonia induced by COVID-19: An interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Bleomycin induced Pulmonary Fibrosis Model - Creative Biolabs [creative-biolabs.com]
- 15. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 19. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 5-Methoxytryptophan: HPLC-MS/MS vs. ELISA
For researchers, scientists, and drug development professionals, the accurate measurement of 5-Methoxytryptophan (5-MTP) is crucial for understanding its physiological and pathological roles. This guide provides a detailed comparison of two common analytical methods for 5-MTP quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Recent studies have highlighted discrepancies in the quantification of 5-MTP between different methods. Notably, ELISA-based measurements have reported significantly higher concentrations of 5-MTP in human plasma compared to those determined by HPLC-based methods. One study found that HPLC measurements yielded results that were 20 to 100 times lower than previously reported ELISA data, suggesting that HPLC-MS/MS offers superior specificity and accuracy for this analyte.[1][2]
Data Presentation: Performance Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key performance parameters for HPLC-MS/MS and ELISA for the analysis of this compound.
| Performance Parameter | HPLC-MS/MS | ELISA |
| Specificity | Very High (discriminates between structurally similar molecules) | Variable (potential for cross-reactivity) |
| Sensitivity (LOD/LOQ) | High (pg/mL to ng/mL range)[3] | Moderate (e.g., Detection Range: 77nmol/L-2500nmol/L)[4] |
| Accuracy (% Recovery) | High (typically >85-90%)[5] | Variable (can be affected by matrix effects and cross-reactivity) |
| Precision (%RSD) | High (typically <15%)[6] | Moderate (typically <15-20%) |
| **Linearity (R²) ** | Excellent (>0.99)[6][7] | Good (>0.98) |
| Sample Throughput | Lower | Higher (suitable for screening large numbers of samples) |
| Cost per Sample | Higher | Lower |
| Reported Plasma Levels | Approx. 2 ng/mL[1][2] | Micromolar levels (significantly higher than HPLC)[1][2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.
Protocol 1: this compound Analysis by HPLC-MS/MS
This method is ideal for the sensitive and specific quantification of 5-MTP in complex biological matrices like plasma or serum. The following is a representative protocol adapted from methods for similar analytes.[7][8]
1. Sample Preparation:
-
To 100 µL of plasma or serum, add an appropriate internal standard (e.g., a deuterated analog of 5-MTP).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
2. Liquid Chromatography Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate 5-MTP from other matrix components.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to 5-MTP and its internal standard.
Protocol 2: this compound Analysis by ELISA
This protocol is based on a typical sandwich ELISA format and is suitable for the quantitative measurement of 5-MTP in serum, plasma, and cell culture supernatants.[4][9]
1. Reagent Preparation:
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Bring all reagents to room temperature before use.
2. Assay Procedure:
-
Add standards and samples to the appropriate wells of the microtiter plate pre-coated with a 5-MTP specific antibody.
-
Incubate as specified in the protocol to allow the antigen to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated antibody specific for 5-MTP to each well and incubate.
-
Wash the wells to remove unbound biotin-conjugated antibody.
-
Add a Horseradish Peroxidase (HRP)-conjugated avidin (B1170675) to each well and incubate.
-
Wash the wells to remove unbound HRP-conjugated avidin.
-
Add a TMB substrate solution to each well. The enzyme-substrate reaction will result in color development proportional to the amount of 5-MTP bound.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of 5-MTP in the samples by comparing the optical density of the samples to the standard curve.
Mandatory Visualization
Caption: Workflow for cross-validation of HPLC-MS/MS and ELISA methods.
Caption: Simplified metabolic pathway and roles of this compound.
References
- 1. The determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. afgsci.com [afgsci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 9. Human this compound (5-MPT) Elisa Kit – AFG Scientific [afgsci.com]
5-Methoxytryptophan versus N-acetylserotonin: a comparative analysis of cellular effects
In the landscape of endogenous signaling molecules, the tryptophan metabolites 5-Methoxytryptophan (5-MTP) and N-acetylserotonin (NAS) have emerged as potent regulators of diverse cellular processes. While both molecules share a common ancestral precursor, their downstream effects diverge significantly, positioning them as key players in distinct physiological and pathological contexts. This guide provides a comparative analysis of their cellular effects, supported by experimental data and detailed methodologies, to aid researchers in discerning their unique therapeutic and research applications.
Key Cellular Effects: A Comparative Overview
| Cellular Effect | This compound (5-MTP) | N-acetylserotonin (NAS) |
| Anti-inflammatory | Potent inhibitor of macrophage activation and pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6).[1][2] Suppresses cyclooxygenase-2 (COX-2) expression.[1][2] | Inhibits lipopolysaccharide (LPS)-stimulated production of TNF-α.[3] Activates the anti-inflammatory Nrf2-heme oxygenase-1 pathway.[4] |
| Antioxidant | Reduces the generation of reactive oxygen species (ROS).[1][5] | Acts as a potent ROS scavenger, inhibits lipid peroxidation, and stimulates antioxidant enzymes like glutathione (B108866) peroxidase.[3][6][7] Considered a more potent antioxidant than melatonin (B1676174).[6][7] |
| Neuroprotection | Limited direct evidence. | Protects against oxidative stress-induced apoptosis and excitotoxic neuronal injury.[8][9][10] Protects retinal photoreceptor cells from light-induced degeneration.[8][11] |
| Neurogenesis | No significant evidence. | Stimulates the proliferation of neuroprogenitor cells.[8][12][13] |
| Anti-fibrotic | Attenuates fibrosis in the liver, kidney, heart, and lungs by inhibiting myofibroblast differentiation.[1][14] | No significant evidence. |
| Vasculoprotection | Protects endothelial barrier function, promotes endothelial repair, and inhibits vascular smooth muscle cell proliferation and migration.[15][16][17] | Limited direct evidence. |
| Anti-cancer | Inhibits proliferation and migration of cancer cells and suppresses COX-2 expression in tumors.[18][19] | Limited direct evidence. |
| Primary Signaling Pathways | Inhibits p38 MAPK, NF-κB, TGFβ/SMAD3, and PI3K/Akt signaling pathways.[1][2][14][15][16][17][20][21] | Activates TrkB receptors and its downstream signaling cascades (Akt, ERK1/2, CREB).[8][10][11][13][22][23] Activates the Nrf2 pathway.[4] |
Signaling Pathways and Mechanisms of Action
The distinct cellular effects of 5-MTP and NAS are rooted in their differential engagement with intracellular signaling cascades.
This compound (5-MTP): The actions of 5-MTP are predominantly characterized by the inhibition of pro-inflammatory and pro-fibrotic signaling pathways. A central mechanism is the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn leads to the downstream inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[2][15][20] This dual inhibition effectively blunts the cellular response to inflammatory stimuli. Furthermore, 5-MTP has been shown to interfere with Transforming Growth Factor-beta (TGFβ) signaling by inhibiting the phosphorylation of SMAD3, a key step in the initiation of fibrotic processes.[1] The molecule also modulates the PI3K/Akt pathway, which is involved in cell survival and proliferation.[1][18]
N-acetylserotonin (NAS): In contrast to the inhibitory nature of 5-MTP, NAS primarily functions as an activator of pro-survival and neurotrophic pathways. Its most notable action is the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[8][22][23] This activation is independent of BDNF and triggers downstream signaling cascades including the Akt and Extracellular signal-regulated kinase (ERK) pathways, which are critical for promoting cell survival, growth, and plasticity.[10][13] Additionally, NAS has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[4] This leads to the upregulation of antioxidant enzymes, contributing to its potent neuroprotective and antioxidant effects.
Experimental Protocols
Assessment of Anti-inflammatory Activity:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with varying concentrations of 5-MTP or NAS for 1 hour, followed by stimulation with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
-
Cytokine Measurement: The concentration of TNF-α, IL-1β, and IL-6 in the culture supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against COX-2, phospho-p38, total-p38, phospho-NF-κB p65, and total-NF-κB p65, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.
Evaluation of Neuroprotective Effects:
-
Primary Neuronal Culture: Cortical neurons are isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Induction of Neuronal Death: After 7 days in vitro, neurons are pre-treated with 5-MTP or NAS for 2 hours before being exposed to 100 µM glutamate (B1630785) (for excitotoxicity) or 50 µM hydrogen peroxide (for oxidative stress) for 24 hours.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.
-
Apoptosis Detection: Apoptosis is quantified by TUNEL staining or by western blot analysis for cleaved caspase-3.
Analysis of Signaling Pathway Activation:
-
Cell Treatment and Lysis: Cells are treated with 5-MTP or NAS for various time points. Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Protein concentrations are determined using the BCA assay. Equal amounts of protein are subjected to SDS-PAGE and western blotting as described above, using antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., TrkB, Akt, ERK, p38, NF-κB, SMAD3).
Conclusion
This compound and N-acetylserotonin, while both originating from tryptophan, exhibit markedly different cellular effects. 5-MTP acts as a potent anti-inflammatory and anti-fibrotic agent by inhibiting key pro-inflammatory signaling pathways. In contrast, NAS demonstrates significant neuroprotective and neurogenic properties through the activation of the TrkB receptor and the Nrf2 antioxidant pathway. This comparative analysis provides a framework for researchers to select the appropriate molecule for their specific experimental and therapeutic goals, paving the way for more targeted investigations into the diverse roles of these fascinating endogenous metabolites.
References
- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 4. N-Acetylserotonin is an oxidation-responsive activator of Nrf2 ameliorating colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant effects of N-acetylserotonin: possible mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylserotonin is a better extra- and intracellular antioxidant than melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. N-acetylserotonin: neuroprotection, neurogenesis, and the sleepy brain. | Chemsrc [chemsrc.com]
- 13. pnas.org [pnas.org]
- 14. This compound Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Protective Function of this compound in Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. researchgate.net [researchgate.net]
- 21. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 22. N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methoxytryptophan and Indole-3-Propionic Acid as Antioxidants
In the landscape of antioxidant research, tryptophan metabolites are gaining significant attention for their potential therapeutic applications. This guide provides a comparative analysis of two such compounds: 5-Methoxytryptophan (5-MTP) and Indole-3-propionic acid (IPA). Both molecules exhibit notable antioxidant and anti-inflammatory properties, positioning them as promising candidates for further investigation in drug development. This comparison delves into their mechanisms of action, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their respective profiles.
Quantitative Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and Indole-3-propionic acid is challenging due to the limited availability of studies employing identical antioxidant assays and conditions for both compounds. However, their individual antioxidant potentials have been investigated through various methods.
| Compound | Assay | Result | Reference |
| Indole-3-propionic acid | Free Radical Scavenging | Surpassed the free radical-scavenging properties of melatonin. | [1] |
| This compound | Not specified | Possesses anti-inflammatory and antioxidant properties. | [2] |
Mechanistic Insights into Antioxidant and Anti-inflammatory Action
Both 5-MTP and IPA exert their protective effects through the modulation of key signaling pathways involved in cellular stress and inflammation.
This compound (5-MTP) has been shown to play a protective role in various models of tissue injury. In the context of acute kidney injury, 5-MTP activates the Nrf2 signaling pathway, which is crucial for promoting mitophagy and mitigating oxidative stress.[3] Furthermore, it demonstrates anti-inflammatory effects by inhibiting the activation of p38 MAPK and NF-κB.[4][5] Studies have also indicated that 5-MTP can ameliorate cerebrovascular injury through the NF-κB pathway.[6]
Indole-3-propionic acid (IPA) is a potent antioxidant and neuroprotective agent derived from gut microbiota.[7] Its mechanism of action includes acting as a direct free radical scavenger.[1][7] Additionally, IPA has been found to alleviate intestinal epithelial cell injury by regulating the TLR4/NF-κB pathway, thereby inhibiting the release of pro-inflammatory cytokines.[8][9] It also plays a role in protecting against neuronal damage and oxidative stress.[10]
Signaling Pathways
The antioxidant and anti-inflammatory effects of 5-MTP and IPA are mediated by their interaction with critical intracellular signaling cascades.
This compound Signaling
Caption: 5-MTP signaling pathway.
Indole-3-propionic Acid Signaling
Caption: IPA signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of antioxidant activities. Below are generalized protocols for common antioxidant assays that can be adapted for the evaluation of 5-MTP and IPA.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Experimental Workflow:
Caption: DPPH Assay Workflow.
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[11]
-
Sample Preparation: Dissolve the test compound (5-MTP or IPA) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare stock solutions.[11] Create a series of dilutions from the stock solutions.
-
Reaction: Add a specific volume of the sample or standard solution to the DPPH solution in a 96-well plate or cuvette.[12]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[11][12]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Conclusion
Both this compound and Indole-3-propionic acid are promising antioxidant compounds with distinct yet overlapping mechanisms of action. 5-MTP demonstrates a strong influence on the Nrf2 and NF-κB pathways, suggesting a role in regulating endogenous antioxidant responses and inflammation. IPA, a gut microbiota-derived metabolite, acts as a potent direct radical scavenger and also modulates the NF-κB pathway.
While direct comparative quantitative data is currently lacking, the available information suggests that both compounds are valuable candidates for further research in the development of therapies for conditions associated with oxidative stress and inflammation. Future studies should focus on head-to-head comparisons of their antioxidant efficacy using standardized assays to fully elucidate their relative potencies and therapeutic potential.
References
- 1. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Alleviates Lipopolysaccharide-Induced Acute Kidney Injury by Regulating Nrf2-Mediated Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improves cerebrovascular injury induced by chronic kidney disease through NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming the Specificity of Anti-5-Methoxytryptophan Antibodies
For researchers, scientists, and drug development professionals, the accurate detection of 5-Methoxytryptophan (5-MTP), a tryptophan metabolite with anti-inflammatory and anti-fibrotic properties, is crucial for advancing our understanding of its role in various physiological and pathological processes.[1][2] The specificity of the primary tool for this detection, the anti-5-Methoxytryptophan antibody, is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods to confirm the specificity of these antibodies, supported by experimental protocols and data presentation, to aid in the selection and validation of the most suitable reagents for your research.
Principles of Antibody Specificity Validation
The validation of an antibody's specificity is a critical process to ensure that it binds selectively to its intended target with minimal off-target interactions.[3] A widely accepted framework for antibody validation is based on five conceptual pillars, which include genetic strategies, orthogonal strategies, and the use of independent antibodies. When working with antibodies against small molecules like 5-MTP, a particular focus must be placed on assessing cross-reactivity with structurally similar molecules.
A general workflow for validating antibody specificity involves a multi-faceted approach, starting with a thorough characterization of the antibody, followed by application-specific validation.
Comparison of Validation Methods
A combination of techniques is recommended to build a strong case for the specificity of an anti-5-MTP antibody. The choice of methods will depend on the intended application and the resources available.
| Validation Method | Principle | Pros | Cons |
| Competition ELISA | Measures the ability of free 5-MTP and related molecules to inhibit the binding of the antibody to immobilized 5-MTP. | Quantitative assessment of cross-reactivity. | Requires purified analogs of 5-MTP. |
| Western Blotting | Detects the antibody's ability to bind to 5-MTP that has been chemically conjugated to a carrier protein. | Confirms binding to the target molecule in a denatured state. | Indirect method as it relies on a conjugated form; may not reflect binding to endogenous 5-MTP. |
| Immunohistochemistry (IHC) | Visualizes the localization of the antibody's binding within tissue sections. | Provides spatial information about 5-MTP distribution. | Prone to artifacts and requires careful optimization of fixation and antigen retrieval. Specificity is inferred from staining patterns. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly specific and sensitive analytical chemistry technique for the direct detection and quantification of 5-MTP. | Considered a "gold standard" for small molecule quantification; provides absolute quantification. | Requires specialized equipment and expertise; does not provide spatial information. |
Experimental Protocols
Competition ELISA for Cross-Reactivity Assessment
This protocol is designed to quantify the cross-reactivity of an anti-5-MTP antibody with structurally related molecules such as tryptophan and serotonin.
Materials:
-
Anti-5-Methoxytryptophan antibody
-
This compound standard
-
Tryptophan, Serotonin, and other potential cross-reactants
-
ELISA plates pre-coated with a 5-MTP-protein conjugate
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Prepare a series of dilutions for the 5-MTP standard and each potential cross-reactant.
-
Add a fixed concentration of the anti-5-MTP antibody to each well of the ELISA plate, followed by the addition of the different concentrations of the standard or cross-reactants.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plates to remove unbound antibody.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plates again.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Calculate the concentration of each competitor that causes 50% inhibition of the antibody binding (IC50). The percent cross-reactivity can be calculated as: (% Cross-reactivity) = (IC50 of 5-MTP / IC50 of competitor) x 100.
Western Blotting for Detection of Conjugated this compound
This protocol describes the detection of 5-MTP conjugated to a carrier protein, such as Bovine Serum Albumin (BSA), to confirm the antibody's ability to recognize the molecule.
Materials:
-
5-MTP conjugated to BSA
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Anti-5-Methoxytryptophan antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates and the 5-MTP-BSA conjugate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-5-MTP primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Immunohistochemistry (IHC) on Paraffin-Embedded Tissues
This protocol provides a general guideline for the detection of 5-MTP in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note that due to the small size of 5-MTP, specific fixation and antigen retrieval methods are critical and may require optimization.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide for blocking endogenous peroxidase
-
Blocking serum
-
Anti-5-Methoxytryptophan antibody
-
Biotinylated secondary antibody and streptavidin-HRP conjugate (for ABC method) or polymer-based detection system
-
DAB chromogen
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding with serum.
-
Incubate with the anti-5-MTP primary antibody.
-
Incubate with the secondary antibody.
-
Incubate with the detection reagent (e.g., streptavidin-HRP).
-
Develop the signal with DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
Signaling Pathways Involving this compound
5-MTP has been shown to exert its biological effects through the modulation of several key signaling pathways, including those involved in inflammation and fibrosis.[1][2] Understanding these pathways can help in designing experiments and interpreting the results of antibody-based detection methods.
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For definitive and quantitative analysis of 5-MTP, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers high sensitivity and specificity, allowing for the accurate measurement of 5-MTP concentrations in various biological matrices. While it does not provide the spatial information of IHC, it serves as an excellent orthogonal method to validate antibody-based findings.
Conclusion
Confirming the specificity of anti-5-Methoxytryptophan antibodies is a critical step in ensuring the validity of research findings. A multi-pronged approach that includes competition ELISAs to assess cross-reactivity, Western blotting of conjugated 5-MTP, and carefully optimized immunohistochemistry is recommended. Furthermore, employing an orthogonal method like LC-MS/MS for quantification can provide the highest level of confidence in your results. By following the guidelines and protocols outlined in this guide, researchers can select and validate anti-5-MTP antibodies that are fit-for-purpose, leading to more robust and reproducible scientific outcomes.
References
A Head-to-Head Comparison of 5-Methoxytryptophan and Kynurenic Acid in Neuroprotection
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for effective neuroprotective agents, the tryptophan metabolic pathways have yielded promising candidates. Among them, 5-Methoxytryptophan (5-MTP) and Kynurenic Acid (KYNA) have emerged as molecules of significant interest, each demonstrating neuroprotective properties through distinct mechanisms. This guide provides a comprehensive, data-driven comparison of these two compounds, offering insights into their mechanisms of action, supporting experimental evidence, and potential therapeutic applications.
At a Glance: Key Neuroprotective Mechanisms
| Feature | This compound (5-MTP) | Kynurenic Acid (KYNA) |
| Primary Mechanism | Anti-inflammatory and Anti-fibrotic | Anti-excitotoxic and Antioxidant |
| Key Molecular Targets | NF-κB, p38 MAPK | NMDA Receptor (glycine site), α7-nicotinic acetylcholine (B1216132) receptor |
| Cellular Effects | Reduces pro-inflammatory cytokine production, inhibits microglial activation, protects vascular integrity | Blocks excitotoxic neuronal death, scavenges reactive oxygen species (ROS), induces neprilysin (Aβ degradation) |
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from key experimental studies, providing a comparative overview of the efficacy of 5-MTP and KYNA in various models of neurological damage.
Table 1: this compound - In Vitro and In Vivo Neuroprotective Data
| Experimental Model | Key Parameter Measured | Treatment | Result | Citation |
| Lipopolysaccharide (LPS)-stimulated microglia | Pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) | 5-MTP | Dose-dependent reduction in cytokine production | [1] |
| Spinal Cord Injury (SCI) in mice | Neurological integrity and neuronal survival | 5-MTP administration | Improved locomotor function and increased neuronal survival | [1] |
| Folic acid-induced chronic kidney disease (CKD) with cerebrovascular injury in rats | Brain tissue structural damage and cell apoptosis | 5-MTP | Reduced structural damage and inhibited apoptosis | [2] |
| In vitro cerebral ischemia and endothelial cell injury | Cell proliferation and apoptosis | 5-MTP | Promoted cell proliferation and suppressed apoptosis | [2] |
Table 2: Kynurenic Acid - In Vitro and In Vivo Neuroprotective Data
| Experimental Model | Key Parameter Measured | Treatment | Result | Citation |
| Neonatal hypoxia-ischemia (HI) in rats | Neuronal loss in hippocampus and cortex | KYNA (300 mg/kg) 6h post-HI | Increased surviving neurons to 68% (hippocampus) and 40% (cortex) of control | [3] |
| Neonatal hypoxia-ischemia (HI) in rats | Reactive Oxygen Species (ROS) levels | KYNA (applied 1h post-HI) | Significantly reduced HI-increased ROS levels | [3] |
| Human neuroblastoma SH-SY5Y cells | Neprilysin (NEP) gene expression and activity | Low micromolar concentrations of KYNA | Strong induction of NEP expression and activity | [4] |
| MPP+-induced neuronal cell death in SH-SY5Y cells | Bax expression and mitochondrial membrane potential | KYNA pre-treatment | Attenuated MPP+-induced cell death by down-regulating Bax and maintaining mitochondrial function | [5] |
| Rat cortex with NMDA- or quinolinic acid-induced excitotoxicity | Local depolarization | Perfusion with KYNA | Inhibition of excitotoxin responses with an IC50 of 32-66 µM | [6] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of 5-MTP and KYNA are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
This compound: Anti-Inflammatory Pathway
5-MTP primarily exerts its neuroprotective effects by modulating inflammatory responses. It has been shown to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines.[1] This is achieved through the suppression of key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2]
Kynurenic Acid: Anti-Excitotoxic and Antioxidant Pathways
KYNA's neuroprotective actions are multifaceted. It is a well-established antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site, thereby preventing excitotoxic neuronal death caused by excessive glutamate (B1630785) stimulation.[3][7][8] Additionally, KYNA exhibits direct antioxidant properties by scavenging reactive oxygen species (ROS).[3] A more recently discovered mechanism involves the induction of neprilysin, an enzyme that degrades amyloid-beta peptides, suggesting a potential role in Alzheimer's disease pathology.[4]
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to facilitate replication and further investigation.
This compound: In Vitro Neuroinflammation Assay
-
Cell Culture: Murine microglial cell lines are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
Treatment: Cells are pre-treated with varying concentrations of 5-MTP prior to LPS stimulation.[1]
-
Endpoint Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
Signaling Pathway Analysis: The phosphorylation status of key proteins in the p38-MAPK and NF-κB pathways is assessed by Western blotting.[1]
Kynurenic Acid: In Vitro Excitotoxicity Assay
-
Cell Culture: Primary cortical neurons are cultured in 96-well plates.
-
Induction of Excitotoxicity: Neurons are exposed to N-methyl-D-aspartate (NMDA) and glycine to induce excitotoxic cell death.
-
Treatment: Cultures are pre-treated with different concentrations of kynurenic acid before the addition of NMDA/glycine.
-
Endpoint Measurement: Cell viability is assessed using assays such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
Conclusion
This compound and Kynurenic Acid represent two distinct yet compelling approaches to neuroprotection. 5-MTP's potent anti-inflammatory effects make it a strong candidate for conditions where neuroinflammation is a key pathological driver, such as spinal cord injury and cerebrovascular diseases. In contrast, KYNA's ability to counteract excitotoxicity and oxidative stress, coupled with its emerging role in amyloid-beta clearance, positions it as a promising therapeutic agent for neurodegenerative disorders like Alzheimer's and Parkinson's disease.
This head-to-head comparison, based on current experimental data, highlights the unique strengths of each compound. Future research, including direct comparative studies, will be crucial to fully elucidate their therapeutic potential and to determine their optimal applications in the treatment of a wide range of neurological conditions. The detailed protocols and signaling pathway diagrams provided herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of neuroprotection.
References
- 1. Treatment with this compound attenuates microglia-induced neuroinflammation in spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves cerebrovascular injury induced by chronic kidney disease through NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Neuroprotective potency of kynurenic acid against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenines, Neuronal Excitotoxicity, and Mitochondrial Oxidative Stress: Role of the Intestinal Flora - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 5-Methoxytryptophan in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical data on 5-Methoxytryptophan (5-MTP), with a focus on its known biological activities and a comprehensive overview of the experimental methodologies required to evaluate its potential off-target effects. Due to a scarcity of publicly available, direct off-target screening data for 5-MTP, this document emphasizes the established on-target pathways and provides detailed protocols for conducting a thorough safety and selectivity assessment.
Introduction to this compound (5-MTP)
This compound (5-MTP) is an endogenous metabolite of the essential amino acid L-tryptophan.[1] It has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-fibrotic, and anti-cancer properties observed in various preclinical models.[1][2][3][4] Emerging research suggests that 5-MTP may serve as a valuable lead compound for the development of novel therapeutics for a range of inflammatory and fibrotic diseases.[1][5] However, a comprehensive understanding of its off-target effects is crucial for its progression as a clinical candidate. This guide aims to summarize the current knowledge of 5-MTP's biological activities and provide a framework for its off-target assessment.
Comparative Data on the Biological Effects of 5-MTP
| Biological Effect | Model System | Key Findings | Quantitative Data | Reference |
| On-Target Effects | ||||
| Anti-inflammatory | Murine sepsis models | Controls cytokine storm, reduces organ damage, and increases survival.[2] | - | [2] |
| LPS-stimulated macrophages | Inhibits the release of cytokines and chemokines.[2] | - | [2] | |
| Anti-fibrotic | Murine models of renal, cardiac, and pulmonary fibrosis | Attenuates fibrosis and preserves organ function.[4][7] | - | [4][7] |
| Anti-cancer | Xenograft models | Inhibits cancer cell migration, growth, and metastasis.[2] | - | [2] |
| Colorectal cancer cells | Promotes apoptosis and cell cycle arrest.[8] | IC50 for cytotoxicity in human lymphocytes: 5.68 μM (for a related phenstatin (B1242451) compound).[9] | [8] | |
| Vascular Protection | Mouse carotid artery ligation model | Reduces intimal thickening and vascular smooth muscle cell proliferation.[10] | 40% reduction in intimal thickening.[10] | [10] |
| Off-Target/Toxicity Data | ||||
| Cytotoxicity | Vascular smooth muscle cells | No cytotoxic effect observed. | Up to 500 μmol/L.[11] | [11] |
| Acute Oral Toxicity | GHS Classification | Toxic if swallowed.[6] | No LD50 data available. | [6] |
Experimental Protocols for Assessing Off-Target Effects
A thorough evaluation of a compound's off-target effects is a critical component of preclinical drug development. The following are detailed methodologies for key experiments that should be conducted to assess the off-target profile of 5-MTP.
In Vitro Safety Pharmacology Screening
-
Objective: To identify potential off-target interactions of 5-MTP with a broad range of receptors, ion channels, enzymes, and transporters.
-
Methodology:
-
Compound Preparation: 5-MTP is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve the desired final concentrations for screening.
-
Assay Panel: A comprehensive in vitro safety panel, such as the Eurofins SafetyScreen44™ or a similar panel, is utilized.[12][13][14] This panel typically includes a diverse set of targets known to be associated with adverse drug reactions.
-
Binding Assays: Radioligand binding assays are performed to determine if 5-MTP can displace a known radiolabeled ligand from its target receptor. The percentage of inhibition of binding is measured at a fixed concentration of 5-MTP (e.g., 10 µM).
-
Enzyme Inhibition Assays: The effect of 5-MTP on the activity of various enzymes is assessed using appropriate substrates and detection methods (e.g., fluorescence, luminescence). The percentage of inhibition of enzyme activity is calculated.
-
Data Analysis: Results are typically expressed as the percent inhibition of binding or enzyme activity. A significant interaction is generally considered to be >50% inhibition at the screening concentration. Follow-up dose-response studies are conducted for any significant "hits" to determine the IC50 (for enzymes) or Ki (for receptors) values.
-
In Vivo Safety Pharmacology Studies (ICH S7A Core Battery)
-
Objective: To investigate the potential undesirable pharmacodynamic effects of 5-MTP on vital physiological functions in whole animals.[15][16][17][18]
-
Methodology:
-
Animal Models: Studies are typically conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species.
-
Dose Selection: A range of doses is selected, including a therapeutic dose, a dose that elicits mild adverse effects, and a high dose that approaches the maximum tolerated dose.
-
Core Battery Studies:
-
Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) is performed to assess behavioral and neurological changes, including effects on motor activity, coordination, and reflexes.
-
Cardiovascular System: Conscious, telemetered animals are used to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters (including QT interval) following administration of 5-MTP.
-
Respiratory System: Respiratory rate and tidal volume are measured in conscious animals using methods such as whole-body plethysmography.
-
-
Data Analysis: Physiological parameters are recorded before and after drug administration. Statistically significant changes from baseline are identified.
-
Acute Oral Toxicity Study (OECD Guideline 420: Fixed Dose Procedure)
-
Objective: To determine the acute oral toxicity of 5-MTP and to obtain information on its hazardous properties.[19][20][21]
-
Methodology:
-
Animal Model: The study is typically conducted in female rats.
-
Dosing: Animals are fasted prior to dosing. A single oral dose of 5-MTP is administered by gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing toxicity information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[20]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The study allows for the classification of the substance according to the GHS for acute toxicity. While it does not determine a precise LD50, it provides a range of lethal doses.
-
Visualizing Key Pathways and Workflows
To further elucidate the context of 5-MTP's biological activity and the process of assessing its off-target effects, the following diagrams are provided.
Caption: On-target signaling pathways of 5-MTP.
Caption: Workflow for assessing off-target effects.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of inflammation, fibrosis, and cancer through the modulation of key signaling pathways. While direct evidence of its off-target effects is currently limited, a comprehensive assessment following established in vitro and in vivo safety pharmacology and toxicology protocols is essential for its continued development. This guide provides the necessary framework for researchers and drug development professionals to undertake such an evaluation, ensuring a thorough understanding of the safety and selectivity profile of 5-MTP. The provided experimental protocols and workflows serve as a roadmap for generating the critical data required for informed decision-making in the progression of this promising compound towards clinical application.
References
- 1. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 8. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Protective Function of this compound in Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. umwelt-online.de [umwelt-online.de]
- 21. oecd.org [oecd.org]
The Immunomodulatory Landscape: 5-Methoxytryptophan's Impact on Cytokine Production in Primary Immune Cells—A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 5-Methoxytryptophan (5-MTP) and other tryptophan-derived molecules in modulating cytokine production in primary immune cells. This document provides a synthesis of available data, outlines experimental methodologies, and visualizes key pathways to support further investigation into the therapeutic potential of these compounds.
Introduction
The intricate interplay of the immune system is orchestrated by a complex network of signaling molecules, among which cytokines play a pivotal role. Dysregulation of cytokine production is a hallmark of numerous inflammatory diseases, making the identification of novel modulatory compounds a critical area of research. This compound (5-MTP), an endogenous metabolite of tryptophan, has emerged as a promising anti-inflammatory agent. This guide provides a comparative overview of 5-MTP's effect on cytokine production by primary immune cells, juxtaposed with other key tryptophan metabolites: Melatonin, Serotonin (B10506), and Kynurenic Acid.
Comparative Analysis of Tryptophan Metabolites on Cytokine Production
The following tables summarize the known effects of 5-MTP and its counterparts on the production of key pro-inflammatory and anti-inflammatory cytokines by primary immune cells, primarily macrophages, upon stimulation with lipopolysaccharide (LPS). It is important to note that direct comparative studies with standardized methodologies are limited, and the presented data is a synthesis from various independent investigations.
Table 1: Effect on Pro-Inflammatory Cytokines
| Compound | Target Cell Type(s) | IL-6 | TNF-α | IL-1β | Mechanism of Action |
| This compound (5-MTP) | Macrophages | ↓[1] | ↓[2] | ↓[2] | Inhibition of p38 MAPK and NF-κB activation[3][4][5] |
| Melatonin | Macrophages, Microglia | ↓[6] | ↓[6][7] | ↓ | Inhibition of NLRP3 inflammasome activation, SIRT1/Nrf2 pathway activation[8] |
| Serotonin (5-HT) | Monocytes, Macrophages | ↓ or ↑[9] | ↓[10][11] | ↓ or ↑[11][12] | Receptor-dependent (5-HT2A, 5-HT2B/2C) modulation of NF-κB[9][13] |
| Kynurenic Acid (KYNA) | Monocytes, Macrophages | ↓[14] | ↓[14][15] | ↓[16] | GPR35 and AhR activation[14][15] |
Arrow indicates up (↑) or down (↓) regulation. Data is compiled from studies on primary immune cells or relevant cell lines (e.g., RAW264.7).
Table 2: Effect on Anti-Inflammatory Cytokines
| Compound | Target Cell Type(s) | IL-10 |
| This compound (5-MTP) | Macrophages | No significant data found |
| Melatonin | Macrophages | ↑ |
| Serotonin (5-HT) | Macrophages | ↑ or ↓ |
| Kynurenic Acid (KYNA) | Monocytes | ↓[14] |
Arrow indicates up (↑) or down (↓) regulation.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: 5-MTP's inhibitory signaling pathway in macrophages.
Caption: Experimental workflow for cytokine production assay.
Experimental Protocols
Isolation of Primary Human Monocytes
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using CD14+ magnetic beads according to the manufacturer's protocol.
-
Cell Counting and Viability: Resuspend the enriched monocytes in complete RPMI-1640 medium and determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
Macrophage Differentiation and Stimulation
-
Differentiation: Seed the isolated monocytes in culture plates at a desired density and differentiate them into macrophages by incubating for 5-7 days in complete RPMI-1640 medium supplemented with M-CSF (Macrophage Colony-Stimulating Factor).
-
Stimulation: After differentiation, replace the medium with fresh complete medium.
-
Treatment: Pre-treat the macrophages with varying concentrations of 5-MTP or other tryptophan metabolites for 1 hour.
-
LPS Challenge: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
-
Sample Collection: After incubation, centrifuge the culture plates and collect the cell-free supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add diluted standards and collected supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After a final wash, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion
This compound demonstrates significant potential as a modulator of cytokine production in primary immune cells, primarily by suppressing key pro-inflammatory mediators through the inhibition of the p38 MAPK and NF-κB signaling pathways. While other tryptophan metabolites such as melatonin, serotonin, and kynurenic acid also exhibit immunomodulatory properties, their mechanisms and the full extent of their effects on the cytokine profile can differ. The lack of direct comparative studies underscores a critical gap in the literature. Future research should focus on head-to-head comparisons of these compounds under standardized conditions to elucidate their relative potencies and therapeutic potential for inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such investigations.
References
- 1. Endothelium-Derived this compound Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 5. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microarray Analysis of Gene Expression Profiles in Response to Treatment with Melatonin in Lipopolysaccharide Activated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Melatonin Attenuates LPS-Induced Acute Depressive-Like Behaviors and Microglial NLRP3 Inflammasome Activation Through the SIRT1/Nrf2 Pathway [frontiersin.org]
- 9. Effects of serotonin and serotonergic agonists and antagonists on the production of tumor necrosis factor alpha and interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Effects of Serotonin in Immune Cells [frontiersin.org]
- 11. The Effects of Serotonin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of serotonin on activated macrophages - biomed 2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serotonin 5-hydroxytryptamine(2A) receptor activation suppresses tumor necrosis factor-alpha-induced inflammation with extraordinary potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | An integrated cytokine and kynurenine network as the basis of neuroimmune communication [frontiersin.org]
- 15. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of kynurenic acid on the synthesis of selected cytokines by murine splenocytes – in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
comparing the bioavailability of different formulations of 5-Methoxytryptophan
Lack of Direct Comparative Data on 5-Methoxytryptophan Formulations
An extensive review of available scientific literature reveals a notable absence of direct comparative studies on the bioavailability of different formulations of this compound (5-MTP). Current research on 5-MTP has primarily focused on its physiological roles, including its anti-inflammatory, anti-cancer, and anti-fibrotic properties.[1][2][3][4][5] While the therapeutic potential of 5-MTP is an active area of investigation, data on how different delivery systems affect its pharmacokinetic profile is not yet available.
However, significant research has been conducted on a closely related compound, 5-Hydroxytryptophan (B29612) (5-HTP), which is a precursor to serotonin (B10506) and is also metabolized from tryptophan.[6] Studies on 5-HTP provide valuable insights into how formulation strategies, such as immediate-release versus slow-release, can impact bioavailability and therapeutic efficacy. This information can serve as a relevant proxy for researchers interested in the formulation of tryptophan metabolites like 5-MTP.
This guide will, therefore, focus on the comparative bioavailability of different formulations of 5-Hydroxytryptophan (5-HTP), drawing on available experimental data to provide a framework for understanding the potential impact of formulation on the bioavailability of related compounds.
Comparison of 5-Hydroxytryptophan (5-HTP) Formulations
The primary challenge with immediate-release (IR) formulations of 5-HTP is its rapid absorption and elimination, leading to fluctuating plasma levels and a short half-life of about 1.5-2 hours.[7][8] This pharmacokinetic profile can limit its clinical utility, particularly for conditions requiring stable plasma concentrations.[9][10] To address these limitations, slow-release (SR) formulations have been developed.
Quantitative Data on Bioavailability
The following table summarizes the key pharmacokinetic parameters for different formulations of 5-HTP based on available preclinical and clinical data.
| Formulation | Administration Route | Dose | Key Findings |
| Immediate-Release (IR) 5-HTP | Oral | 60 mg/kg (mice) | Cmax reached at 15 minutes, indicating rapid absorption.[11] |
| Slow-Release (SR) 5-HTP | Oral (in food) | 1000 mg/kg/day (mice) | Produced average steady-state plasma levels of ~3000 ng/mL, within the therapeutic range for enhancing brain 5-HT function in humans.[11] |
| Oral L-5-HTP with Decarboxylase Inhibitor | Oral | Multiple increasing doses (human) | Systemic availability ranged from 47-84% (mean 69.2%). Tmax was between 1.8 to 3.3 hours, indicating slower absorption compared to IR formulations alone.[12] |
| Immediate-Release (IR) 5-HTP with Carbidopa (B1219) | Oral | 100 mg (human) | Co-administration of carbidopa resulted in a 14-fold increase in 5-HTP plasma levels, a doubling of the elimination half-life, and a 15.4 times greater area under the curve (AUC) compared to 5-HTP alone.[8] |
Experimental Protocols
The bioavailability of 5-HTP is typically assessed through pharmacokinetic studies in animal models or human subjects. A general experimental protocol involves the following steps:
-
Subject Selection and Dosing: A cohort of subjects (e.g., mice or human volunteers) is selected. The subjects are administered a specific dose of the 5-HTP formulation being tested (e.g., immediate-release, slow-release, or co-administered with an absorption enhancer).
-
Blood Sampling: Blood samples are collected at predetermined time points following administration. The timing of these samples is crucial to capture the absorption, distribution, metabolism, and excretion phases of the drug.
-
Plasma Analysis: The collected blood samples are processed to separate the plasma. The concentration of 5-HTP in the plasma is then quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
-
Experimental Workflow for Bioavailability Assessment
Signaling Pathways and Mechanisms of Action
While the focus of this guide is on bioavailability, it is important to briefly touch upon the downstream effects of 5-HTP and 5-MTP. 5-HTP is a direct precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Once it crosses the blood-brain barrier, it is converted to serotonin, which then acts on various serotonin receptors to modulate mood, anxiety, and sleep.
5-MTP has been shown to exert its effects through different pathways, including the inhibition of cyclooxygenase-2 (COX-2) expression and the downregulation of the TGF-β/SMAD3 and PI3K/AKT signaling pathways, which are involved in inflammation and fibrosis.[2][3]
The following diagram illustrates the metabolic pathway from tryptophan to 5-HTP, serotonin, and 5-MTP.
References
- 1. longdom.org [longdom.org]
- 2. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA3103477A1 - Formulations of 5-hydroxy tryptophan (5-htp) for better bioavailability for various indications - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Adjunctive 5-hydroxytryptophan slow-release for treatment-resistant depression: Clinical and pre-clinical rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Slow-release delivery enhances the pharmacological properties of oral 5-hydroxytryptophan: mouse proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability and related pharmacokinetics in man of orally administered L-5-hydroxytryptophan in steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methoxytryptophan: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Methoxytryptophan, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) suggest that this compound is not classified as a hazardous substance, it is crucial to treat all laboratory chemicals with caution.[1] The toxicological properties of this compound have not been fully investigated.[2][3] Therefore, appropriate personal protective equipment should always be worn when handling this compound in any form, including during disposal procedures.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, as the substance may cause skin irritation.[2] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from potential irritation.[2] |
| Skin and Body | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of dust, which may cause respiratory tract irritation.[2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as chemical waste, preventing its release into the sewer system or regular trash.[4] All waste must be handled in accordance with local, state, and federal regulations.[3]
Step 1: Waste Segregation
-
Do Not Mix: Never mix this compound waste with incompatible chemicals, such as strong oxidizing agents.[5] Keep different waste streams separate to avoid hazardous reactions.[6]
-
Dedicated Container: Use a dedicated, properly labeled container for this compound waste. This includes the pure compound, contaminated materials (e.g., gloves, weigh boats, paper towels), and solutions.
Step 2: Waste Container Selection and Labeling
-
Container Type: Choose a container that is chemically compatible with this compound. Plastic containers are often preferred to minimize the risk of breakage.[7] The container must have a secure, leak-proof lid.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Proper labeling is crucial for safe handling and disposal by environmental health and safety (EHS) personnel.[8]
Step 3: On-Site Accumulation
-
Solid Waste: For solid this compound, carefully sweep or vacuum the material and place it into the designated waste container.[2] Avoid generating dust.[2]
-
Contaminated Debris: Place all items contaminated with this compound, such as gloves, wipes, and disposable labware, into the same labeled waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a compatible, sealed container. Do not pour solutions down the drain.[9]
-
Empty Containers: The original container of this compound, even if seemingly empty, should be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
Secondary Containment: The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[9]
Step 5: Arrange for Waste Pickup
-
Contact EHS: Once the container is full or you have no further use for it, contact your institution's Environmental Health and Safety (EHS) department or an approved chemical waste vendor to arrange for pickup.
-
Documentation: Complete any required waste pickup forms accurately, providing all necessary information about the waste stream.
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and contain the spill to the best of your ability without taking unnecessary risks.
-
Small Spills: For small spills of solid this compound, and while wearing appropriate PPE, vacuum or sweep up the material and place it in the hazardous waste container.[2] Clean the area with soap and water.
-
Large Spills: For larger spills, evacuate the immediate area and alert your supervisor and EHS.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
Inhalation: Move to fresh air.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5] In all cases of exposure, seek medical attention.[2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. danielshealth.com [danielshealth.com]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling 5-Methoxytryptophan
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 5-Methoxytryptophan, including personal protective equipment (PPE) guidelines, handling and storage protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or eyeglasses | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin Protection | Appropriate protective gloves | Impermeable and resistant to the product[2] |
| Appropriate protective clothing to prevent skin exposure | Consider gowns tested for resistance to chemical permeation[1][3] | |
| Respiratory Protection | NIOSH-approved respirator | Required when workplace conditions warrant, such as inadequate ventilation or potential for dust generation. A respiratory protection program should meet OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149[1] |
Health Hazard Information
The toxicological properties of this compound have not been fully investigated[1]. However, available information suggests the following potential health effects and first aid measures.
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation[1] | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[1] |
| Skin Contact | May cause skin irritation[1] | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse[1] |
| Eye Contact | May cause eye irritation[1] | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid[1] |
| Ingestion | May cause irritation of the digestive tract[1] | Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water[1] |
The L-isomer of this compound is classified as Acutely Toxic, Oral, Category 3.
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Use with adequate ventilation to keep airborne concentrations low[1].
-
Minimize dust generation and accumulation[1].
-
Avoid contact with eyes, skin, and clothing[1].
-
Wash thoroughly after handling[1].
-
Keep the container tightly closed when not in use[1].
Storage:
-
Store in a tightly closed container[1].
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents[1][4].
-
For long-term stability, refrigeration is recommended, with some suppliers suggesting storage at -15°C or -20°C and protection from light[5][6].
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response Workflow:
Caption: Workflow for handling a this compound spill.
Disposal: Waste disposal must be conducted in accordance with all local, state, and federal regulations[4]. While this compound is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), waste generators are responsible for determining the final classification of the discarded chemical[1]. It is advisable to consult with your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
